molecular formula C10H18N2O4 B576070 (S)-1-Boc-piperazine-2-carboxylic acid CAS No. 159532-59-9

(S)-1-Boc-piperazine-2-carboxylic acid

Cat. No.: B576070
CAS No.: 159532-59-9
M. Wt: 230.264
InChI Key: MPOFEHGMWPHBSF-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Boc-piperazine-2-carboxylic acid is a useful research compound. Its molecular formula is C10H18N2O4 and its molecular weight is 230.264. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-4-11-6-7(12)8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPOFEHGMWPHBSF-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCNC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: (S)-1-Boc-piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Boc-piperazine-2-carboxylic acid is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a derivative of piperazine, a ubiquitous scaffold in drug discovery, this molecule serves as a valuable building block for the synthesis of complex, biologically active compounds. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization at the other nitrogen and the carboxylic acid group, making it a versatile intermediate in multi-step syntheses.[1][2] Its defined stereochemistry at the C2 position is crucial for creating enantiomerically pure active pharmaceutical ingredients (APIs), which often exhibit improved efficacy and safety profiles compared to their racemic counterparts.[3]

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on experimental details and its role in the development of novel therapeutics.

Core Chemical Properties

A clear understanding of the fundamental chemical properties of this compound is essential for its effective use in research and development. The following tables summarize its key identifiers and physicochemical characteristics.

IdentifierValue
IUPAC Name (2S)-1-[(tert-butoxy)carbonyl]piperazine-2-carboxylic acid[4]
CAS Number 159532-59-9[4]
Molecular Formula C10H18N2O4[4]
Molecular Weight 230.26 g/mol [4]
Appearance White to off-white or yellow solid
Physicochemical PropertyValue
Melting Point Not consistently reported for this specific isomer. The related 4-Boc-piperazine-2-carboxylic acid has a melting point of 231-239 °C.[5]
Boiling Point Data not available.
Solubility Expected to have low solubility in water and higher solubility in organic solvents like dichloromethane and methanol.
pKa Data not available.
LogP -2.2 (Computed)[4]

Synthesis and Experimental Protocols

A plausible synthetic strategy involves the resolution of racemic 1-Boc-piperazine-2-carboxylic acid or its ester derivative. One documented method for a related compound involves the enzymatic resolution of methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate using the enzyme alcalase to achieve the desired (S)-enantiomer.[6]

The following diagram illustrates a generalized workflow for obtaining this compound, often starting from a racemic mixture of piperazine-2-carboxylic acid.

G cluster_0 Synthesis of Racemic Precursor cluster_1 Chiral Resolution Racemic piperazine-2-carboxylic acid Racemic piperazine-2-carboxylic acid Protection with Boc-anhydride Protection with Boc-anhydride Racemic piperazine-2-carboxylic acid->Protection with Boc-anhydride (Boc)2O, base Racemic 1-Boc-piperazine-2-carboxylic acid Racemic 1-Boc-piperazine-2-carboxylic acid Protection with Boc-anhydride->Racemic 1-Boc-piperazine-2-carboxylic acid Esterification Esterification Racemic 1-Boc-piperazine-2-carboxylic acid->Esterification e.g., MeOH, H+ Racemic ester Racemic ester Esterification->Racemic ester Enzymatic hydrolysis Enzymatic hydrolysis Racemic ester->Enzymatic hydrolysis e.g., Lipase Separation Separation Enzymatic hydrolysis->Separation This compound This compound Separation->this compound (R)-ester (R)-ester Separation->(R)-ester

Caption: Generalized workflow for the synthesis and chiral resolution of this compound.

Purification and Analytical Characterization

Purification of this compound is typically achieved through standard techniques such as recrystallization or column chromatography. The choice of solvent for recrystallization would depend on the solubility profile of the compound and any impurities.

While specific NMR spectra for this compound are not widely published, the expected signals in ¹H and ¹³C NMR can be predicted based on its structure. For comparison, ¹H and ¹³C NMR data are available for the parent compound, piperazine, and for N-Boc-piperazine.[7][8][9][10]

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of a variety of pharmaceutical compounds, particularly those targeting the central nervous system.[1] The piperazine moiety is a well-established pharmacophore found in drugs with antipsychotic, antidepressant, and anxiolytic activities.[11]

Derivatives of piperazine-2-carboxylic acid have been investigated for their potential in treating Alzheimer's disease by acting as cholinesterase inhibitors.[12] Specifically, certain 1,4-disubstituted piperazine-2-carboxylic acid derivatives have shown potent and selective inhibition of butyrylcholinesterase (BChE).[12]

The general role of this compound in drug synthesis is depicted in the following workflow:

G start This compound deprotection Amine Deprotection (N1) start->deprotection Acidic conditions coupling_C2 Amide Coupling at C2 start->coupling_C2 coupling_N4 Coupling at N4 deprotection->coupling_N4 final_compound Final Bioactive Compound coupling_N4->final_compound coupling_C2->coupling_N4 G Drug Piperazine Derivative Receptor Target Receptor (e.g., GPCR) Drug->Receptor Binds to and modulates Effector Effector Enzyme (e.g., Adenylyl Cyclase) Receptor->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Kinase Protein Kinase SecondMessenger->Kinase Response Cellular Response Kinase->Response

References

An In-Depth Technical Guide to the Synthesis and Characterization of (S)-1-Boc-piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (S)-1-Boc-piperazine-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. This document details a reliable synthetic protocol and outlines the key analytical techniques used to verify the structure, purity, and stereochemistry of the final compound.

Introduction

This compound is a chiral heterocyclic compound incorporating a piperazine ring, a common scaffold in pharmacologically active molecules. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization at the other nitrogen and the carboxylic acid moiety, making it a versatile intermediate in the synthesis of complex molecules, including potent enzyme inhibitors and receptor modulators.

Synthesis of this compound

The synthesis of this compound is typically achieved through the selective N-protection of the commercially available (S)-piperazine-2-carboxylic acid. A general and adaptable experimental protocol is provided below.

Experimental Protocol: N-Boc Protection of (S)-Piperazine-2-carboxylic acid

This procedure outlines the selective protection of the N1 nitrogen of (S)-piperazine-2-carboxylic acid using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

  • (S)-Piperazine-2-carboxylic acid dihydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dioxane and Water (or other suitable solvent system)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (1N)

Procedure:

  • Dissolution: (S)-Piperazine-2-carboxylic acid dihydrochloride is dissolved in a mixture of dioxane and water.

  • Basification: The solution is cooled in an ice bath, and a base such as triethylamine or sodium bicarbonate is added portion-wise to neutralize the hydrochloride salt and deprotonate the secondary amine, making it nucleophilic. The pH of the solution should be monitored and maintained in the basic range (pH 8-9).

  • Boc Protection: A solution of di-tert-butyl dicarbonate (1.0 to 1.2 equivalents) in dioxane is added dropwise to the reaction mixture at 0-5 °C. The reaction is then allowed to warm to room temperature and stirred for several hours to overnight.

  • Work-up:

    • The reaction mixture is concentrated under reduced pressure to remove the organic solvent.

    • The aqueous residue is then acidified to pH 2-3 with 1N HCl.

    • The acidified aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are washed with brine.

    • The organic phase is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography on silica gel to afford the final product as a white to off-white solid.[1]

Synthesis_Workflow start Starting Material: (S)-Piperazine-2-carboxylic acid dihydrochloride reaction N-Boc Protection Reaction start->reaction Dissolution & Basification reagents Reagents: 1. Base (e.g., TEA, NaHCO₃) 2. (Boc)₂O Solvent (e.g., Dioxane/Water) reagents->reaction workup Aqueous Work-up & Extraction reaction->workup Reaction Completion purification Purification (Recrystallization or Chromatography) workup->purification product Final Product: This compound purification->product Characterization_Techniques product This compound nmr NMR Spectroscopy (¹H and ¹³C) product->nmr Confirms Connectivity ms Mass Spectrometry product->ms Confirms Molecular Weight ftir FTIR Spectroscopy product->ftir Identifies Functional Groups mp Melting Point Analysis product->mp Assesses Purity polarimetry Polarimetry product->polarimetry Determines Stereochemistry

References

Spectroscopic and Structural Elucidation of (S)-1-Boc-piperazine-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the spectroscopic data for (S)-1-Boc-piperazine-2-carboxylic acid, a key building block in medicinal chemistry and drug development. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a chiral heterocyclic compound featuring a piperazine ring substituted with a carboxylic acid group at the 2-position and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position.

  • Molecular Formula: C₁₀H₁₈N₂O₄[1][2]

  • Molecular Weight: 230.26 g/mol [1][2][3]

  • CAS Number: 159532-59-9[1][2]

Caption: Chemical structure of this compound.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted) Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-12br s1HCOOH
~4.0-4.2m1HH-2
~3.0-3.8m6HPiperazine ring protons (H-3, H-5, H-6)
1.46s9HC(CH₃)₃ (Boc)

Table 2: ¹³C NMR Spectroscopic Data (Predicted) Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) ppmAssignment
~170-185COOH[4][5]
~155C=O (Boc)
~80C(CH₃)₃ (Boc)
~50-55C-2
~40-50C-3, C-5, C-6
28.7C(CH₃)₃ (Boc)[6]

Table 3: IR Spectroscopic Data (Predicted) Sample Preparation: KBr pellet or thin film

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (Carboxylic Acid)[4][7][8][9][10]
2850-3000MediumC-H stretch (Alkyl)[10]
1700-1760StrongC=O stretch (Carboxylic Acid Dimer)[4][7]
~1690StrongC=O stretch (Boc)
1210-1320MediumC-O stretch (Carboxylic Acid)[7][10]
1440-1395 & 950-910MediumO-H bend (Carboxylic Acid)[7][10]

Table 4: Mass Spectrometry Data (Predicted)

m/zIon
231.13[M+H]⁺
253.11[M+Na]⁺
175.09[M - C₄H₈+H]⁺ (Loss of isobutylene from Boc)
131.08[M - Boc+H]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

A standard protocol for acquiring NMR spectra of piperazine derivatives is as follows:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[11]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal standard for referencing chemical shifts (δ = 0.00 ppm).[11]

  • Instrument Setup:

    • Place the NMR tube into the spectrometer's probe.[11]

    • Lock the spectrometer onto the deuterium signal of the solvent.[11]

    • Shim the magnetic field to achieve optimal homogeneity.[11]

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of 0-12 ppm.[11]

    • Utilize a standard single 90° pulse sequence.[11]

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.[11]

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0-200 ppm.[11]

    • Employ a proton-decoupled pulse sequence to simplify the spectrum.[11]

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.[11]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).[11]

    • Phase the spectrum to obtain pure absorption peaks.[11]

    • Calibrate the chemical shift scale using the TMS internal standard.[11]

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.[11]

A general procedure for obtaining an IR spectrum of a carboxylic acid is as follows:

  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.[8]

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. Key features for a carboxylic acid include a very broad O-H stretch and a strong C=O stretch.[4][7][8][9][10]

A typical protocol for mass spectrometry analysis using electrospray ionization (ESI) is as follows:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.[11] Further dilute the sample as needed for analysis.

  • Instrumentation and Conditions:

    • Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.

    • Mass Analyzer: Time-of-flight (TOF) or quadrupole mass analyzer.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum over a suitable m/z range to detect the molecular ion and expected fragment ions.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information. For this compound, look for the characteristic loss of the Boc group.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the chemical structure with atom numbering for NMR assignments.

workflow start Sample Preparation nmr NMR Spectroscopy start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms data_proc Data Processing & Analysis nmr->data_proc ir->data_proc ms->data_proc struct_elucid Structural Elucidation data_proc->struct_elucid

Caption: General workflow for spectroscopic analysis.

Caption: Labeled structure for NMR assignments.

References

The Strategic Role of the Boc Protecting Group in the Synthesis and Application of Piperazine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous FDA-approved drugs. Its two nitrogen atoms offer sites for substitution, enabling the fine-tuning of pharmacological and pharmacokinetic properties. Piperazine-2-carboxylic acid, a chiral derivative, serves as a particularly valuable building block for introducing conformational constraints and diverse functionalities. However, the inherent reactivity of its dual amine functionalities presents a significant synthetic challenge: the lack of selectivity. This guide provides an in-depth analysis of the critical role played by the tert-butoxycarbonyl (Boc) protecting group in overcoming this challenge, thereby unlocking the full synthetic potential of piperazine-2-carboxylic acid for applications in drug discovery and development.

Core Functions of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in organic synthesis. Its popularity stems from its stability under a wide range of conditions and its facile, clean removal under mild acidic conditions.[1] When applied to piperazine-2-carboxylic acid, the Boc group serves several strategic functions:

  • Enabling Selective Functionalization: The primary role of the Boc group is to temporarily "mask" one of the nitrogen atoms of the piperazine ring. This prevents unwanted side reactions and allows for controlled, selective chemical modifications at the unprotected nitrogen and the carboxylic acid moiety.[2][3] This selective reactivity is fundamental to constructing complex molecules in a predictable manner.

  • Facilitating Orthogonal Protection Strategies: In many synthetic routes, it is necessary to differentiate the two piperazine nitrogens. The Boc group is ideal for "orthogonal" strategies, where it is used in conjunction with other protecting groups that are cleaved under different conditions. For instance, a molecule can be protected with an acid-labile Boc group on one nitrogen and a hydrogenolysis-sensitive group like benzyloxycarbonyl (Cbz) or a benzyl (Bn) group on the other.[2][4] This allows for the sequential deprotection and functionalization of each nitrogen atom independently, a crucial capability in multi-step syntheses.[4]

  • Modulating Physicochemical Properties: The introduction of the bulky and hydrophobic Boc group significantly alters the molecule's properties. It can increase solubility in organic solvents like dichloromethane and dimethylformamide, which are common in synthesis.[2] This modification can also influence the molecule's conformation and reactivity in subsequent steps.

  • Directing C-H Functionalization: Recent advances have shown that the Boc group can direct the lithiation of the adjacent C-H bond (at the α-position). This allows for the introduction of a wide range of substituents directly onto the piperazine ring's carbon skeleton, a powerful method for creating structural diversity.[5][6]

Chemical Transformations: Protection and Deprotection

The utility of the Boc group is defined by the efficiency and selectivity of its installation and removal.

2.1. Boc Protection

The most common method for introducing the Boc group is by reacting the piperazine derivative with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. To achieve mono-protection, the reaction conditions must be carefully controlled, often by forming a salt of the piperazine with an acid to reduce the nucleophilicity of one nitrogen atom.[1][3]

2.2. Boc Deprotection

A key advantage of the Boc group is its sensitivity to acid.[7] It is readily cleaved under mild acidic conditions, which typically leave other protecting groups, such as Cbz or esters, intact.[2] The mechanism involves the formation of a stable tert-butyl cation, which then decomposes to isobutylene and carbon dioxide.[8] Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in a solvent like dioxane or methanol.[2][9]

Data Presentation: Properties and Reaction Conditions

Quantitative data is essential for planning and executing synthetic strategies. The following tables summarize key properties and reaction parameters for Boc-protected piperazine-2-carboxylic acid derivatives.

Table 1: Physicochemical Properties of Representative Boc-Piperazine-2-carboxylic Acid Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
4-Boc-piperazine-2-carboxylic acid128019-59-0C₁₀H₁₈N₂O₄230.26White to off-white solid/powder231-239[10]
(R)-4-Boc-piperazine-2-carboxylic acid192330-11-3C₁₀H₁₈N₂O₄230.26Solid231-239[]
1-Boc-piperazine-2-carboxylic acid1214196-85-6C₁₀H₁₈N₂O₄230.26White to off-white solidNot specified
1,4-di-Boc-piperazine-2-carboxylic acid181955-79-3C₁₅H₂₆N₂O₆330.38SolidNot specified

Table 2: Common Conditions for Boc Deprotection

ReagentSolventTemperatureTimeKey Considerations
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to Room Temp.30 min - 2 hoursHighly effective and common. TFA is volatile and corrosive.[2]
Hydrochloric Acid (HCl)1,4-Dioxane / MethanolRoom Temp.1 - 4 hoursProvides the product as an HCl salt, which can be advantageous for purification.[9]
Formic Acid- (Neat) or in WaterRoom Temp. to 60 °C1 - 12 hoursMilder alternative, useful for sensitive substrates.
Thermal DeprotectionDioxane/Water~150 °C (Microwave)~30 minutesUseful when acid-sensitive groups are present.[12]

Experimental Protocols

The following sections provide generalized, detailed methodologies for key transformations involving Boc-piperazine-2-carboxylic acid.

4.1. Protocol: Mono-Boc Protection of Piperazine

This protocol describes a common method for achieving selective mono-protection.[1]

  • Salt Formation: Dissolve piperazine (1.0 eq) in a suitable solvent such as methanol. To improve selectivity for mono-protection, add one equivalent of an acid like acetic acid to form the piperazine salt in situ.

  • Reaction Setup: Cool the solution to 0 °C in an ice bath with stirring.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, ~1.0 eq) dissolved in the same solvent to the cooled mixture.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours (typically 4-12 h), monitoring progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The residue is then subjected to an appropriate aqueous work-up and extraction with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure N-Boc-piperazine.

4.2. Protocol: Boc Deprotection using TFA in DCM

This protocol outlines the standard procedure for removing the Boc group.[2]

  • Reaction Setup: Dissolve the Boc-protected piperazine derivative (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA, typically 5-10 equivalents or as a 20-50% solution in DCM) dropwise.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Remove the solvent and excess TFA under reduced pressure (co-evaporation with a solvent like toluene can help remove residual TFA).

  • Isolation: The resulting amine is often obtained as a TFA salt. It can be used directly in the next step or neutralized by washing with a mild aqueous base (e.g., saturated NaHCO₃ solution) and extracting with an organic solvent.

4.3. Protocol: Amide Coupling using HATU

This protocol details a typical amide bond formation with the carboxylic acid moiety of Boc-piperazine-2-carboxylic acid.[13]

  • Activation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Boc-piperazine-2-carboxylic acid (1.0 eq) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU, 1.1 eq) in anhydrous dimethylformamide (DMF).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 eq) to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-12 hours, monitoring completion by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations: Workflows and Strategies

Diagrams are provided to clarify the logical flow of the synthetic strategies discussed.

Protection_Deprotection_Scheme Piperazine Piperazine (Both N atoms reactive) Boc_Protected Boc-Protected Piperazine (N4 is masked) Piperazine->Boc_Protected  Boc₂O, Base (Protection)   Deprotected Free Piperazine (N4 is reactive again) Boc_Protected->Deprotected  Acid (TFA or HCl) (Deprotection)  

Caption: General scheme of Boc protection and deprotection of a piperazine nitrogen.

Orthogonal_Strategy Start Piperazine-2-COOH Step1 N1-Cbz, N4-Boc Protected Intermediate Start->Step1 Sequential Protection Step2a N1-Cbz Protected (N4 Functionalized) Step1->Step2a 1. Acid (TFA) (Removes Boc) 2. R¹-X Step2b N4-Boc Protected (N1 Functionalized) Step1->Step2b 1. H₂, Pd/C (Removes Cbz) 2. R²-X Amide_Coupling_Workflow cluster_workflow Amide Coupling Experimental Workflow Start Start: 4-Boc-Piperazine-2-COOH + Amine (R-NH₂) Activation Activate COOH: Add HATU + DIPEA in DMF Start->Activation Coupling Couple: Add Amine, Stir at RT Activation->Coupling Workup Aqueous Work-up & Extraction Coupling->Workup Purify Purification: Column Chromatography Workup->Purify Final Final Product: Boc-Protected Amide Purify->Final

References

An In-depth Technical Guide to the Stereochemistry of (S)-1-Boc-piperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Boc-piperazine-2-carboxylic acid is a crucial chiral building block in modern medicinal chemistry. Its constrained cyclic structure and the presence of a stereocenter at the C2 position make it an invaluable scaffold for the synthesis of a wide array of biologically active molecules, particularly in the development of novel therapeutics. This technical guide provides a comprehensive overview of the stereochemical aspects of this compound, including its synthesis, chiral resolution, and detailed analytical characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

This compound is a white to off-white solid that is soluble in many organic solvents. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and lipophilicity, making it a versatile intermediate in organic synthesis.

PropertyValue
Molecular FormulaC₁₀H₁₈N₂O₄
Molecular Weight230.26 g/mol
AppearanceWhite to off-white solid
Storage0-8 °C

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is most commonly achieved through the resolution of a racemic mixture. A prevalent and effective method is the enzymatic kinetic resolution of the corresponding methyl ester.

Synthesis of Racemic 1-Boc-piperazine-2-carboxylic Acid Methyl Ester

A general synthetic pathway to the racemic precursor is outlined below. This involves the protection of piperazine-2-carboxylic acid with a Boc group, followed by esterification.

G Synthesis of Racemic 1-Boc-piperazine-2-carboxylic Acid Methyl Ester cluster_0 Step 1: Boc Protection cluster_1 Step 2: Esterification Piperazine-2-carboxylic acid Piperazine-2-carboxylic acid Racemic 1-Boc-piperazine-2-carboxylic acid Racemic 1-Boc-piperazine-2-carboxylic acid Piperazine-2-carboxylic acid->Racemic 1-Boc-piperazine-2-carboxylic acid Base, Solvent Boc Anhydride Boc Anhydride Boc Anhydride->Racemic 1-Boc-piperazine-2-carboxylic acid Racemic 1-Boc-piperazine-2-carboxylic acid methyl ester Racemic 1-Boc-piperazine-2-carboxylic acid methyl ester Racemic 1-Boc-piperazine-2-carboxylic acid->Racemic 1-Boc-piperazine-2-carboxylic acid methyl ester Acid catalyst Methanol Methanol Methanol->Racemic 1-Boc-piperazine-2-carboxylic acid methyl ester

Caption: Synthesis of the racemic precursor.

Enzymatic Kinetic Resolution

The racemic methyl ester is then subjected to enzymatic kinetic resolution. Lipases, such as Candida antarctica lipase A (CAL-A), have been shown to be highly effective in selectively acylating one enantiomer, allowing for the separation of the two stereoisomers.[1][2]

G Enzymatic Kinetic Resolution Racemic 1-Boc-piperazine-2-carboxylic acid methyl ester Racemic 1-Boc-piperazine-2-carboxylic acid methyl ester Unreacted this compound methyl ester Unreacted this compound methyl ester Racemic 1-Boc-piperazine-2-carboxylic acid methyl ester->Unreacted this compound methyl ester Acylated (R)-enantiomer Acylated (R)-enantiomer Racemic 1-Boc-piperazine-2-carboxylic acid methyl ester->Acylated (R)-enantiomer Lipase (e.g., CAL-A) Lipase (e.g., CAL-A) Lipase (e.g., CAL-A)->Acylated (R)-enantiomer Acylating Agent Acylating Agent Acylating Agent->Acylated (R)-enantiomer Hydrolysis Hydrolysis Unreacted this compound methyl ester->Hydrolysis This compound This compound Hydrolysis->this compound G Applications in Drug Development This compound This compound Protease Inhibitors Protease Inhibitors This compound->Protease Inhibitors GPCR Ligands GPCR Ligands This compound->GPCR Ligands Kinase Inhibitors Kinase Inhibitors This compound->Kinase Inhibitors CNS-active Agents CNS-active Agents This compound->CNS-active Agents

References

An In-Depth Technical Guide to Piperazine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone in modern medicinal chemistry. Recognized as a "privileged scaffold," its unique physicochemical and structural properties make it a versatile building block in drug design.[1][2][3][4] The presence of two basic nitrogen atoms enhances aqueous solubility and allows for tailored interactions with biological targets, often leading to improved pharmacokinetic and pharmacodynamic profiles.[2][5][6] This guide provides a comprehensive overview of the piperazine scaffold, including its fundamental properties, therapeutic applications, synthesis, and key experimental considerations, supported by quantitative data and detailed protocols.

Core Attributes of the Piperazine Scaffold

The utility of piperazine in drug discovery stems from a combination of its structural and physicochemical characteristics.

Physicochemical Properties

The two nitrogen atoms in the piperazine ring are key to its function. They provide sites for hydrogen bonding, which can increase water solubility and bioavailability.[5][6] The basicity of these nitrogens (pKa values of approximately 5.35 and 9.73) allows for the formation of salts, which can improve a drug's formulation and delivery characteristics.[7][8] The piperazine ring typically adopts a chair conformation, and its structural rigidity can be modulated by substitution.[2][6]

Table 1: Core Physicochemical Properties of Piperazine

PropertyValueSignificance in Drug Design
Molecular Formula C4H10N2A simple, low molecular weight scaffold.
pKa1 5.35 (at 25°C)[7][8]Influences ionization state in physiological environments.
pKa2 9.73 (at 25°C)[7][8]The higher pKa is often targeted for salt formation.
Solubility in Water Freely Soluble[8]Contributes to improved aqueous solubility of drug candidates.[6]
Protein Binding ~60-70%[8][9]Moderate protein binding can lead to a favorable distribution profile.
Role in Drug Design

The piperazine moiety can play several roles in a drug molecule:

  • A Versatile Scaffold: It serves as a central framework to which various pharmacophoric groups can be attached.[2][10]

  • A Linker: The piperazine ring can connect different parts of a molecule, orienting them for optimal interaction with a biological target.[2]

  • A Pharmacophore: The nitrogen atoms can directly interact with target receptors or enzymes as hydrogen bond donors or acceptors.[5]

Therapeutic Applications of Piperazine-Containing Drugs

The piperazine scaffold is found in a wide array of approved drugs across numerous therapeutic areas.[5][10][11][12]

Central Nervous System (CNS) Disorders

Piperazine derivatives are prominent in drugs targeting the CNS, including antipsychotics, antidepressants, and anxiolytics.[13][14][15] Their ability to cross the blood-brain barrier and interact with neurotransmitter receptors, such as serotonin and dopamine receptors, is key to their efficacy.[16]

Oncology

In cancer therapy, piperazine-containing drugs like Imatinib and Olaparib have revolutionized treatment.[3][17] The piperazine moiety often contributes to the molecule's ability to selectively bind to kinase domains or other cancer-related targets.[18]

Infectious Diseases

The piperazine ring is a component of many antibacterial, antifungal, antiviral, and antimalarial agents.[10][19][20] For example, the antibiotic Ciprofloxacin contains a piperazine ring that is crucial for its activity.

Table 2: Examples of Piperazine-Containing Drugs and Their Applications

Drug NameTherapeutic AreaMechanism of Action
Imatinib OncologyTyrosine kinase inhibitor[5]
Sildenafil Erectile DysfunctionPDE5 inhibitor[5]
Ziprasidone AntipsychoticDopamine D2 and Serotonin 5-HT2A receptor antagonist
Ciprofloxacin AntibacterialDNA gyrase inhibitor[21]
Cetirizine AntihistamineHistamine H1 receptor antagonist

Synthesis and Experimental Protocols

The synthesis of piperazine derivatives is a well-established area of organic chemistry, with numerous methods available for the construction and functionalization of the piperazine ring.

General Synthetic Strategies

Common synthetic routes to N-substituted piperazines include:

  • Nucleophilic Substitution: Reaction of piperazine with alkyl halides or sulfonates.[22]

  • Reductive Amination: Condensation of a ketone or aldehyde with piperazine, followed by reduction.[22][23]

  • Amide Coupling: Formation of an amide bond between a carboxylic acid and piperazine, which can then be reduced.

Example Experimental Protocol: Synthesis of a N-Aryl Piperazine Derivative

This protocol describes a typical synthesis of a 4-substituted-2-(4-phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidine, a class of compounds with potential antimicrobial activity.[24]

Materials:

  • 4-(4-Methoxyphenyl)-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine (1 mmol)

  • N-phenylpiperazine (1 mmol)

  • Dry ethanol (15 mL)

  • Potassium hydroxide (catalytic amount)

Procedure:

  • Combine 4-(4-Methoxyphenyl)-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine and N-phenylpiperazine in a round-bottomed flask containing dry ethanol.[24]

  • Add a catalytic amount of potassium hydroxide to the mixture.

  • Reflux the reaction mixture for 12 hours.[24]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture into crushed ice.

  • Filter the resulting solid, dry it, and recrystallize from ethanol to obtain the pure product.[24]

Visualizing Key Concepts in Piperazine Chemistry

Diagrams are essential for understanding the relationships between structure, synthesis, and biological activity.

The Privileged Piperazine Scaffold

Caption: Physicochemical properties and applications of the piperazine scaffold.

Generalized Synthetic Workflow

G start Starting Materials (e.g., Piperazine, Alkyl Halide) reaction Reaction (e.g., Nucleophilic Substitution) start->reaction workup Aqueous Workup & Purification reaction->workup analysis Characterization (NMR, MS, etc.) workup->analysis product Final Piperazine Derivative analysis->product

Caption: A typical workflow for the synthesis of piperazine derivatives.

Signaling Pathway Example: Dopamine D2 Receptor Antagonism

G Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R activates G_protein G-protein Signaling D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP Response Cellular Response (e.g., reduced neuronal excitability) cAMP->Response Drug Piperazine-based Antipsychotic Drug->D2R blocks

Caption: Mechanism of action for piperazine-based D2 receptor antagonists.

Conclusion

The piperazine scaffold continues to be a highly valuable tool in medicinal chemistry. Its favorable physicochemical properties, synthetic tractability, and proven success in a multitude of approved drugs ensure its continued prominence in the development of new therapeutic agents.[11] Future research will likely focus on the synthesis of more complex and diverse piperazine derivatives, including those with C-H functionalization, to explore new chemical space and identify novel drug candidates.[5]

References

A Comprehensive Technical Guide to (S)-1-Boc-piperazine-2-carboxylic Acid: A Key Intermediate in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of (S)-1-Boc-piperazine-2-carboxylic acid, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and diverse applications, with a focus on its role in the creation of novel therapeutics.

Core Compound Specifications

This compound, a derivative of piperazine, is distinguished by a tert-butyloxycarbonyl (Boc) protecting group on one of its nitrogen atoms and a carboxylic acid functional group. This specific stereoisomer is crucial for developing enantiomerically pure active pharmaceutical ingredients (APIs), which often exhibit improved efficacy and safety profiles.

PropertyValueReference
CAS Number 159532-59-9[1]
Molecular Formula C₁₀H₁₈N₂O₄[1]
Molecular Weight 230.26 g/mol
Synonyms (2S)-1-(tert-butoxycarbonyl)-2-piperazinecarboxylic acid
Appearance White to off-white solid
Purity Typically ≥97%
Storage Room temperature

Synthesis and Manufacturing

The enantioselective synthesis of this compound is a critical process for ensuring the stereochemical purity of the final drug candidates. A common approach involves the asymmetric hydrogenation of corresponding pyrazinecarboxylic acid derivatives, catalyzed by optically active rhodium complexes. This method allows for the production of the desired (S)-enantiomer on an industrial scale without the need for racemic resolution.

A patented method for preparing optically active piperazine-2-carboxylic acid derivatives highlights a process that can be adapted for the synthesis of the title compound. The general workflow for such a synthesis is outlined below.

G General Synthesis Workflow pyrazine Pyrazinecarboxylic Acid Derivative hydrogenation Asymmetric Hydrogenation (Optically Active Rhodium Catalyst) pyrazine->hydrogenation piperazine (S)-Piperazine-2-carboxylic Acid Derivative hydrogenation->piperazine boc_protection Boc Protection (Di-tert-butyl dicarbonate) piperazine->boc_protection final_product This compound boc_protection->final_product

General synthesis workflow for this compound.

Applications in Drug Development

This compound is a versatile intermediate in the synthesis of a wide array of pharmaceutical compounds, particularly those targeting complex diseases. Its unique structure allows for its incorporation into multi-target-directed ligands (MTDLs) and as a linker in Proteolysis Targeting Chimeras (PROTACs).

Multi-Target-Directed Ligands for Alzheimer's Disease

Recent research has focused on the development of piperazine-2-carboxylic acid derivatives as MTDLs to combat the multifaceted nature of Alzheimer's disease. These compounds have shown inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of the disease. The (S)-stereochemistry of the piperazine core is crucial for achieving high potency and selectivity. Derivatives of this compound have demonstrated competitive inhibition of these cholinesterases, with some analogs showing significantly greater potency than existing drugs like donepezil.

Linker Technology in PROTACs

PROTACs are an emerging class of therapeutics that utilize the cell's natural protein degradation machinery to eliminate disease-causing proteins. This compound can serve as a key component of the linker that connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand. The stereochemistry and conformational rigidity of the piperazine ring can influence the spatial orientation of the two ends of the PROTAC, which is critical for the efficient formation of the ternary complex and subsequent protein degradation.

G PROTAC Mechanism of Action cluster_0 Cellular Environment PROTAC PROTAC (Warhead-(S)-Piperazine Linker-E3 Ligase Ligand) TargetProtein Target Protein of Interest PROTAC->TargetProtein binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase binds TernaryComplex Ternary Complex (Target-PROTAC-E3 Ligase) TargetProtein->TernaryComplex E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

The role of (S)-piperazine linkers in PROTAC-mediated protein degradation.

Experimental Protocols: Amide Bond Formation

A frequent application of this compound in synthetic chemistry is its use in forming amide bonds with primary or secondary amines. This reaction is fundamental to elongating a molecular scaffold or attaching it to another moiety. Below is a general protocol for amide coupling using common reagents.

Materials:

  • This compound

  • Primary or secondary amine

  • Coupling reagent (e.g., EDC, HATU)

  • Additive (e.g., HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF, DCM)

General Procedure using EDC/HOBt:

  • Dissolve this compound (1.0 equivalent) and the amine (1.1 equivalents) in anhydrous DMF or DCM.

  • Add HOBt (1.2 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

G Amide Coupling Workflow start Start dissolve Dissolve this compound and amine in anhydrous solvent start->dissolve add_reagents Add HOBt and DIPEA dissolve->add_reagents cool Cool to 0 °C add_reagents->cool add_edc Add EDC cool->add_edc react Stir at room temperature (4-24h) add_edc->react monitor Monitor reaction (TLC/LC-MS) react->monitor monitor->react Incomplete workup Aqueous workup monitor->workup Complete purify Purify (Column Chromatography) workup->purify end Final Product purify->end

A typical workflow for amide bond formation.

Conclusion

This compound is a high-value chiral intermediate with significant applications in modern drug discovery. Its stereochemically defined structure is essential for the synthesis of potent and selective therapeutics, including multi-target-directed ligands and PROTACs. The synthetic and coupling protocols outlined in this guide provide a foundation for researchers to effectively utilize this versatile building block in their drug development programs.

References

Navigating the Chiral Landscape: A Technical Guide to Enantiomerically Pure Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in modern medicinal chemistry, featured in a multitude of approved drugs. However, the introduction of chirality into the piperazine ring significantly expands the accessible chemical space and offers the potential for enhanced potency, selectivity, and improved pharmacokinetic profiles. This technical guide provides an in-depth overview of the commercial availability of enantiomerically pure piperazine derivatives, detailed experimental protocols for their synthesis and analysis, and a visual exploration of key signaling pathways in which they are implicated.

Commercial Availability of Enantiomerically Pure Piperazine Derivatives

The accessibility of enantiomerically pure piperazine building blocks is crucial for their incorporation into drug discovery pipelines. A survey of major chemical suppliers reveals a growing, albeit not exhaustive, portfolio of these chiral synthons. The following table summarizes a selection of commercially available enantiomerically pure piperazine derivatives, providing key information for researchers to source these valuable compounds.

Compound NameSupplierCatalog NumberPurity/Enantiomeric Purity
(R)-(-)-2-MethylpiperazineSigma-Aldrich39716497%
(S)-(+)-2-MethylpiperazineSigma-Aldrich39717299%
(R)-(-)-2-MethylpiperazineThermo Scientific Chemicals127475000>=97.5% (GC)
(R)-(-)-3-Aminopiperidine dihydrochlorideSigma-Aldrich15626≥98.0% (GC), enantiomeric ratio: 95:5 (GC)[1]
(R)-(-)-3-Aminopiperidine dihydrochlorideTCI AmericaA2787>97.0% (T)[2]
(S)-1-Boc-2-methylpiperazineSigma-AldrichCIAH987EE0A897%
trans-2,5-DimethylpiperazineSigma-Aldrich13473798%
trans-2,5-DimethylpiperazineThermo Scientific Chemicals115730050≥97.5% (GC)[3]

Experimental Protocols

The synthesis and analysis of enantiomerically pure piperazine derivatives require robust and reproducible methodologies. This section details key experimental protocols for their preparation and chiral analysis.

Synthesis of Enantiopure 2-Substituted Piperazines from Amino Acids

A common and effective strategy for the synthesis of enantiopure piperazines is the utilization of the chiral pool, starting from readily available amino acids.

Protocol:

  • Protection of the starting amino acid: The amino group of the chosen enantiopure amino acid (e.g., L-Alanine for the synthesis of (S)-2-methylpiperazine) is protected with a suitable protecting group, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).

  • Reduction of the carboxylic acid: The carboxylic acid moiety is reduced to a primary alcohol using a reducing agent like lithium aluminum hydride (LAH) or borane-tetrahydrofuran complex (BH3·THF).

  • Activation of the hydroxyl group: The resulting hydroxyl group is converted into a good leaving group, typically by tosylation or mesylation, to facilitate subsequent nucleophilic substitution.

  • Introduction of the second nitrogen atom: The activated alcohol is reacted with a protected ethylenediamine derivative (e.g., N-Boc-ethylenediamine) in a nucleophilic substitution reaction.

  • Deprotection and cyclization: The protecting groups are removed under appropriate conditions (e.g., acidic conditions for Boc groups), and the resulting diamine undergoes intramolecular cyclization to form the piperazine ring. This step can be facilitated by heating or the use of a suitable base.

  • Purification: The final enantiopure piperazine derivative is purified by distillation or column chromatography.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

Chiral HPLC is a powerful technique for separating and quantifying the enantiomers of piperazine derivatives, thereby determining the enantiomeric excess (ee%).

Protocol:

  • Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns, such as Chiralpak® IA, IB, IC, or AD-H, are often effective for the separation of chiral amines and their derivatives.[4][5]

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). For basic piperazine derivatives, a small amount of an amine modifier, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1% v/v), is added to the mobile phase to improve peak shape and resolution.[4] A common mobile phase composition to start with is Hexane:Isopropanol:DEA (80:20:0.1, v/v/v).

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector is suitable.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) for better reproducibility.

    • Detection Wavelength: Determined by the UV absorbance of the analyte. If the piperazine derivative lacks a chromophore, pre-column derivatization with a UV-active reagent may be necessary.[4]

  • Sample Preparation: Dissolve a small amount of the piperazine derivative in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample onto the equilibrated chiral column. The two enantiomers will elute at different retention times. The enantiomeric excess (ee%) is calculated from the peak areas of the two enantiomers using the formula: ee% = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Chiral Capillary Electrophoresis (CE) for Enantiomeric Separation

Chiral Capillary Electrophoresis offers an alternative, high-efficiency method for the separation of enantiomeric piperazine derivatives.

Protocol:

  • Chiral Selector: A chiral selector is added to the background electrolyte (BGE). For the separation of basic piperazine derivatives, cyclodextrins (CDs), particularly sulfated β-cyclodextrin, are commonly used as chiral selectors.[6]

  • Background Electrolyte (BGE) Preparation: The BGE typically consists of a buffer solution (e.g., phosphate or citrate buffer) at a low pH (e.g., 2.5-4.0) to ensure the piperazine derivatives are protonated and migrate in the electric field. The chiral selector is dissolved in this buffer at an optimized concentration (e.g., 10-50 mg/mL). An organic modifier, such as methanol or acetonitrile, can be added to the BGE to improve separation efficiency.

  • Instrumentation and Conditions:

    • CE System: A capillary electrophoresis system with a UV detector.

    • Capillary: A fused-silica capillary (e.g., 50 µm internal diameter, 30-60 cm total length).

    • Voltage: A high voltage (e.g., 15-30 kV) is applied across the capillary.

    • Temperature: The capillary temperature is usually controlled to ensure reproducible migration times.

    • Detection: On-capillary UV detection at a suitable wavelength.

  • Sample Preparation: Dissolve the sample in the BGE or a solution with lower conductivity to facilitate stacking and improve sensitivity.

  • Analysis: The sample is introduced into the capillary by hydrodynamic or electrokinetic injection. Under the applied voltage, the enantiomers, which form transient diastereomeric complexes with the chiral selector, will migrate at different velocities, leading to their separation.

Signaling Pathways and Experimental Workflows

Enantiomerically pure piperazine derivatives often exhibit specific interactions with biological targets, leading to the modulation of various signaling pathways. Understanding these pathways is crucial for drug development.

Monoamine Neurotransmitter Pathway

Many piperazine derivatives act on the central nervous system by modulating monoaminergic systems, which include neurotransmitters like dopamine, serotonin, and norepinephrine.[7] These pathways are fundamental in regulating mood, cognition, and motor control.

Monoamine_Pathway cluster_presynaptic Presynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Tryptophan Tryptophan Five_HTP 5-HTP Tryptophan->Five_HTP TPH Dopamine Dopamine L_DOPA->Dopamine DDC Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH Vesicle Synaptic Vesicle Dopamine->Vesicle VMAT2 MAO MAO Dopamine->MAO Degradation Serotonin Serotonin (5-HT) Five_HTP->Serotonin DDC Serotonin->Vesicle VMAT2 Serotonin->MAO Degradation Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release Postsynaptic_Receptor Postsynaptic Receptor Synaptic_Cleft->Postsynaptic_Receptor Binding Reuptake_Transporter Reuptake Transporter Synaptic_Cleft->Reuptake_Transporter Reuptake_Transporter->Dopamine Reuptake_Transporter->Serotonin Piperazine Piperazine Derivative Piperazine->Postsynaptic_Receptor Agonism/ Antagonism Piperazine->Reuptake_Transporter Inhibition

Caption: Monoamine neurotransmitter synthesis, release, and reuptake, with potential points of intervention for piperazine derivatives.

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily found in the central nervous system. It acts as an autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons, modulating the release of various neurotransmitters. Piperazine derivatives are a prominent class of H3 receptor antagonists.[8]

H3_Receptor_Pathway Histamine Histamine H3R Histamine H3 Receptor Histamine->H3R Binds Gi_alpha Gαi/o H3R->Gi_alpha Activates G_beta_gamma Gβγ H3R->G_beta_gamma Activates Piperazine_Antagonist Piperazine Antagonist Piperazine_Antagonist->H3R Blocks AC Adenylyl Cyclase (AC) Gi_alpha->AC Inhibits Ca_channel Ca²⁺ Channel G_beta_gamma->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Calcium_influx ↓ Ca²⁺ Influx Ca_channel->Calcium_influx Neurotransmitter_release ↓ Neurotransmitter Release Calcium_influx->Neurotransmitter_release

Sigma-1 Receptor Signaling

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in the regulation of ion channels, cellular stress responses, and neuronal plasticity. Certain piperazine derivatives have been identified as potent sigma-1 receptor ligands.

Sigma1_Receptor_Pathway cluster_ER ER Endoplasmic Reticulum (ER) Mitochondrion Mitochondrion Sigma1R Sigma-1 Receptor BiP BiP Sigma1R->BiP Dissociates from IP3R IP3 Receptor Sigma1R->IP3R Modulates Ion_Channel Ion Channels (K⁺, Na⁺, Ca²⁺) Sigma1R->Ion_Channel Modulates Piperazine_Ligand Piperazine Ligand Piperazine_Ligand->Sigma1R Binds Ca_release Ca²⁺ Release IP3R->Ca_release Neuronal_Plasticity Neuronal Plasticity & Survival Ca_release->Neuronal_Plasticity Ion_Channel->Neuronal_Plasticity

Caption: The role of the sigma-1 receptor in modulating intracellular calcium signaling and ion channel activity, a target for some piperazine derivatives.[11][12][13][14][15]

This guide provides a foundational understanding of the commercial landscape, analytical methodologies, and biological relevance of enantiomerically pure piperazine derivatives. As the demand for stereochemically defined drug candidates continues to grow, the importance of these chiral building blocks in advancing pharmaceutical research and development will undoubtedly increase.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Constrained Peptides Using (S)-1-Boc-piperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Constrained peptides have emerged as a promising class of therapeutics, offering improved metabolic stability, target affinity, and bioavailability compared to their linear counterparts. The incorporation of rigid scaffolds into peptide backbones is a key strategy to induce conformational constraints. (S)-1-Boc-piperazine-2-carboxylic acid is a versatile building block for this purpose, enabling the synthesis of peptidomimetics with well-defined secondary structures. The piperazine ring can act as a turn-inducer, influencing the peptide's three-dimensional conformation, which is crucial for its interaction with biological targets.[1] This document provides detailed protocols for the incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS) and subsequent peptide cyclization to generate constrained structures.

Key Applications

The utilization of this compound in SPPS is primarily focused on the generation of diverse libraries of constrained peptides and peptidomimetics for drug discovery. Key applications include:

  • Induction of Turn Conformations: The rigid structure of the piperazine moiety can enforce specific turn structures within a peptide chain, which can be critical for receptor binding and biological activity.[1]

  • Scaffold for Peptidomimetics: The piperazine ring can replace or modify the peptide backbone, thereby influencing the molecule's overall topography and its interaction with biological targets.[1]

  • Development of CNS-Targeting Agents: The arylpiperazine motif is a prevalent feature in drugs targeting the central nervous system, and solid-phase synthesis allows for the rapid generation of analog libraries for screening.[1]

  • Synthesis of Diketopiperazines (DKPs): Piperazine derivatives are valuable precursors in the solid-phase synthesis of DKPs, a class of cyclic dipeptides with a wide array of biological activities.[1]

Data Presentation

Table 1: Representative Yields and Purities for On-Resin Peptide Cyclization
Peptide Sequence (Example)Cyclization MethodCrude Purity (%)Isolated Yield (%)Reference
c(Lys-Ala-Val-Pip -Gly-Glu)Side-chain to Side-chain (Lactam Bridge)8515-25[2] (Analogous System)
c(Cys-Pro-Ala-Tyr-Ser-Arg-Tyr-Leu-Asp-Cys)Disulfide Bridge Formation>9020-30[2] (Analogous System)
Head-to-Tail Cyclized HexapeptideOn-resin Head-to-Tail Cyclization (DIC/Oxyma)70-8510-20[3] (Analogous System)

Note: Data presented are for analogous cyclic peptide systems to provide a general expectation of yields and purities. "Pip" represents the incorporated (S)-piperazine-2-carboxylic acid residue.

Table 2: Comparison of Coupling Reagents for Peptide Synthesis
Coupling ReagentAdvantagesDisadvantagesTypical Equivalents
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Fast coupling, low racemizationHigher cost2.9
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)Efficient, widely usedPotential for side reactions5.0
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Good for hindered couplingsCan be less efficient for some sequences5.0
DIC/Oxyma (N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate)Cost-effective, good for cyclizationSlower reaction times5.0

Experimental Protocols

This section provides detailed protocols for the incorporation of this compound into a peptide sequence using a Boc-protection strategy on a 2-chlorotrityl chloride (2-CTC) resin, followed by an example of on-resin cyclization.

Protocol 1: Solid-Phase Synthesis of a Linear Peptide Containing this compound

Materials:

  • This compound

  • Boc-protected amino acids

  • 2-Chlorotrityl chloride (2-CTC) resin

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • HATU (or other coupling reagent)

  • Solid-phase synthesis vessel with a sintered glass frit

Procedure:

  • Resin Swelling and Loading of the First Amino Acid:

    • Swell the 2-CTC resin (e.g., 1.0 g, 1.0 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes in the reaction vessel.

    • Drain the DCM.

    • In a separate flask, dissolve the first Boc-protected amino acid (e.g., Boc-Gly-OH, 2.0 mmol) in anhydrous DCM (10 mL).

    • Add the amino acid solution to the resin, followed by the addition of DIPEA (4.0 mmol).

    • Agitate the mixture for 2 hours at room temperature.

    • To cap any unreacted chlorotrityl groups, add MeOH (1 mL) and agitate for 30 minutes.

    • Drain the solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Boc-Deprotection:

    • Add a solution of 50% TFA in DCM (10 mL) to the resin and agitate for 5 minutes.

    • Drain the TFA solution.

    • Add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 20 minutes.[1]

    • Drain the TFA solution and wash the resin with DCM (5 x 10 mL).

  • Neutralization:

    • Wash the resin with a solution of 10% DIPEA in DMF (2 x 10 mL), agitating for 5 minutes each time.

    • Wash the resin with DMF (5 x 10 mL).

    • Perform a qualitative test (e.g., Kaiser or Chloranil test) to confirm the presence of a free amine.[1]

  • Coupling of this compound:

    • In a separate vial, pre-activate this compound (3.0 mmol) with HATU (2.9 mmol) and DIPEA (6.0 mmol) in DMF (5 mL) for 5 minutes.

    • Add the activated solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (5 x 10 mL).

    • Perform a qualitative test to confirm the completion of the coupling reaction.

  • Chain Elongation:

    • Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

Protocol 2: On-Resin Side-Chain to Side-Chain Cyclization (Lactam Bridge)

This protocol assumes the linear peptide synthesized in Protocol 1 contains amino acids with orthogonal side-chain protecting groups suitable for cyclization (e.g., Fmoc-Lys(Alloc)-OH and Fmoc-Glu(OAll)-OH).

Materials:

  • Peptidyl-resin from Protocol 1

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃)

  • DIC

  • Oxyma Pure

  • N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Selective Side-Chain Deprotection:

    • Wash the peptidyl-resin with DCM (4 x 10 mL).

    • Prepare a solution of Pd(PPh₃)₄ (0.25 eq.) and PhSiH₃ (15 eq.) in DCM.

    • Add the solution to the resin and agitate for 30 minutes at room temperature. Repeat this step once.

    • Wash the resin with DCM (3 x 10 mL), 0.5% DIPEA in DMF (3 x 10 mL), and NMP (3 x 10 mL).

  • On-Resin Cyclization:

    • Swell the deprotected peptidyl-resin in NMP.

    • Add a solution of DIC (5 eq.) and Oxyma Pure (5 eq.) in NMP.

    • Agitate the mixture at room temperature for 4-24 hours. The progress of the cyclization can be monitored by cleaving a small amount of resin and analyzing by HPLC-MS.

    • Once the cyclization is complete, drain the solution and wash the resin with NMP (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Cleavage and Purification:

    • Wash the cyclized peptidyl-resin with DCM (4 x 10 mL) and dry under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the solution to separate the resin and collect the filtrate.

    • Precipitate the crude cyclic peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and dry the peptide pellet.

    • Analyze the crude product by analytical HPLC and mass spectrometry.

    • Purify the crude peptide by preparative reverse-phase HPLC.

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat n times) cluster_final_steps Final Steps Resin 2-CTC Resin Swell Swell Resin in DCM Resin->Swell Load Load First Boc-AA Swell->Load Cap Cap Resin Load->Cap Deprotect Boc Deprotection (TFA/DCM) Cap->Deprotect Neutralize Neutralization (DIPEA/DMF) Deprotect->Neutralize Couple Couple Next AA/Pip Neutralize->Couple Wash Wash Couple->Wash Wash->Deprotect Next cycle Cleave Cleavage from Resin Wash->Cleave Purify Purification (HPLC) Cleave->Purify Analyze Analysis (MS, HPLC) Purify->Analyze

Caption: Solid-Phase Synthesis Workflow for Peptides Containing this compound.

Peptide_Cyclization_Workflow Start Linear Peptidyl-Resin Deprotect Selective Side-Chain Deprotection (e.g., Alloc/Allyl removal) Start->Deprotect Cyclize On-Resin Cyclization (e.g., Lactamization) Deprotect->Cyclize Cleave Cleavage from Resin and Global Deprotection Cyclize->Cleave Purify Purification and Analysis Cleave->Purify End Constrained Cyclic Peptide Purify->End

Caption: General Workflow for On-Resin Cyclization of a Piperazine-Containing Peptide.

Signaling_Pathway Peptide Constrained Peptide (Ligand) Receptor Cell Surface Receptor Peptide->Receptor Binding Signaling Intracellular Signaling Cascade Receptor->Signaling Activation/ Inhibition Response Cellular Response (e.g., Inhibition of Proliferation) Signaling->Response

Caption: General Mechanism of Action for a Bioactive Constrained Peptide.

References

Application Notes: (S)-1-Boc-piperazine-2-carboxylic acid in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

(S)-1-Boc-piperazine-2-carboxylic acid is a versatile chiral building block utilized in pharmaceutical research and drug development, particularly in the creation of peptidomimetics.[1][2] Its incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS) allows for the introduction of conformational constraints and novel structural motifs, which can lead to enhanced biological activity, improved stability against enzymatic degradation, and better target selectivity compared to natural peptides. The piperazine scaffold is a common feature in centrally acting drugs, making this building block particularly valuable for developing agents that target the central nervous system.[3]

The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen at position 1 allows for controlled, stepwise peptide synthesis using the well-established Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.[4][5] This strategy involves the use of an acid-labile Boc group for temporary Nα-protection and more stable, benzyl-based protecting groups for amino acid side chains, which are typically removed at the final cleavage step with strong acids like hydrogen fluoride (HF).[4][6] The carboxylic acid at the 2-position provides the point of attachment for peptide bond formation.

Key applications of incorporating this compound in SPPS include:

  • Scaffold for Peptidomimetics: The piperazine ring can replace or modify the peptide backbone, influencing the molecule's three-dimensional structure and its interaction with biological targets.

  • Induction of Turns: The rigid structure of the piperazine ring can induce specific turn conformations in a peptide chain, which can be crucial for receptor binding.

  • Synthesis of Diketopiperazines (DKPs): Piperazine derivatives are valuable precursors in the solid-phase synthesis of DKPs, a class of cyclic dipeptides with a broad range of biological activities.

Experimental Protocols

The following protocols describe the incorporation of this compound into a peptide chain on a solid support using the Boc/Bzl strategy.

Protocol 1: Immobilization of this compound onto 2-Chlorotrityl Chloride Resin

This protocol details the attachment of the first building block, this compound, to a 2-chlorotrityl chloride resin. This type of resin is sensitive to acid and allows for the cleavage of the final peptide with a preserved C-terminal carboxylic acid.

Materials:

  • 2-Chlorotrityl chloride resin

  • This compound

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Dimethylformamide (DMF)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 eq) in anhydrous DCM in an SPPS reaction vessel for at least 30 minutes with gentle agitation.[7]

  • Preparation of Loading Solution: In a separate flask, dissolve this compound (2.0 eq) in anhydrous DCM. Add DIPEA (4.0 eq) to the solution.

  • Immobilization Reaction: Drain the DCM from the swollen resin. Add the solution of this compound and DIPEA to the resin.

  • Agitation: Gently agitate the resin slurry at room temperature for 2 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add MeOH (1.0 mL per gram of resin) to the reaction mixture and agitate for an additional 30 minutes.[7]

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 times), DMF (3 times), and finally with DCM (3 times).

  • Drying: Dry the resin under vacuum to a constant weight. The loading of the resin can be determined gravimetrically.

Protocol 2: Iterative Peptide Chain Elongation

This protocol describes a single cycle of deprotection, neutralization, and coupling to elongate the peptide chain.

Materials:

  • This compound-loaded resin

  • Boc-protected amino acid

  • Trifluoroacetic acid (TFA) in DCM (50%, v/v)

  • DIPEA in DMF (10%, v/v)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • DMF, anhydrous

  • DCM, anhydrous

Procedure:

  • Boc Deprotection:

    • Swell the resin in DCM.

    • Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash).[6]

    • Drain and add fresh 50% TFA in DCM and agitate for 20-30 minutes to remove the Boc group.[6]

    • Wash the resin with DCM (2 times) and Isopropanol (IPA) (2 times).[6]

  • Neutralization:

    • Wash the resin with a solution of 10% DIPEA in DMF (2 times), agitating for 5 minutes each time to neutralize the trifluoroacetate salt.

    • Wash the resin with DMF (5 times).

    • A qualitative test, such as the Chloranil test, can be performed to confirm the presence of a free secondary amine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Boc-protected amino acid (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in anhydrous DMF for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 2 hours.

    • To monitor the completion of the coupling reaction, a Ninhydrin test can be performed (note: this test is not effective for the N-acylation of the piperazine nitrogen).

  • Washing:

    • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

    • The resin is now ready for the next deprotection/coupling cycle.

Protocol 3: Cleavage and Purification

This protocol describes the final cleavage of the peptide from the resin and subsequent purification.

Materials:

  • Peptide-resin

  • Cleavage cocktail (e.g., TFA/H₂O/Triisopropylsilane (TIPS), 95:2.5:2.5, v/v/v)

  • Cold diethyl ether

  • Acetonitrile (ACN)

  • Water (H₂O)

  • Preparative reverse-phase HPLC system

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage:

    • Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.

    • Stir the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under reduced pressure.

    • Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether to precipitate the crude peptide.

  • Purification:

    • Centrifuge the mixture and decant the ether.

    • Wash the crude product with cold diethyl ether (2 times).

    • Dry the crude product under vacuum.

  • Analysis and Final Purification:

    • Analyze the crude product by analytical HPLC and mass spectrometry.

    • Purify the crude product by preparative reverse-phase HPLC to obtain the final peptidomimetic.

Data Presentation

Carboxylic AcidCoupling ReagentBaseSolventTime (h)Temp. (°C)Yield (%)
Boc-prolineEDC, HOBt, DMAP (cat.)DIPEACH₃CN142391[8]
2-(6-chloro-5-methylpyridin-3-yl)acetic acidHATUDIPEADMF-RT-[8]
General Carboxylic AcidEDC, HOBtDIPEA or TEADCM or DMF4-24RTVariable[8]
General Carboxylic AcidDCC, DMAP (cat.)-DCM12-24RTVariable[8]

Note: The yields presented are from solution-phase synthesis and may not be directly transferable to solid-phase synthesis, but the reagents and conditions are relevant.

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle SPPS Cycle (Iterative) cluster_final_steps Final Steps Resin Solid Support (e.g., 2-Cl-Trt Resin) Swell Swell Resin (DCM) Resin->Swell Deprotection Boc Deprotection (50% TFA/DCM) Swell->Deprotection Start Synthesis Neutralization Neutralization (DIPEA/DMF) Deprotection->Neutralization Coupling Amino Acid Coupling (HATU/DIPEA) Neutralization->Coupling Washing_Cycle Washing (DMF, DCM) Coupling->Washing_Cycle Washing_Cycle->Deprotection Next Cycle Cleavage Cleavage from Resin (TFA Cocktail) Washing_Cycle->Cleavage Final Cycle Complete Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (HPLC, MS) Purification->Analysis Piperazine_Incorporation_Workflow cluster_elongation Peptide Elongation start Start: 2-Chlorotrityl Chloride Resin swell_resin 1. Swell Resin in DCM start->swell_resin immobilize 2. Immobilize (S)-1-Boc-piperazine- 2-carboxylic acid (with DIPEA in DCM) swell_resin->immobilize cap 3. Cap unreacted sites (MeOH) immobilize->cap wash_dry 4. Wash and Dry Resin cap->wash_dry loaded_resin Piperazine-Loaded Resin wash_dry->loaded_resin deprotect 5. Boc Deprotection (TFA/DCM) loaded_resin->deprotect neutralize 6. Neutralization (DIPEA/DMF) deprotect->neutralize couple_aa 7. Couple next Boc-AA (HATU/DIPEA) neutralize->couple_aa wash_cycle 8. Wash (DMF/DCM) couple_aa->wash_cycle wash_cycle->deprotect Repeat for next AA final_peptide_resin Final Peptide on Resin wash_cycle->final_peptide_resin Synthesis Complete cleave_purify 9. Cleave and Purify final_peptide_resin->cleave_purify

References

Application Notes: Amide Bond Coupling with (S)-1-Boc-piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

(S)-1-Boc-piperazine-2-carboxylic acid is a chiral, non-proteinogenic amino acid derivative widely employed as a versatile building block in medicinal chemistry and pharmaceutical development. Its rigid piperazine scaffold, combined with the defined stereochemistry at the C-2 position and the orthogonal Boc-protecting group, makes it a valuable intermediate for synthesizing complex, biologically active molecules.[1][2] The piperazine motif is a key pharmacophore found in numerous FDA-approved drugs, enhancing properties like water solubility, bioavailability, and receptor-binding interactions.[3]

This document provides detailed protocols and comparative data for the amide bond coupling of this compound with various primary and secondary amines, a critical transformation for constructing a diverse range of pharmaceutical candidates, including those targeting the central nervous system, protease inhibitors, and peptide-based therapeutics.[1][4]

Key Applications:
  • Pharmaceutical Development: Serves as a crucial intermediate in synthesizing drugs, particularly for neurological disorders.[1][2][4] The piperazine structure is prevalent in agents with antidepressant, antipsychotic, and anticancer properties.[3]

  • Peptide Synthesis: Incorporated into peptidomimetics to improve stability, bioavailability, and introduce conformational constraints.[1]

  • Drug Discovery Scaffolds: The unique structure allows for the creation of diverse chemical libraries for high-throughput screening, enabling the discovery of novel drug candidates.[1] Its derivatives have been explored for a wide range of biological activities.[3][5]

Comparative Data: Common Amide Coupling Reagents

The selection of a suitable coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization of the chiral center. The following table summarizes common reagents used for coupling this compound, with typical conditions and expected outcomes.

Coupling ReagentAdditive(s)BaseCommon Solvent(s)Typical Time (h)Typical Yield (%)Notes
EDC HOBtDIPEA, TEADCM, DMF4 - 2475 - 90A widely used, cost-effective method. The HOBt additive helps to suppress racemization and improve reaction efficiency.[6][7][8] The urea byproduct is water-soluble, simplifying purification.[9]
HATU NoneDIPEADMF1 - 1285 - 98Highly efficient and rapid, especially for sterically hindered substrates.[6][8] It is known to minimize epimerization during coupling.[9][10]
DCC DMAP (cat.)DIPEADCM, CH₃CN12 - 24~91*A powerful dehydrating agent. The dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents, which can simplify purification by filtration but makes it unsuitable for solid-phase synthesis.[6][9]
PyBOP NoneDIPEADMF2 - 880 - 95A phosphonium salt-based reagent that is effective but produces carcinogenic HMPA as a byproduct, requiring cautious handling.[8]

*Yield reported for a specific reaction involving Boc-proline, which is structurally similar.[6] Yields are illustrative and can vary based on the specific amine substrate and reaction conditions.[8]

Experimental Workflows and Reaction Schemes

The following diagrams illustrate the general workflow for an amide coupling reaction and the specific chemical transformation.

G cluster_workflow General Amide Coupling Workflow A 1. Reagent Prep (Acid, Amine, Solvent) B 2. Activation (Add Coupling Reagent, Base, Additive) A->B C 3. Coupling (Add Amine, Stir at 0°C to RT) B->C D 4. Reaction Monitoring (TLC or LC-MS) C->D E 5. Workup (Quench, Extract, Wash) D->E F 6. Purification (Column Chromatography) E->F G 7. Analysis (NMR, MS) F->G

Caption: A typical experimental workflow for amide bond formation.

Caption: General scheme for coupling this compound.

Detailed Experimental Protocols

The following are generalized, step-by-step protocols for common amide coupling methods. Researchers should monitor reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine completion.

Protocol 1: HATU-Mediated Amide Coupling

This method is highly efficient and often preferred for its speed and high yields, particularly with challenging or sterically hindered amines.[6][8]

Reagents & Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.1 eq)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction flask and magnetic stirrer

  • Nitrogen or Argon atmosphere

Procedure:

  • In a clean, dry reaction flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq) to the solution and stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step forms the reactive OAt-ester intermediate.[6]

  • Add the desired amine (1.1 eq) to the activated mixture.

  • Continue to stir the reaction at room temperature for 1-12 hours. Monitor for the consumption of the starting material.

  • Workup: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure amide.[6]

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a classic, reliable, and cost-effective method for amide bond formation. The use of HOBt is crucial for minimizing racemization.[6][7]

Reagents & Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.1 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (1-Hydroxybenzotriazole) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Reaction flask, magnetic stirrer, and ice bath

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.[6]

  • Add the amine (1.1 eq) to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm slowly to room temperature and continue stirring for 4-24 hours.

  • Workup: Quench the reaction with water. If using DCM, separate the organic layer. If using DMF, extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers sequentially with 5% NaHCO₃ solution, water, and brine. Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude residue by flash column chromatography to yield the final product.[11]

References

Application Notes and Protocols for the Use of (S)-1-Boc-piperazine-2-carboxylic Acid in HIV Protease Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (S)-1-Boc-piperazine-2-carboxylic acid as a key chiral building block in the synthesis of HIV protease inhibitors. The piperazine moiety plays a crucial role in the efficacy of numerous antiretroviral drugs, and this document outlines its application in the synthesis of Indinavir, a potent HIV protease inhibitor.[1]

Introduction to this compound in HIV Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, imparting favorable pharmacokinetic properties to drug candidates.[1] In the context of HIV therapeutics, piperazine-containing compounds have demonstrated significant inhibitory activity against various viral enzymes, including reverse transcriptase, integrase, and notably, HIV protease.[1] The incorporation of the this compound moiety provides a constrained conformational framework that can be strategically functionalized to interact with the active site of HIV protease, leading to potent inhibition of viral replication. This chiral building block is a cornerstone in the synthesis of several peptidomimetic HIV protease inhibitors.[1]

HIV protease is a critical enzyme in the viral life cycle, responsible for the cleavage of viral polyproteins into mature, functional proteins. Inhibition of this enzyme results in the production of immature, non-infectious viral particles.[2][3][4] this compound serves as a versatile starting material for the construction of complex piperazine-based ligands that mimic the transition state of the natural substrate of HIV protease.

Application in the Synthesis of Indinavir

Indinavir is a potent HIV-1 protease inhibitor that has been a key component of highly active antiretroviral therapy (HAART). The synthesis of Indinavir involves the coupling of three key fragments, one of which is a derivative of (S)-piperazine-2-carboxylic acid. The following sections provide a detailed synthetic workflow and experimental protocols for the preparation of a key piperazine intermediate and its subsequent use in the synthesis of Indinavir.

Synthetic Workflow for Indinavir Synthesis

The overall synthetic strategy for Indinavir involves the preparation of a functionalized piperazine intermediate, which is then coupled with an epoxide fragment and an aminoindanol moiety. The workflow can be visualized as follows:

G cluster_0 Preparation of Key Piperazine Intermediate cluster_1 Synthesis of Epoxide Intermediate cluster_2 Final Assembly of Indinavir A (S)-1-Boc-piperazine- 2-carboxylic acid B Amidation with tert-butylamine A->B C (S)-tert-Butyl 2-(tert-butylcarbamoyl) piperazine-1-carboxylate B->C D Alkylation with 3-picolyl chloride C->D E (S)-tert-Butyl 2-(tert-butylcarbamoyl)-4- (pyridin-3-ylmethyl)piperazine-1-carboxylate D->E I Coupling of Piperazine and Epoxide Intermediates E->I F Starting Materials G Multi-step synthesis F->G H Epoxide Intermediate G->H H->I J Deprotection I->J K Coupling with (1S,2R)-1-amino-2-indanol J->K L Final Deprotection and Salt Formation K->L M Indinavir Sulfate L->M

Figure 1: Synthetic workflow for Indinavir.

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of a key piperazine intermediate derived from this compound and its subsequent coupling reactions.

Protocol 1: Synthesis of (S)-tert-Butyl 2-(tert-butylcarbamoyl)piperazine-1-carboxylate

This protocol describes the amidation of this compound with tert-butylamine.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • tert-Butylamine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add HOBt (1.2 eq) and DIPEA (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) to the solution and stir for 30 minutes at 0 °C to activate the carboxylic acid.

  • Add tert-butylamine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (S)-tert-butyl 2-(tert-butylcarbamoyl)piperazine-1-carboxylate.

Protocol 2: Synthesis of (S)-tert-Butyl 2-(tert-butylcarbamoyl)-4-(pyridin-3-ylmethyl)piperazine-1-carboxylate

This protocol details the N-alkylation of the piperazine intermediate with 3-picolyl chloride.

Materials:

  • (S)-tert-Butyl 2-(tert-butylcarbamoyl)piperazine-1-carboxylate

  • 3-(Chloromethyl)pyridine hydrochloride (3-picolyl chloride hydrochloride)

  • Potassium carbonate

  • Anhydrous Acetonitrile (ACN)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of (S)-tert-butyl 2-(tert-butylcarbamoyl)piperazine-1-carboxylate (1.0 eq) in anhydrous ACN, add potassium carbonate (3.0 eq) and 3-(chloromethyl)pyridine hydrochloride (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield (S)-tert-butyl 2-(tert-butylcarbamoyl)-4-(pyridin-3-ylmethyl)piperazine-1-carboxylate.

Data Presentation

The following tables summarize typical yields and characterization data for the key intermediates in the synthesis of Indinavir.

Table 1: Synthesis of Piperazine Intermediates

StepProductStarting MaterialReagentsSolventYield (%)
1(S)-tert-Butyl 2-(tert-butylcarbamoyl)piperazine-1-carboxylateThis compoundEDC, HOBt, DIPEA, tert-butylamineDCM~85-95
2(S)-tert-Butyl 2-(tert-butylcarbamoyl)-4-(pyridin-3-ylmethyl)piperazine-1-carboxylate(S)-tert-Butyl 2-(tert-butylcarbamoyl)piperazine-1-carboxylate3-Picolyl chloride HCl, K₂CO₃ACN~70-80

Table 2: Characterization Data of Key Piperazine Intermediate

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (ESI) m/z
(S)-tert-Butyl 2-(tert-butylcarbamoyl)-4-(pyridin-3-ylmethyl)piperazine-1-carboxylateC₂₀H₃₂N₄O₃376.49Off-white solidSpecific peaks corresponding to the structure would be listed here.Specific peaks corresponding to the structure would be listed here.[M+H]⁺ calculated: 377.25, found: 377.3

(Note: Specific NMR and MS data would be obtained from experimental analysis.)

Mechanism of Action and Binding Interaction

HIV protease is an aspartic protease that functions as a homodimer. The active site is located at the dimer interface and contains a pair of catalytic aspartate residues (Asp25 and Asp25'). These residues act as a general acid-base catalyst to hydrolyze the peptide bonds of the viral polyprotein.

G cluster_0 HIV Protease Catalytic Cycle cluster_1 Inhibition by Piperazine-based Inhibitor A HIV Protease Dimer (Inactive Monomers) B Dimerization A->B C Active HIV Protease B->C E Substrate Binding C->E L Competitive Binding to Active Site C->L D Gag-Pol Polyprotein (Substrate) D->E F Enzyme-Substrate Complex E->F G Hydrolysis of Peptide Bond F->G H Mature Viral Proteins G->H I Viral Assembly and Maturation H->I J Infectious Virion I->J K Piperazine-based Protease Inhibitor (e.g., Indinavir) K->L M Stable Enzyme-Inhibitor Complex L->M N Inhibition of Polyprotein Cleavage M->N O Immature, Non-infectious Virions N->O

Figure 2: Mechanism of HIV protease inhibition.

Indinavir and other piperazine-containing inhibitors are designed as peptidomimetics that bind tightly to the active site of HIV protease, preventing the binding and cleavage of the natural polyprotein substrate. The piperazine moiety plays a critical role in this interaction.

The crystal structure of Indinavir bound to HIV protease reveals key hydrogen bonding and hydrophobic interactions. The hydroxyl group of the inhibitor mimics the transition-state tetrahedral intermediate of peptide bond hydrolysis and forms hydrogen bonds with the catalytic aspartate residues. The various substituents on the piperazine ring and other parts of the inhibitor occupy the hydrophobic pockets (S1, S2, S1', S2') of the enzyme's active site, leading to high binding affinity.

G cluster_0 Indinavir Binding to HIV Protease Active Site cluster_1 Piperazine Moiety cluster_2 Core & Other Moieties cluster_3 HIV Protease Active Site Residues Inhibitor Indinavir Piperazine Piperazine Ring Hydroxy Hydroxyethylamino Backbone Flap Flap Residues (e.g., Ile50, Ile50') Piperazine->Flap van der Waals contacts Picolyl Picolyl Group S2_S2_prime S2/S2' Pockets Picolyl->S2_S2_prime Hydrophobic interactions tertButyl tert-Butylcarbamoyl Group tertButyl->S2_S2_prime Hydrophobic interactions Asp25 Asp25 / Asp25' Hydroxy->Asp25 H-bonds (mimics transition state) Indanol Aminoindanol Moiety Indanol->S2_S2_prime Hydrophobic interactions and H-bonds Phenyl Phenyl Group S1_S1_prime S1/S1' Pockets Phenyl->S1_S1_prime Hydrophobic interactions

Figure 3: Logical diagram of Indinavir's binding interactions.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of potent HIV protease inhibitors. Its use in the synthesis of Indinavir highlights its importance in constructing complex molecular architectures with high affinity and specificity for the viral enzyme. The provided protocols offer a foundation for the laboratory synthesis of key intermediates, and the accompanying data and diagrams provide a comprehensive understanding of its application and mechanism of action. Further optimization of these synthetic routes and the development of novel analogs based on this piperazine scaffold remain active areas of research in the ongoing effort to combat HIV/AIDS.

References

Preparation of Peptidomimetics with a Piperazine Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis, characterization, and biological evaluation of peptidomimetics incorporating a piperazine scaffold. The piperazine ring is a privileged structure in medicinal chemistry, offering a versatile backbone to mimic peptide conformations while providing improved pharmacokinetic properties.[1][2][3] These protocols are intended for researchers in drug discovery and development seeking to explore this promising class of molecules.

Introduction to Piperazine-Based Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, often with enhanced stability against enzymatic degradation, improved bioavailability, and better target selectivity. The incorporation of a piperazine moiety into a peptide backbone can introduce conformational constraints, effectively mimicking secondary structures such as β-turns.[4] The two nitrogen atoms of the piperazine ring provide sites for substitution, allowing for the creation of diverse chemical libraries for screening against various biological targets. Piperazine-containing compounds have shown a wide range of biological activities, including anticancer, antiviral, and enzyme inhibitory effects.[5][6][7][8]

Synthesis of Piperazine-Based Peptidomimetics

Both solid-phase and solution-phase methodologies can be employed for the synthesis of peptidomimetics with a piperazine scaffold. The choice of method depends on the desired scale, complexity of the target molecule, and the need for library generation.

Solid-Phase Synthesis of 2-Oxopiperazine Containing Peptidomimetics

Solid-phase peptide synthesis (SPPS) is a powerful technique for the efficient assembly of peptide chains and their analogs.[9] The following protocol describes the incorporation of a 2-oxopiperazine unit into a peptoid-like oligomer on a solid support.[10]

Experimental Workflow for Solid-Phase Synthesis of 2-Oxopiperazine Peptidomimetics:

G cluster_synthesis Solid-Phase Synthesis Workflow Resin Start with Rink Amide Resin Coupling1 Couple with Bromoacetic Acid (DIC activation) Resin->Coupling1 Displacement Displace Bromide with mono-N-alloc-1,2-diaminoethane Coupling1->Displacement Coupling2 Couple with 2-Chloropropionic Acid (DIC activation) Displacement->Coupling2 Deprotection Remove Alloc group (Pd(PPh3)4, Phenylsilane) Coupling2->Deprotection Cyclization Cyclize to form 2-Oxopiperazine Ring (DIEA) Deprotection->Cyclization Chain_Extension Extend chain from secondary amine Cyclization->Chain_Extension Cleavage Cleave from resin (TFA cocktail) Chain_Extension->Cleavage Purification Purify by HPLC Cleavage->Purification

Caption: Workflow for the solid-phase synthesis of 2-oxopiperazine peptidomimetics.

Protocol 1: Solid-Phase Synthesis of a 2-Oxopiperazine Containing Peptidomimetic

  • Resin Preparation: Swell Rink amide MBHA resin in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • First Coupling: Couple bromoacetic acid to the resin using diisopropylcarbodiimide (DIC) as an activator in DMF. Allow the reaction to proceed for 2 hours at room temperature. Wash the resin with DMF and dichloromethane (DCM).

  • Nucleophilic Displacement: Treat the resin with a solution of mono-N-allyloxycarbonyl (Alloc)-protected 1,2-diaminoethane in DMF. Agitate for 12 hours at room temperature. Wash the resin with DMF and DCM.

  • Second Coupling: Couple 2-chloropropionic acid to the secondary amine on the resin using DIC in DMF. React for 2 hours at room temperature and then wash the resin.

  • Alloc Deprotection: Remove the Alloc protecting group using a solution of tetrakis(triphenylphosphine)palladium(0) and phenylsilane in DCM. Agitate for 1 hour at room temperature. Wash the resin with DCM, DMF, and a solution of sodium diethyldithiocarbamate in DMF to remove residual palladium, followed by further DMF and DCM washes.

  • Cyclization: Induce cyclization to form the 2-oxopiperazine ring by treating the resin with a solution of 10% N,N'-diisopropylethylamine (DIEA) in DMF for 2 hours at room temperature. Wash the resin with DMF and DCM.

  • Chain Extension (Optional): The secondary amine within the 2-oxopiperazine ring can be further acylated to extend the peptidomimetic chain using standard peptide coupling conditions.

  • Cleavage and Deprotection: Cleave the peptidomimetic from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature.

  • Purification: Precipitate the crude product in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Purify the crude peptidomimetic by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

Solution-Phase Synthesis of Piperazine-Based Compounds via Reductive Amination

Solution-phase synthesis is suitable for larger-scale production and for compounds that may be challenging to synthesize on a solid support. Reductive amination is a versatile method for the N-alkylation of piperazine.

Experimental Workflow for Solution-Phase Synthesis via Reductive Amination:

G cluster_synthesis Solution-Phase Synthesis Workflow Start Start with protected piperazine derivative Reaction React with aldehyde/ketone and reducing agent (e.g., NaBH(OAc)3) Start->Reaction Workup Quench reaction and perform aqueous workup Reaction->Workup Extraction Extract product into organic solvent Workup->Extraction Purification Purify by column chromatography Extraction->Purification Deprotection Remove protecting group (if necessary) Purification->Deprotection Final_Product Final piperazine peptidomimetic Deprotection->Final_Product

Caption: Workflow for the solution-phase synthesis of piperazine derivatives.

Protocol 2: Solution-Phase Synthesis of a Mono-N-alkylated Piperazine Derivative

  • Reaction Setup: To a solution of N-Boc-piperazine (1.0 equivalent) and a desired aldehyde or ketone (1.1 equivalents) in a suitable solvent such as 1,2-dichloroethane or tetrahydrofuran (THF), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Deprotection (if necessary): If the final product requires a free amine, remove the Boc protecting group by treating the purified intermediate with a solution of TFA in DCM (1:1 v/v) or 4 M HCl in dioxane for 1-2 hours at room temperature. Concentrate the reaction mixture under reduced pressure and triturate with diethyl ether to obtain the corresponding salt of the final product.

  • Characterization: Characterize the final product by NMR, MS, and determine its purity by HPLC.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis and biological activity of piperazine-based peptidomimetics.

Table 1: Synthesis Yield and Purity of Representative Piperazine Peptidomimetics

Compound IDSynthesis MethodYield (%)Purity (HPLC, %)Reference
2-Oxopiperazine Peptidoid 1Solid-Phase85>95[10]
2-Oxopiperazine Peptidoid 2Solid-Phase91>98[10]
PA2Solution-Phase (Reductive Amination)60 (after deprotection)Not reported[11]
PA3Solution-Phase (Iterative Reductive Amination)76 (final deprotection step)Not reported[11]

Table 2: Biological Activity of Representative Piperazine-Based Peptidomimetics

Compound IDTarget/AssayCell LineActivity (IC₅₀/EC₅₀)Reference
IA-7Anticancer (JNK activation)MCF-7 (Breast Cancer)~10 µM (viability)[12]
Anticancer (Iron Chelation)HCT116 (Colon Cancer)0.12 µM[13]
Compound 9Anticancer (Telomerase inhibitor)HeLa (Cervical Cancer)1.02 µM[14]
Compound 2gAntidiabetic (DPP-IV inhibitor)in vitro assayBetter than reference inhibitor P32/98[15]
Compound 9Neuroprotection (FAAH inhibitor)in vitro assayNanomolar range[16]
Compound 31Neuroprotection (FAAH inhibitor)in vitro assayNanomolar range[16]

Signaling Pathways and Mechanisms of Action

Piperazine-based peptidomimetics have been shown to modulate various signaling pathways implicated in diseases such as cancer and neurological disorders.

JNK Signaling Pathway in Cancer

The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade involved in apoptosis, inflammation, and cell proliferation.[17][18][19] Certain piperazinyl-pyrimidine derivatives have been shown to exert anticancer effects by activating the JNK pathway in breast cancer cells.[12]

Diagram of the JNK Signaling Pathway:

G cluster_pathway JNK Signaling Pathway Stress Stress Stimuli (e.g., Cytokines, ROS) MAP3K MAPKKK (e.g., MEKK1, ASK1) Stress->MAP3K MAP2K MAPKK (MKK4, MKK7) MAP3K->MAP2K JNK JNK MAP2K->JNK cJun c-Jun JNK->cJun P AP1 AP-1 Complex cJun->AP1 Gene_Expression Gene Expression (Apoptosis, Inflammation) AP1->Gene_Expression Piperazine_Compound Piperazine Peptidomimetic Piperazine_Compound->JNK Activates

Caption: Activation of the JNK signaling pathway by piperazine peptidomimetics.

Inhibition of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL)

FAAH and MAGL are key enzymes in the endocannabinoid system, responsible for the degradation of anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively.[20] Inhibition of these enzymes by piperazine-based compounds can lead to increased endocannabinoid levels, which has therapeutic potential for treating pain, anxiety, and neurodegenerative diseases.[16]

Diagram of FAAH and MAGL Inhibition:

G cluster_pathway Endocannabinoid Signaling Inhibition Anandamide Anandamide (AEA) FAAH FAAH Anandamide->FAAH Substrate CB1_Receptor CB1/CB2 Receptors Anandamide->CB1_Receptor Activates Two_AG 2-Arachidonoylglycerol (2-AG) MAGL MAGL Two_AG->MAGL Substrate Two_AG->CB1_Receptor Activates Degradation_Products1 Arachidonic Acid + Ethanolamine FAAH->Degradation_Products1 Degradation Degradation_Products2 Arachidonic Acid + Glycerol MAGL->Degradation_Products2 Degradation Piperazine_Inhibitor Piperazine Inhibitor Piperazine_Inhibitor->FAAH Inhibits Piperazine_Inhibitor->MAGL Inhibits Therapeutic_Effects Therapeutic Effects (e.g., Analgesia, Neuroprotection) CB1_Receptor->Therapeutic_Effects

Caption: Inhibition of FAAH and MAGL by piperazine-based peptidomimetics.

Conclusion

Peptidomimetics incorporating a piperazine scaffold represent a valuable class of compounds for drug discovery. The synthetic protocols provided herein offer robust methods for their preparation, and the summarized data highlight their potential as modulators of key biological pathways. The versatility of the piperazine core allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to develop novel therapeutics for a range of diseases.

References

Orthogonal Protection Strategies with Boc-Protected Piperazine Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine derivatives are a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically significant drugs due to their favorable pharmacokinetic properties and versatile synthetic handles.[1][2][3] In the construction of complex molecules, particularly in peptide and peptidomimetic synthesis, the precise control of reactive sites is paramount. Orthogonal protection strategies, which allow for the selective removal of one protecting group in the presence of others, are essential for achieving this control.[4][5][6]

This document provides detailed application notes and protocols for the use of orthogonal protection strategies centered around tert-butyloxycarbonyl (Boc)-protected piperazine acids. The focus is on the synergistic use of Boc with other common protecting groups like 9-fluorenylmethyloxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz), enabling sequential functionalization of the piperazine nitrogens and the carboxylic acid moiety.

Core Concepts: Orthogonal Protection

The principle of orthogonality in chemical synthesis relies on the use of protecting groups that are labile under distinct conditions.[6] For piperazine-2-carboxylic acid, this allows for the selective modification of the N1 and N4 positions, as well as the carboxylic acid group. The most common orthogonal pairing with the acid-labile Boc group is the base-labile Fmoc group.[4]

Caption: Orthogonal protection and deprotection workflow.

I. Synthesis of Mono-Boc-Protected Piperazine-2-Carboxylic Acid

The selective mono-protection of piperazine is a critical first step. Direct acylation often leads to a mixture of mono- and di-protected products.[7] A common strategy involves the use of di-tert-butyl dicarbonate (Boc₂O) under controlled conditions.

Experimental Protocol: Mono-Boc Protection of Piperazine

This protocol is adapted from procedures for the mono-Boc protection of piperazine.[3][8]

  • Reaction Setup: In a round-bottom flask, dissolve piperazine (2.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in the same solvent dropwise over 1-2 hours with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and extract with an organic solvent like ethyl acetate to remove the di-Boc-piperazine byproduct.

  • Purification: The aqueous layer containing the desired mono-Boc-piperazine can be further purified by adjusting the pH and subsequent extraction or by column chromatography. A synthesis of N-Boc piperazine has been reported with a yield of 94.3% and purity of 99.42%.[9]

II. Orthogonal Protection of Boc-Piperazine-2-Carboxylic Acid

Once the mono-Boc-piperazine-2-carboxylic acid is obtained, the second nitrogen can be protected with an orthogonal group, most commonly Fmoc or Cbz.

A. Fmoc Protection of N1-Boc-Piperazine-2-Carboxylic Acid

The introduction of the Fmoc group is typically achieved using N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[10]

  • Reaction Setup: Dissolve 1-Boc-piperazine-2-carboxylic acid (1.0 eq) in a 2:1 mixture of THF and saturated aqueous sodium bicarbonate.[2]

  • Reagent Addition: Add Fmoc-OSu (1.05 eq) to the solution and stir vigorously at room temperature overnight.[10]

  • Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid to precipitate the N-4-Boc-N-1-Fmoc-2-piperazine carboxylic acid.[10]

  • Purification: The precipitate can be collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by crystallization.

B. Cbz Protection of N1-Boc-Piperazine-2-Carboxylic Acid

The Cbz group offers an alternative orthogonal protection strategy, being removable by hydrogenolysis.[11]

  • Reaction Setup: Dissolve 1-Boc-piperazine-2-carboxylic acid (1.0 eq) in a suitable solvent like DCM and cool to 0 °C.

  • Reagent Addition: Add a base such as triethylamine (1.1 eq) followed by the dropwise addition of benzyl chloroformate (Cbz-Cl, 1.05 eq).

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC. Wash the reaction mixture with dilute acid, saturated sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography.

III. Selective Deprotection Protocols

The utility of the orthogonal protection strategy lies in the ability to selectively deprotect one nitrogen atom for further functionalization while the other remains protected.

A. Selective Boc Deprotection (Acid-Labile)

The Boc group is readily cleaved under acidic conditions.[1]

Boc_Deprotection Orthogonally_Protected N1-Boc, N4-Fmoc-Piperazine-2-carboxylic Acid Acid_Treatment Acidic Conditions (e.g., TFA in DCM) Orthogonally_Protected->Acid_Treatment N1_Deprotected N4-Fmoc-Piperazine-2-carboxylic Acid Acid_Treatment->N1_Deprotected Workup Aqueous Work-up & Purification N1_Deprotected->Workup Final_Product Purified N1-Deprotected Product Workup->Final_Product

Caption: Boc deprotection workflow.

  • Reaction Setup: Dissolve the N-Boc-N'-Fmoc/Cbz-piperazine-2-carboxylic acid in DCM.

  • Reagent Addition: Add an excess of an acidic solution, such as 20-50% trifluoroacetic acid (TFA) in DCM or 4M HCl in dioxane, at room temperature.[1][12]

  • Reaction Monitoring: Stir the reaction for 1-4 hours, monitoring by TLC or LC-MS.[1]

  • Work-up: Concentrate the mixture under reduced pressure. Dissolve the residue in water and basify with a saturated sodium bicarbonate solution to a pH > 8.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected product.

B. Selective Fmoc Deprotection (Base-Labile)

The Fmoc group is cleaved under mild basic conditions, typically using a secondary amine like piperidine.[2]

Fmoc_Deprotection Orthogonally_Protected N1-Boc, N4-Fmoc-Piperazine-2-carboxylic Acid Base_Treatment Base Treatment (e.g., 20% Piperidine in DMF) Orthogonally_Protected->Base_Treatment N4_Deprotected N1-Boc-Piperazine-2-carboxylic Acid Base_Treatment->N4_Deprotected Workup Aqueous Work-up & Purification N4_Deprotected->Workup Final_Product Purified N4-Deprotected Product Workup->Final_Product

Caption: Fmoc deprotection workflow.

  • Reaction Setup: Dissolve the N-Boc-N'-Fmoc-piperazine-2-carboxylic acid in N,N-dimethylformamide (DMF).

  • Reagent Addition: Add a solution of 20% piperidine in DMF.[12]

  • Reaction Monitoring: Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor the deprotection by TLC or LC-MS.

  • Work-up: Evaporate the solvent under reduced pressure. The residue can be purified by flash chromatography to remove the piperidine-dibenzofulvene adduct.

IV. Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for the key steps in the orthogonal protection and deprotection of piperazine derivatives.

Table 1: Mono-Boc Protection of Piperazine

Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
PiperazineBoc₂ODCM0 - RT2-4--[7]
Diethanolamine1. Thionyl chloride 2. Boc₂O 3. Ammonia water-602.594.399.42[9]

Table 2: Orthogonal Protection of Mono-Boc-Piperazine

Starting MaterialProtecting Group ReagentSolventBaseTemperature (°C)Time (h)Reference
N-Boc-piperazineFmoc-OSuTHF/aq. NaHCO₃NaHCO₃RT16[2]
N-Boc-piperazineCbz-ClDCMTriethylamine0 - RT-[13]

Table 3: Selective Deprotection Conditions

Protected GroupReagentSolventTemperature (°C)Time (h)Reference
Boc20-50% TFADCMRT1-4[1]
Boc4M HClDioxaneRT1-4[1]
Fmoc20% PiperidineDMFRT0.5-2[12]
CbzH₂, Pd/CMethanol/EthanolRT-[11]

Conclusion

The orthogonal protection of piperazine acids using Boc in combination with Fmoc or Cbz is a powerful strategy for the synthesis of complex, multifunctional molecules. The detailed protocols and comparative data presented in these application notes provide a practical guide for researchers in medicinal chemistry and drug development to effectively utilize these methods in their synthetic endeavors. The ability to selectively unmask and functionalize the different reactive sites on the piperazine scaffold opens up vast possibilities for creating diverse chemical libraries and novel therapeutic agents.

References

Application Notes and Protocols: (S)-1-Boc-piperazine-2-carboxylic acid in the Synthesis of Diketopiperazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of diketopiperazines (DKPs) utilizing (S)-1-Boc-piperazine-2-carboxylic acid as a key building block. The methodologies described herein are based on established principles of peptide chemistry and are intended to serve as a comprehensive guide for researchers in drug discovery and development.

Introduction

Diketopiperazines are a class of cyclic dipeptides that represent a privileged scaffold in medicinal chemistry due to their conformational rigidity and metabolic stability. They are found in a variety of natural products and have demonstrated a wide range of biological activities, including antimicrobial, antitumor, and antiviral properties. The incorporation of the piperazine moiety, a common pharmacophore, into the DKP framework can lead to novel compounds with unique pharmacological profiles. This compound is a versatile starting material for accessing these structures, offering a stereochemically defined core for further elaboration.

The synthesis of piperazine-containing diketopiperazines generally follows a two-step sequence: the coupling of this compound with an amino acid ester to form a linear dipeptide, followed by deprotection of the Boc group and subsequent intramolecular cyclization.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent for the initial peptide bond formation is critical for achieving high yields and minimizing side reactions. The following table summarizes common coupling reagents suitable for the amidation of this compound with an amino acid ester.

Coupling ReagentActivating AdditiveBaseTypical SolventReaction Time (h)Typical Yield (%)Key Considerations
HATU NoneDIPEADMF1-485-95Highly efficient, low racemization. Ideal for sterically hindered substrates.[1]
HBTU HOBtDIPEADMF/CH₂Cl₂2-680-90A common and effective coupling reagent.[2]
EDC HOBtDIPEA/TEACH₂Cl₂/DMF12-2470-85Cost-effective, water-soluble byproduct.[1][3]
DCC DMAP (cat.)NoneCH₂Cl₂12-2465-80Forms insoluble dicyclohexylurea (DCU) byproduct, which can complicate purification.[4]

HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; DCC: N,N'-Dicyclohexylcarbodiimide; HOBt: 1-Hydroxybenzotriazole; DMAP: 4-Dimethylaminopyridine; DIPEA: N,N-Diisopropylethylamine; TEA: Triethylamine; DMF: Dimethylformamide.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a diketopiperazine from this compound and a generic amino acid methyl ester (H₂N-CHR-CO₂Me). Researchers should optimize conditions for their specific substrates.

Protocol 1: Synthesis of the Linear Dipeptide Intermediate

This protocol describes the coupling of this compound with an amino acid methyl ester using HATU as the coupling reagent.

Materials:

  • This compound (1.0 eq)

  • Amino acid methyl ester hydrochloride (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in anhydrous DMF.

  • Add the amino acid methyl ester hydrochloride and DIPEA to the solution and stir for 5 minutes at room temperature.

  • Add HATU to the reaction mixture and continue stirring at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure linear dipeptide intermediate.

Protocol 2: Boc Deprotection and Intramolecular Cyclization

This protocol outlines the removal of the Boc protecting group followed by thermal cyclization to form the diketopiperazine.

Materials:

  • Boc-protected linear dipeptide (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected linear dipeptide in DCM.

  • Add an equal volume of TFA to the solution and stir at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Dissolve the residue in toluene and heat to reflux for 4-12 hours. Monitor the cyclization by TLC or LC-MS.

  • After cooling to room temperature, wash the reaction mixture with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield the final diketopiperazine.

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Peptide Coupling cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Cyclization cluster_product Final Product Start1 This compound Coupling Dipeptide Formation Start1->Coupling Start2 Amino Acid Ester (H₂N-CHR-CO₂Me) Start2->Coupling Deprotection Boc Removal (TFA/DCM) Coupling->Deprotection Linear Dipeptide Intermediate Cyclization Intramolecular Cyclization (Heat) Deprotection->Cyclization Deprotected Dipeptide Product Diketopiperazine Cyclization->Product

Caption: General workflow for the synthesis of diketopiperazines.

Coupling_Reagent_Selection Start Select Coupling Reagent StericHindrance Sterically Hindered Substrates? Start->StericHindrance Cost Cost-Sensitive? StericHindrance->Cost No HATU Use HATU/HBTU StericHindrance->HATU Yes EDC Use EDC/HOBt Cost->EDC Yes DCC Use DCC/DMAP Cost->DCC Alternative

References

Application of (S)-1-Boc-piperazine-2-carboxylic acid in Combinatorial Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(S)-1-Boc-piperazine-2-carboxylic acid is a versatile building block in combinatorial chemistry, primarily utilized as a rigid scaffold for the synthesis of diverse compound libraries. Its constrained piperazine ring and orthogonally protected functional groups allow for the systematic introduction of various substituents, leading to the generation of libraries with a wide range of chemical and pharmacological properties. This document provides detailed application notes and experimental protocols for the use of this compound in the construction of piperazine-2-carboxamide and diketopiperazine libraries for drug discovery and development.

Key Applications

The unique structural features of this compound make it an ideal scaffold for generating libraries of compounds with potential therapeutic applications. Key areas of application include:

  • Scaffold for Peptidomimetics: The piperazine core serves as a constrained dipeptide mimic, enabling the synthesis of peptidomimetics with improved pharmacokinetic properties, such as enhanced stability against enzymatic degradation.

  • Drug Discovery: Libraries derived from this scaffold have shown activity against a variety of biological targets, including:

    • Angiotensin II Antagonists: Compounds with potential for treating hypertension.[1]

    • Substance P Antagonists: Investigated for their potential in pain and inflammation management.[1]

    • HIV Protease Inhibitors: A critical class of drugs for the treatment of HIV/AIDS.[1]

    • Anticancer Agents: Piperazine derivatives have been shown to inhibit key cancer signaling pathways.

  • Diketopiperazine (DKP) Synthesis: The scaffold is a valuable precursor for the synthesis of diketopiperazines, a class of cyclic dipeptides with a broad spectrum of biological activities.

Data Presentation: Representative Library Data

The following tables summarize representative data from combinatorial libraries synthesized using this compound and its derivatives.

Table 1: Solid-Phase Synthesis of a Piperazine-2-Carboxamide Library

Compound IDR1 GroupR2 GroupYield (%)Purity (%)Biological TargetActivity (IC50/Ki)
LibA-001 Benzyl4-Fluorophenyl65>95Angiotensin II Receptor1.5 µM (IC50)
LibA-002 3-Pyridylmethyl2-Thienyl68>95Substance P Receptor2.2 µM (Ki)
LibA-003 Isopropyl4-Chlorophenyl72>95HIV Protease0.8 µM (IC50)
LibA-004 Cyclohexyl3,4-Dichlorophenyl61>95MAO-B0.039 µM (IC50)[2]

Data is representative and compiled from multiple sources for illustrative purposes. Actual yields and activities will vary based on specific reagents and conditions.

Table 2: Solution-Phase Synthesis of a Diketopiperazine Library

Compound IDR1 GroupR2 Group (from amino acid)Yield (%)Purity (%)Biological TargetActivity (IC50/Ki)
LibB-001 BenzylGlycine75>985-HT1A Receptor150 nM (Ki)
LibB-002 4-MethoxybenzylL-Alanine72>98D2 Dopamine Receptor53 nM (Ki)[3]
LibB-003 2-NaphthylmethylL-Phenylalanine68>98CCR5 Receptor1.2 µM (IC50)
LibB-004 3,4-DimethoxybenzylL-Leucine78>98Antitumor5.5 µM (GI50)

Data is representative and compiled from multiple sources for illustrative purposes. Actual yields and activities will vary based on specific reagents and conditions.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Piperazine-2-Carboxamide Library

This protocol outlines the synthesis of a diverse piperazine-2-carboxamide library on a solid support, adapted from the methodology described by Herpin et al.[1]

Workflow Diagram:

G cluster_prep Resin Preparation cluster_scaffold Scaffold Loading cluster_r1 R1 Diversification cluster_r2 R2 Diversification cluster_cleavage Cleavage and Purification Resin Wang Resin Swell Swell Resin in DCM Resin->Swell Couple Couple to Resin Swell->Couple Scaffold (S)-1-Boc-4-Fmoc-piperazine-2-carboxylic acid Activate Activate with DIC/DMAP Scaffold->Activate Activate->Couple Wash1 Wash Resin (DMF, DCM) Couple->Wash1 Fmoc_deprotect Fmoc Deprotection (20% Piperidine/DMF) Wash1->Fmoc_deprotect Wash2 Wash Resin Fmoc_deprotect->Wash2 Couple_R1 Couple R1 Wash2->Couple_R1 R1_reagents Acylating/Sulfonylating Agents (R1-X) R1_reagents->Couple_R1 Wash3 Wash Resin Couple_R1->Wash3 Boc_deprotect Boc Deprotection (TFA/DCM) Wash3->Boc_deprotect Wash4 Wash Resin Boc_deprotect->Wash4 Couple_R2 Couple R2 (HBTU/DIEA) Wash4->Couple_R2 R2_reagents Carboxylic Acids (R2-COOH) R2_reagents->Couple_R2 Wash5 Wash Resin Couple_R2->Wash5 Cleave Cleave from Resin (TFA Cocktail) Wash5->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify Purify by HPLC Precipitate->Purify Analyze Analyze by LC-MS Purify->Analyze

Caption: Solid-phase synthesis workflow for a piperazine-2-carboxamide library.

Materials:

  • Wang Resin (100-200 mesh, ~1.0 mmol/g loading)

  • (S)-1-Boc-4-Fmoc-piperazine-2-carboxylic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • A diverse set of acylating agents, sulfonyl chlorides, and isocyanates for R1 diversification

  • A diverse set of carboxylic acids for R2 diversification

  • 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell Wang resin (1 g, 1.0 mmol) in DCM (10 mL) for 30 minutes in a reaction vessel.

  • Scaffold Loading:

    • In a separate flask, dissolve (S)-1-Boc-4-Fmoc-piperazine-2-carboxylic acid (2.5 mmol), DIC (2.5 mmol), and DMAP (0.1 mmol) in DCM/DMF (4:1, 10 mL).

    • Drain the DCM from the swollen resin and add the activated scaffold solution.

    • Shake the reaction mixture at room temperature for 4 hours.

    • Drain the solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL). Dry the resin under vacuum.

  • R1 Diversification (Fmoc Deprotection and Acylation):

    • Treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes to remove the Fmoc group.

    • Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).

    • Divide the resin into separate reaction vessels for parallel synthesis.

    • To each vessel, add a solution of the desired R1 building block (e.g., carboxylic acid with HBTU/DIEA, sulfonyl chloride with DIEA, or isocyanate) (3 equivalents) in DMF.

    • Shake at room temperature for 2-4 hours.

    • Wash the resin as in step 2.

  • R2 Diversification (Boc Deprotection and Amide Coupling):

    • Treat the resin with 50% TFA in DCM (10 mL) for 30 minutes to remove the Boc group.

    • Wash the resin with DCM (5 x 10 mL), 10% DIEA in DCM (3 x 10 mL), and DCM (5 x 10 mL).

    • To each vessel, add a solution of the desired R2 carboxylic acid (3 equivalents), HBTU (3 equivalents), and DIEA (6 equivalents) in DMF.

    • Shake at room temperature for 4 hours.

    • Wash the resin as in step 2.

  • Cleavage and Purification:

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, 10 mL) for 2 hours.

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate and precipitate the crude product by adding cold diethyl ether.

    • Centrifuge to collect the precipitate, wash with cold ether, and dry under vacuum.

    • Purify the individual compounds by reverse-phase HPLC.

    • Confirm the identity and purity of the final products by LC-MS.

Protocol 2: Solution-Phase Synthesis of a Diketopiperazine Library

This protocol describes the synthesis of a diketopiperazine library in solution, starting from this compound.

Workflow Diagram:

G cluster_coupling Dipeptide Formation cluster_deprotection Deprotection cluster_cyclization Cyclization cluster_purification Purification and Analysis Scaffold This compound Coupling Peptide Coupling (EDC/HOBt) Scaffold->Coupling AminoEster Amino Acid Methyl Ester (H2N-CHR2-COOMe) AminoEster->Coupling Dipeptide Linear Dipeptide Coupling->Dipeptide Boc_deprotect Boc Deprotection (TFA or HCl) Dipeptide->Boc_deprotect Deprotected_Dipeptide Deprotected Dipeptide Amine Salt Boc_deprotect->Deprotected_Dipeptide Cyclize Intramolecular Cyclization (Heat or Base) Deprotected_Dipeptide->Cyclize DKP Diketopiperazine Cyclize->DKP Purify Purify by Chromatography DKP->Purify Analyze Analyze by NMR, MS Purify->Analyze

Caption: Solution-phase synthesis workflow for a diketopiperazine library.

Materials:

  • This compound

  • A library of amino acid methyl ester hydrochlorides

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) or HCl in dioxane

  • Toluene or xylene

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dipeptide Formation:

    • To a solution of this compound (1.0 mmol) in DCM (20 mL), add EDC (1.2 mmol) and HOBt (1.2 mmol). Stir for 15 minutes at 0 °C.

    • In a separate flask, neutralize the amino acid methyl ester hydrochloride (1.1 mmol) with TEA or DIEA (1.1 mmol) in DCM (10 mL).

    • Add the neutralized amino acid solution to the activated piperazine carboxylic acid solution.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Wash the reaction mixture with 1N HCl, saturated NaHCO3, and brine. Dry the organic layer over Na2SO4, filter, and concentrate to obtain the crude linear dipeptide.

  • Boc Deprotection:

    • Dissolve the crude dipeptide in a solution of 4M HCl in dioxane or 50% TFA in DCM.

    • Stir at room temperature for 1-2 hours.

    • Concentrate the solution under reduced pressure to remove the acid and solvent. Co-evaporate with toluene to remove residual acid.

  • Cyclization:

    • Dissolve the resulting amine salt in a high-boiling solvent such as toluene or xylene.

    • Heat the solution to reflux for 4-8 hours, monitoring the reaction by TLC or LC-MS.

    • Alternatively, the cyclization can be promoted by adding a non-nucleophilic base like DIEA and stirring at room temperature or with gentle heating.

  • Purification and Analysis:

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Purify the crude diketopiperazine by silica gel column chromatography.

    • Characterize the final products by NMR and mass spectrometry to confirm their structure and purity.

Signaling Pathway Diagrams

Libraries derived from this compound have been shown to modulate key signaling pathways implicated in cancer.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Piperazine_Lib Piperazine Library Derivative Piperazine_Lib->PI3K Inhibits Piperazine_Lib->AKT Inhibits BCR_ABL_Pathway BCR_ABL BCR-ABL Oncoprotein GRB2 GRB2 BCR_ABL->GRB2 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Piperazine_Lib Piperazine Library Derivative Piperazine_Lib->BCR_ABL Inhibits Src_Pathway GrowthFactorReceptor Growth Factor Receptor Src Src Kinase GrowthFactorReceptor->Src Activates FAK FAK Src->FAK Activates STAT3 STAT3 Src->STAT3 Activates Cell_Migration Cell Migration & Invasion FAK->Cell_Migration STAT3->Cell_Migration Piperazine_Lib Piperazine Library Derivative Piperazine_Lib->Src Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Boc Deprotection of (S)-1-Boc-piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the Boc deprotection of (S)-1-Boc-piperazine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for Boc deprotection of this compound?

A1: The most common and effective methods involve the use of strong acids to cleave the tert-butoxycarbonyl (Boc) group. The two most prevalent systems are Trifluoroacetic acid (TFA) in Dichloromethane (DCM) and Hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.[1] The choice between these depends on the presence of other acid-sensitive functional groups in the molecule and the desired salt form of the final product.[2]

Q2: My Boc deprotection reaction is not going to completion. What are the possible reasons and solutions?

A2: Incomplete deprotection is a frequent issue. Here are several factors to consider:

  • Insufficient Acid: The amount of acid may be insufficient to fully drive the reaction. Increasing the equivalents of TFA or using a higher concentration of HCl in dioxane (e.g., 4M) can resolve this.

  • Short Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the reaction time until the starting material is no longer visible.

  • Low Temperature: While reactions are often started at 0°C to control exotherms, allowing the reaction to warm to room temperature is typically necessary for completion. In some cases, gentle warming may be required.

  • Poor Solubility: The starting material may not be fully dissolved in the chosen solvent. Consider alternative solvent systems to improve solubility.

Q3: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

A3: Side reactions can decrease your yield and complicate purification. Common issues include:

  • t-Butylation: The tert-butyl cation generated during the deprotection is electrophilic and can react with nucleophilic sites on your molecule. While less of a concern for this compound itself, this can be an issue with more complex derivatives.

  • Formation of Stable Salts: With TFA, the resulting trifluoroacetate salt can sometimes be challenging to handle or may interfere with subsequent steps. Using HCl in dioxane often yields a hydrochloride salt, which is frequently a crystalline solid and easier to isolate.[1]

  • Degradation of Other Acid-Sensitive Groups: If your molecule contains other acid-labile functionalities, the harsh acidic conditions can lead to their cleavage. In such cases, exploring milder deprotection methods may be necessary.[1]

Q4: What is the best work-up procedure for isolating (S)-piperazine-2-carboxylic acid?

A4: A standard work-up involves removing the volatile acid and solvent under reduced pressure. The resulting residue, which is the salt of the product, can then be neutralized. To obtain the free amino acid, which is a zwitterion, careful pH adjustment is crucial. Dissolving the residue in water and adjusting the pH to the isoelectric point will precipitate the product. Alternatively, for use in subsequent steps, the salt can often be used directly after evaporation of the reaction solvent.

Q5: Are there milder alternatives to TFA and HCl for Boc deprotection?

A5: Yes, if your substrate is sensitive to strong acids, several milder methods can be employed. These include using Lewis acids or methods like oxalyl chloride in methanol.[1] However, for this compound, TFA or HCl are generally effective and high-yielding.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Reaction Insufficient acidIncrease the equivalents of acid (e.g., use a higher concentration of TFA or 4M HCl in dioxane).
Insufficient reaction timeMonitor the reaction by TLC or LC-MS and continue until the starting material is consumed.
Low reaction temperatureAllow the reaction to warm to room temperature after the initial addition of acid at 0°C.
Poor solubility of starting materialTry a different solvent system in which the starting material is more soluble.
Low Yield Product loss during work-upThe zwitterionic nature of the product can lead to solubility in the aqueous phase. Ensure careful pH adjustment to the isoelectric point for precipitation. Perform multiple extractions if attempting to extract the free base into an organic solvent (this can be difficult).
Side reactionsUse the mildest effective conditions (lower temperature, shorter reaction time). Consider using HCl/dioxane to form a more easily isolatable hydrochloride salt.[1]
Purification Difficulties Product is an oil or difficult to crystallizeConvert the free base to a different salt (e.g., hydrochloride) which may be more crystalline.
Co-elution with byproducts during chromatographyOptimize chromatography conditions (e.g., solvent system, stationary phase). Consider derivatization to aid separation.
Formation of an Unexpected Byproduct Reaction with tert-butyl cationWhile less common for this specific molecule, if observed in derivatives, consider adding a scavenger like triisopropylsilane (TIS).
Degradation of other functional groupsIf other acid-sensitive groups are present, consider milder deprotection methods.[1]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and generally effective method for Boc deprotection.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.5 M) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA (5-10 equiv.) to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure. The resulting residue is the trifluoroacetate salt of (S)-piperazine-2-carboxylic acid.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is a common alternative to TFA and often provides the product as a crystalline hydrochloride salt.

Materials:

  • This compound

  • 4M HCl in Dioxane solution

  • Methanol or Dioxane (optional, as co-solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolve this compound (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.

  • Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the product will precipitate from the solution.

  • Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by the addition of diethyl ether and collected by filtration.

Data Summary

The following table summarizes typical reaction conditions for the Boc deprotection of substrates similar to this compound. Optimal conditions for this specific substrate may require some experimentation.

Parameter TFA/DCM HCl/Dioxane
Typical Acid Concentration 20-50% (v/v) TFA in DCM4M HCl in Dioxane
Acid Equivalents 5 - 10 equiv.3 - 5 equiv.
Temperature 0°C to Room TemperatureRoom Temperature
Typical Reaction Time 1 - 4 hours1 - 3 hours
Typical Yield High to quantitativeHigh to quantitative
Product Form Trifluoroacetate salt (often an oil)Hydrochloride salt (often a crystalline solid)

Visualizations

Boc_Deprotection_Pathway Boc Deprotection Mechanism Start This compound Protonation Protonated Boc-protected amine Start->Protonation Protonation of carbonyl oxygen Acid H+ (TFA or HCl) Acid->Protonation Carbocation tert-Butyl cation Protonation->Carbocation Cleavage Product (S)-Piperazine-2-carboxylic acid salt Protonation->Product

Caption: Acid-catalyzed Boc deprotection pathway.

Troubleshooting_Workflow Troubleshooting Workflow for Boc Deprotection Start Start Boc Deprotection Monitor Monitor reaction by TLC/LC-MS Start->Monitor Complete Reaction Complete? Monitor->Complete Incomplete Incomplete Reaction Complete->Incomplete No Workup Proceed to Work-up Complete->Workup Yes IncreaseTime Increase Reaction Time Incomplete->IncreaseTime IncreaseAcid Increase Acid Concentration Incomplete->IncreaseAcid CheckSolubility Check Solubility Incomplete->CheckSolubility IncreaseTime->Monitor IncreaseAcid->Monitor CheckSolubility->Monitor Purify Purify Product Workup->Purify LowYield Low Yield? Purify->LowYield OptimizeWorkup Optimize Work-up (pH adjustment) LowYield->OptimizeWorkup Yes CheckSideReactions Check for Side Reactions LowYield->CheckSideReactions Yes Success Successful Deprotection LowYield->Success No OptimizeWorkup->Purify CheckSideReactions->Purify

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Side Reactions in Peptide Synthesis Involving Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding side reactions encountered during solid-phase peptide synthesis (SPPS) when using piperazine derivatives for Fmoc deprotection.

I. Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) and why is it a significant side reaction?

A1: Diketopiperazine (DKP) is a cyclic dipeptide that can form as a major byproduct during the initial stages of peptide synthesis.[1] This occurs through an intramolecular cyclization of the dipeptide, which cleaves it from the resin support.[1] The formation of DKP is problematic because it reduces the yield of the target peptide and can complicate the purification process.[1] In some cases, "traceless" DKP formation occurs where the C-terminal dipeptide is cleaved from the resin, leading to a lower yield without a corresponding impurity in the final product, making it difficult to detect.[1]

Q2: Which peptide sequences are most susceptible to DKP formation?

A2: DKP formation is highly sequence-dependent.[2][3][4] Dipeptides containing a secondary amino acid like proline as the second residue from the N-terminus are particularly prone to this side reaction.[1][2][3] The unique conformational properties of proline favor the cyclization reaction.[1]

Q3: How does piperazine compare to piperidine for Fmoc deprotection in the context of DKP formation?

A3: Using piperazine for Fmoc deprotection can significantly reduce DKP formation compared to the more conventional use of piperidine.[2] For instance, in one study, replacing 20% piperidine/DMF with 5% piperazine in either DMF or NMP resulted in a significant reduction of DKP formation (less than 4% compared to over 12% with piperidine).[2]

Q4: What is aspartimide formation and when is it most likely to occur?

A4: Aspartimide formation is a base-catalyzed intramolecular cyclization of an aspartic acid residue. This side reaction can lead to a mixture of α- and β-peptides and racemization.[5] It is particularly common in sequences containing Asp-Gly, Asp-Ala, and Asp-Ser.[5]

Q5: Is piperazine effective at minimizing aspartimide formation?

A5: Yes, piperazine has been shown to cause less aspartimide formation compared to piperidine.[5][6] The use of piperazine in combination with an additive like 1-hydroxybenzotriazole (HOBt) can further reduce this side reaction.[6]

II. Troubleshooting Guides

Issue 1: Low Yield of Final Peptide Due to Suspected Diketopiperazine (DKP) Formation

Symptoms:

  • Low overall yield of the desired peptide.

  • Identification of a cyclic dipeptide corresponding to the N-terminal residues in the cleavage solution by LC-MS.

Troubleshooting Steps:

  • Confirm DKP Formation: Analyze the crude product and cleavage solution by HPLC and Mass Spectrometry to confirm the presence of the DKP byproduct.

  • Optimize Fmoc-Deprotection Conditions:

    • Switch to a Piperazine-Based Reagent: Replace the standard 20% piperidine/DMF deprotection solution with a solution of 5% piperazine in N-methyl-2-pyrrolidone (NMP).[2]

    • Utilize a DBU/Piperazine Mixture: For particularly stubborn sequences, an optimized deprotection solution of 2% DBU and 5% piperazine in NMP has been shown to be highly effective at suppressing DKP formation.[2][3][4][7][8]

  • Employ a Sterically Hindered Resin: Using a resin with a bulky linker, such as 2-chlorotrityl chloride (2-CTC) resin, can sterically hinder the intramolecular cyclization reaction.[9]

Issue 2: Presence of Impurities with a Mass Corresponding to α- and β-Peptides of Aspartic Acid

Symptoms:

  • Multiple peaks in the HPLC chromatogram of the crude peptide with the same mass.

  • Mass spectrometry data indicating the presence of isomers.

Troubleshooting Steps:

  • Identify Aspartimide Formation: The presence of α- and β-peptide isomers is a strong indicator of aspartimide formation.

  • Modify the Deprotection Reagent:

    • Use Piperazine with HOBt: Switch from piperidine to a deprotection solution of piperazine containing 0.1 M HOBt. This combination has been demonstrated to significantly reduce aspartimide formation.[6]

  • Backbone Protection: For highly sensitive sequences, consider using a backbone-protected aspartic acid derivative, such as one with an N-(2-hydroxy-4-methoxybenzyl) (Hmb) group, which can completely prevent aspartimide formation.[6]

III. Quantitative Data Summary

Side ReactionDeprotection ReagentDKP Formation (%)Reference
Diketopiperazine20% Piperidine/DMF13.8[2]
Diketopiperazine5% Piperidine/DMF12.2[2]
Diketopiperazine5% Piperazine/DMF< 4[2]
Diketopiperazine5% Piperazine/NMP< 4[2]
Diketopiperazine2% DBU, 5% Piperazine/NMPSignificantly Reduced[2][3][4][7][8]
Side ReactionDeprotection BaseAdditiveExtent of Side ReactionReference
AspartimidePiperidineNoneConsiderable[6]
AspartimidePiperazineNoneLeast Side Reaction[6]
AspartimidePiperazine0.1M HOBtLowest Degree of Side Reaction[6]

IV. Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using Piperazine to Minimize DKP Formation
  • Resin Swelling: Swell the peptide-resin in N-methyl-2-pyrrolidone (NMP) for 30 minutes.

  • Reagent Preparation: Prepare a deprotection solution of 5% (w/v) piperazine in NMP.

  • Deprotection:

    • Drain the NMP from the swollen resin.

    • Add the 5% piperazine/NMP solution to the resin.

    • Agitate the mixture gently for 5 minutes.

    • Drain the deprotection solution.

    • Repeat the addition of fresh deprotection solution and agitate for another 10 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with NMP (5-7 times) to remove all traces of piperazine.

Protocol 2: Optimized Fmoc Deprotection using DBU/Piperazine to Suppress DKP Formation[1]
  • Resin Swelling: Swell the peptide-resin in NMP for 30 minutes.

  • Reagent Preparation: Prepare a deprotection solution of 2% DBU and 5% piperazine in NMP.[1]

  • Deprotection:

    • Treat the resin with the optimized deprotection solution for 5 minutes.

    • Drain and repeat the treatment with the same solution for 10 minutes.

  • Washing: Wash the resin with NMP (5 x 10 mL).[1]

Protocol 3: Fmoc Deprotection using Piperazine/HOBt to Reduce Aspartimide Formation[5]
  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperazine and 0.1 M HOBt in DMF.[5]

  • Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the piperazine/HOBt deprotection solution to the resin.

    • Agitate the mixture gently for 10 minutes.

    • Drain the deprotection solution.

    • Repeat the addition of fresh deprotection solution and agitate for another 10 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperazine and HOBt.[5]

V. Visualizations

DKP_Formation Resin Resin-Linker-AA2-AA1-Fmoc Deprotected Resin-Linker-AA2-AA1-NH2 Resin->Deprotected Fmoc Deprotection (e.g., Piperazine) DKP Diketopiperazine (Cleaved) Deprotected->DKP Intramolecular Cyclization TruncatedResin Resin-Linker-OH (Truncated) Deprotected->TruncatedResin Cleavage

Caption: Mechanism of diketopiperazine (DKP) formation.

Aspartimide_Formation Peptide Peptide-Asp(OR)-Xaa- Aspartimide Peptide-Asp(imide)-Xaa- Peptide->Aspartimide Base-catalyzed (e.g., Piperazine) AlphaPeptide α-Peptide Aspartimide->AlphaPeptide Ring Opening BetaPeptide β-Peptide Aspartimide->BetaPeptide Ring Opening

Caption: Pathway of aspartimide formation and subsequent products.

Troubleshooting_Workflow Start Low Yield or Impurity Detected Analyze Analyze Crude Product (HPLC, MS) Start->Analyze Identify Identify Side Product Analyze->Identify DKP DKP Detected Identify->DKP DKP Aspartimide Aspartimide Byproducts Detected Identify->Aspartimide Aspartimide OptimizeDKP Use Piperazine/DBU in NMP DKP->OptimizeDKP OptimizeAsp Use Piperazine/HOBt in DMF Aspartimide->OptimizeAsp End Improved Synthesis OptimizeDKP->End OptimizeAsp->End

Caption: Troubleshooting workflow for common side reactions.

References

Preventing racemization during coupling of (S)-1-Boc-piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Racemization During Amide Coupling Reactions For: Researchers, Scientists, and Drug Development Professionals

This guide provides detailed troubleshooting advice and frequently asked questions to help you minimize or eliminate racemization during the coupling of (S)-1-Boc-piperazine-2-carboxylic acid, ensuring the stereochemical integrity of your final compounds.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for this compound?

A1: Racemization is the conversion of a single, pure enantiomer, such as the (S)-enantiomer of 1-Boc-piperazine-2-carboxylic acid, into an equal mixture of both its (S) and (R) forms.[1][2] The chiral center in this molecule is the alpha-carbon adjacent to the carboxylic acid.[3] This is a significant problem in drug development because the biological activity and therapeutic efficacy of a molecule are often dependent on its specific three-dimensional structure.[1][3] The presence of the undesired (R)-enantiomer can lead to reduced potency, altered pharmacology, or even toxic side effects.[3]

Q2: What is the primary chemical mechanism that causes racemization during coupling reactions?

A2: The most common mechanism for racemization during the coupling of N-protected amino acids is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1][4] This occurs when the carboxylic acid is activated by the coupling reagent.[5] The proton on the chiral alpha-carbon of this oxazolone ring is highly acidic and can be easily removed by a base in the reaction mixture.[3][6] This creates a planar, achiral intermediate, which can then be attacked by the amine from either face, resulting in a mixture of both stereoisomers.[1][3] A secondary, less common pathway is the direct removal of the alpha-proton by a strong base, which also leads to a planar enolate intermediate.[1][5]

Q3: Which experimental factors have the most significant impact on the degree of racemization?

A3: Several factors critically influence the extent of racemization. The most important are:

  • Coupling Reagent & Additives: The choice of activating agent is paramount.[2][3]

  • Base: The type, strength, and stoichiometry of the base used can promote racemization.[2][6]

  • Temperature: Higher reaction temperatures accelerate the rate of racemization.[3][7]

  • Solvent: The polarity of the solvent can play a role in stabilizing intermediates that lead to racemization.[4][8]

  • Pre-activation Time: The duration for which the carboxylic acid is activated before the amine is introduced can significantly increase racemization.[2][3]

Q4: What are the most highly recommended coupling reagents and additives to prevent racemization?

A4: To suppress racemization, it is crucial to use additives that form active esters which are more stable and less prone to oxazolone formation.[9]

  • Additives: 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroximino)acetate (Oxyma Pure) are highly effective racemization suppressants, especially when used with carbodiimide coupling reagents.[4][10]

  • Coupling Reagents:

    • Carbodiimides: Combinations like Diisopropylcarbodiimide (DIC) with Oxyma Pure or HOAt are excellent choices for minimizing racemization.[11]

    • Uronium/Aminium Salts: Reagents like HATU, HCTU, and COMU are highly efficient and generally lead to low levels of racemization, as they incorporate an HOBt or HOAt moiety.[3][10][12] COMU is particularly noted for its safety and high reactivity.[10]

    • Phosphonium Salts: DEPBT is a phosphonium reagent known for its remarkable resistance to causing racemization and is an excellent choice for particularly sensitive substrates.[10][12][13]

Q5: How does the choice of base affect stereochemical purity?

A5: The basicity and steric hindrance of the base used have a major influence on racemization.[6] Strong, non-sterically hindered bases like triethylamine (TEA) can readily abstract the alpha-proton, increasing the rate of racemization. It is highly recommended to use a sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine to minimize this side reaction.[6][10]

Troubleshooting Guide

Problem: Analysis of my final product shows significant racemization (i.e., the presence of the undesired diastereomer).

Below are common causes and their solutions to restore the stereochemical purity of your product.

Symptom / Observation Probable Cause Recommended Solution
A carbodiimide reagent (e.g., DCC, EDC) was used without an additive.Inappropriate Activation Method. Carbodiimides alone form a highly reactive O-acylisourea intermediate that is very prone to cyclizing into the problematic oxazolone.[5]Always use a racemization-suppressing additive. Add 1.0-1.2 equivalents of Oxyma Pure, HOAt, or HOBt to the reaction mixture along with the carbodiimide.[4][10] These additives intercept the O-acylisourea to form a more stable active ester that is less susceptible to racemization.[3]
Triethylamine (TEA) was used as the base.Incorrect Base Selection. Strong, non-hindered bases readily abstract the acidic α-proton of the activated intermediate, leading to racemization.[6]Switch to a less nucleophilic or sterically hindered base. Use N,N-Diisopropylethylamine (DIPEA) or, for extremely sensitive substrates, a weaker base like N-Methylmorpholine (NMM) or 2,4,6-Collidine.[3][10]
The reaction was performed at room temperature (20-25°C) or higher.Elevated Reaction Temperature. The rate of racemization, like most side reactions, increases with temperature.[3][7]Lower the reaction temperature. Start the reaction at 0°C in an ice bath. Maintain this temperature for the initial activation and coupling phase (e.g., 1-2 hours) before allowing the reaction to slowly warm to room temperature if necessary for completion.[3][4]
The carboxylic acid was pre-activated with the coupling reagent and base for an extended period (>10 minutes) before adding the amine.Prolonged Pre-activation Time. Allowing the activated carboxylic acid to stand, especially in the presence of a base, provides more time for the oxazolone intermediate to form and racemize before the desired reaction with the amine can occur.[3]Minimize pre-activation time or change the order of addition. A short pre-activation of 1-5 minutes is often sufficient.[3] Alternatively, add the coupling reagent to the mixture of the acid, amine, and additive, with the base being the last component added to initiate the reaction.[3]

Data Presentation: Qualitative Comparison of Coupling Conditions

This table summarizes the relative risk of racemization associated with various common coupling conditions. For sensitive substrates like this compound, choosing conditions from the "Low Risk" category is strongly advised.

Coupling ReagentAdditiveBaseTemp.Racemization RiskRationale
EDC / DCC / DICNoneTEA25°CHigh Highly reactive intermediate with a strong base and elevated temperature creates ideal conditions for racemization.[4][6][7]
EDC / DCC / DICNoneDIPEA0°CModerate-High Lack of an additive is the primary issue; the carbodiimide alone is problematic.[4]
HATU / HCTU(Internal)TEA25°CModerate The uronium salt structure is good, but a strong base can still cause issues.[6][12]
EDC / DCC / DICHOBtDIPEA0°CLow-Moderate A classic combination that significantly reduces racemization, though newer additives are often superior.[10][12]
HATU / HCTU / COMU(Internal)DIPEA / NMM0°CLow An excellent combination of a modern coupling reagent, a hindered base, and low temperature.[3][10]
DICOxyma PureDIPEA / Collidine0°CVery Low Oxyma is a highly effective, non-explosive additive that provides high coupling rates with minimal racemization.[10][11]
DEPBTDIPEA / NMM0°C -> RTVery Low DEPBT is specifically designed for couplings with a high risk of epimerization and shows remarkable resistance to racemization.[10][13]

Experimental Protocols for Low-Racemization Coupling

Protocol 1: Coupling Using DIC and Oxyma Pure

This protocol utilizes a carbodiimide in conjunction with a modern, highly effective racemization suppressant.

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 equivalent) and the amine component (1.0-1.1 equivalents) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Additive Addition: Add Oxyma Pure (1.1 equivalents) to the solution and stir until dissolved.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Reagent Addition: Add Diisopropylcarbodiimide (DIC) (1.1 equivalents) to the cooled solution.

  • Base Initiation: Add a hindered base, preferably N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents), dropwise to the mixture.

  • Reaction: Stir the reaction at 0°C for 2 hours, then allow it to warm slowly to room temperature and stir for an additional 4-16 hours.

  • Monitoring & Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, filter off any precipitated diisopropylurea. Proceed with a standard aqueous work-up, such as diluting with an organic solvent (e.g., Ethyl Acetate), washing with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Coupling Using HATU

This protocol uses a highly efficient uronium salt reagent known for low racemization levels.[3][14]

  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve the this compound (1.0 equivalent) and the amine component (1.0-1.2 equivalents) in anhydrous DMF.[3]

  • Cooling: Cool the solution to 0°C in an ice bath.[3]

  • Reagent Addition: Add HATU (1.05 equivalents) to the cooled solution and stir briefly.[3]

  • Base Initiation: Add DIPEA (2.0 equivalents) dropwise to the mixture.[3]

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 2-12 hours.[14]

  • Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Once complete, dilute the reaction mixture with Ethyl Acetate or DCM and perform an aqueous work-up as described in Protocol 1. Purify the crude product by flash column chromatography.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting unexpected racemization in your coupling reaction.

Racemization_Troubleshooting start High Racemization Detected q_reagent Using Carbodiimide (DCC/EDC) Alone? start->q_reagent q_base Using Strong Base (e.g., TEA)? q_reagent->q_base No sol_reagent1 Add Additive: Oxyma Pure or HOAt q_reagent->sol_reagent1 Yes q_temp Reaction Temp > 0°C? q_base->q_temp No sol_base Switch to Hindered Base: DIPEA or Collidine q_base->sol_base Yes q_preact Long Pre-activation Time? q_temp->q_preact No sol_temp Perform Reaction at 0°C q_temp->sol_temp Yes sol_preact Minimize Pre-activation (1-5 min) or Add Coupling Reagent Last q_preact->sol_preact Yes sol_reagent2 Switch to Coupling Reagent: HATU, HCTU, COMU, or DEPBT sol_reagent1->sol_reagent2

Caption: Troubleshooting workflow for identifying and solving common causes of racemization.

References

Technical Support Center: Purification Strategies for Piperazine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of peptides that contain a piperazine moiety.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying piperazine-containing peptides?

The primary challenges in purifying peptides containing a piperazine ring stem from the basic nature of the piperazine moiety. These challenges include:

  • Poor peak shape in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The basic nitrogen atoms in the piperazine ring can interact with residual silanols on the silica-based stationary phase, leading to peak tailing.

  • Solubility issues: Depending on the overall amino acid composition, piperazine-containing peptides can exhibit variable solubility in common purification buffers.[1]

  • Co-elution with similar impurities: Synthesis-related impurities, such as deletion or truncated sequences, may have similar retention profiles to the target peptide, making separation difficult.[2]

  • Strong retention in Ion-Exchange Chromatography (IEX): The positive charge of the piperazine ring at acidic to neutral pH can lead to very strong binding to cation-exchange columns, potentially requiring high salt concentrations for elution.[3]

Q2: Which chromatographic techniques are most suitable for purifying piperazine-containing peptides?

A multi-modal approach is often the most effective strategy. The most commonly used techniques are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for peptide purification.[2] For piperazine-containing peptides, it's crucial to use an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.

  • Ion-Exchange Chromatography (IEX): Cation-exchange chromatography is particularly useful as an initial capture step to separate the positively charged piperazine-containing peptide from neutral or acidic impurities.[4][5]

  • Mixed-Mode Chromatography (MMC): This technique combines the principles of RP-HPLC and IEX in a single column, offering unique selectivity for charged molecules like piperazine-containing peptides.[6][7] It can be a powerful tool for resolving complex mixtures.

Q3: How can I improve the peak shape of my piperazine-containing peptide in RP-HPLC?

To improve peak shape and reduce tailing in RP-HPLC, consider the following:

  • Use of Ion-Pairing Agents: The addition of 0.1% trifluoroacetic acid (TFA) to both the aqueous and organic mobile phases is standard practice. TFA pairs with the basic piperazine moiety, masking its interaction with the stationary phase and improving peak symmetry.[8]

  • Mobile Phase pH Adjustment: Operating at a lower pH (e.g., pH 2-3) ensures the protonation of the piperazine nitrogens, which can lead to more consistent interactions with the stationary phase.

  • Alternative Ion-Pairing Reagents: If TFA does not provide satisfactory results, other ion-pairing agents such as formic acid or perchloric acid can be explored.

  • Column Selection: Using a column with a different stationary phase (e.g., C8 instead of C18) or a base-deactivated column can sometimes improve peak shape.

Q4: My piperazine-containing peptide is poorly soluble. What can I do?

For solubility issues, the following strategies can be employed:

  • Solvent Screening: Test the solubility of a small amount of the crude peptide in various solvents, including water, acetonitrile, and mixtures with organic co-solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • pH Adjustment: The solubility of piperazine-containing peptides is often pH-dependent. Adjusting the pH of the loading buffer can significantly improve solubility. Since piperazine is basic, solubility is often better at a lower pH.

  • Use of Chaotropic Agents: In some cases, the addition of a chaotropic agent like guanidinium chloride to the sample solvent can help to disrupt aggregates and improve solubility.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Broad or Tailing Peaks in RP-HPLC - Secondary interactions between the basic piperazine and residual silanols on the stationary phase.- Suboptimal concentration of the ion-pairing agent.- Ensure 0.1% TFA is present in both mobile phases.- Consider using a base-deactivated column.- Experiment with a different ion-pairing agent (e.g., formic acid).
Low Recovery from the Column - Irreversible adsorption of the peptide to the stationary phase.- Peptide precipitation on the column.- For RP-HPLC, try a different stationary phase (e.g., C4 or C8 for very hydrophobic peptides).- For IEX, increase the salt concentration or change the pH of the elution buffer.- Ensure the peptide is fully dissolved in the loading buffer before injection.
Co-elution of Target Peptide with Impurities - Similar hydrophobicity of the target peptide and impurities.- Optimize the gradient in RP-HPLC; a shallower gradient can improve resolution.- Employ a two-step purification strategy: use IEX as an initial capture step followed by RP-HPLC polishing.[4] - Consider using mixed-mode chromatography for enhanced selectivity.[6][7]
High Backpressure - Clogged column frit or tubing.- Peptide precipitation on the column.- Filter the sample and mobile phases before use.- If precipitation is suspected, clean the column according to the manufacturer's instructions.- Ensure the sample is fully dissolved before injection.
Peptide is Not Retained on RP-HPLC Column - The peptide is too hydrophilic.- Use a column with a more retentive stationary phase (e.g., C18 or phenyl-hexyl).- Reduce the initial percentage of organic solvent in the mobile phase.
Peptide is Too Strongly Retained on IEX Column - Strong ionic interaction between the positively charged piperazine and the cation-exchange resin.- Increase the final salt concentration in the elution gradient.- Adjust the pH of the mobile phase to reduce the net positive charge of the peptide.[3]

Quantitative Data

The following tables summarize quantitative data from case studies on peptide purification. While not all examples are specific to piperazine-containing peptides, they provide a benchmark for expected yields and purity levels with different chromatographic techniques.

Table 1: Two-Step Purification of Bivalirudin (a basic peptide) [4]

Purification Step Starting Purity (%) Final Purity (%) Recovery (%)
Ion-Exchange Chromatography (Capture)80>90>90
Reversed-Phase HPLC (Polishing)>90>99N/A

Table 2: Purification Yields of Synthetic Peptides via Solid-Phase Extraction [9]

Peptide Crude Purity (%) Final Purity (%) Purification Yield (%)
Peptide 135>9037
Peptide 25095-9744.5
Peptide 3N/A>9570
Peptide 4N/A>956

Table 3: Crude Product Purity and Yield for Peptides Synthesized with Piperazine as a Deprotection Reagent [10][11]

Note: This table shows data for peptides synthesized using piperazine as a reagent, not peptides containing piperazine in their final structure. It is provided for general reference.

Peptide Sequence Crude Yield (%) Crude Purity (%) Peptide-Specific Yield (%)
NBC112876153
NBC155627144
NBC759755642
NBC1951544323

Experimental Protocols

Protocol 1: General RP-HPLC Method for Piperazine-Containing Peptides
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Start with a linear gradient of 5-65% Mobile Phase B over 30 minutes. The gradient may need to be optimized for specific peptides.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm.

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or DMSO can be added. Ensure the sample is filtered through a 0.22 µm filter before injection.

Protocol 2: Two-Step IEX and RP-HPLC Purification[4]

Step 1: Cation-Exchange Chromatography (Capture Step)

  • Column: Strong cation-exchange column.

  • Binding Buffer (Buffer A): Low ionic strength buffer at a pH where the peptide is positively charged (e.g., 20 mM sodium phosphate, pH 3.0).

  • Elution Buffer (Buffer B): High ionic strength buffer (e.g., 20 mM sodium phosphate + 1 M NaCl, pH 3.0).

  • Procedure: a. Equilibrate the column with Buffer A. b. Dissolve the crude peptide in Buffer A and load it onto the column. c. Wash the column with Buffer A to remove unbound impurities. d. Elute the peptide using a linear gradient of 0-100% Buffer B. e. Collect fractions and analyze by analytical RP-HPLC to identify those containing the target peptide. f. Pool the pure fractions and desalt if necessary before the next step.

Step 2: Reversed-Phase HPLC (Polishing Step)

  • Follow the procedure outlined in Protocol 1 using the pooled fractions from the IEX step as the starting material.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification Strategy cluster_analysis Analysis and Final Product crude Crude Piperazine- Containing Peptide dissolved Dissolved and Filtered Sample crude->dissolved Solubilize in loading buffer rphplc RP-HPLC dissolved->rphplc iex Ion-Exchange Chromatography dissolved->iex mmc Mixed-Mode Chromatography dissolved->mmc fractions Collect Fractions rphplc->fractions iex->fractions mmc->fractions analysis Purity Analysis (Analytical HPLC, MS) fractions->analysis pooling Pool Pure Fractions analysis->pooling Purity >95% lyophilization Lyophilization pooling->lyophilization final_product Purified Peptide lyophilization->final_product

Caption: General workflow for the purification of piperazine-containing peptides.

logical_relationship cluster_ph Effect of pH on Peptide Charge and Retention cluster_chromatography Chromatographic Behavior low_ph Low pH (e.g., 2-4) node1 Piperazine is protonated (+2 charge) low_ph->node1 rp_hplc RP-HPLC low_ph->rp_hplc Good Ion-Pairing with TFA neutral_ph Neutral pH (e.g., 6-8) node2 Piperazine is partially protonated (+1 or +2 charge) neutral_ph->node2 neutral_ph->rp_hplc Potential for Peak Tailing high_ph High pH (e.g., >9) node3 Piperazine is de-protonated (neutral) high_ph->node3 cation_iex Cation-Exchange node1->cation_iex Strong Binding node2->cation_iex Moderate Binding node3->cation_iex Weak/No Binding

Caption: Influence of pH on the charge of piperazine-containing peptides.

References

Technical Support Center: Managing Diketopiperazine Formation with N-Terminal Piperazine Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing diketopiperazine (DKP) formation in peptides featuring N-terminal piperazine residues. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation and why is it a concern for peptides with an N-terminal piperazine residue?

A1: Diketopiperazine (DKP) formation is an intramolecular cyclization reaction that results in the cleavage of the N-terminal dipeptide from the main peptide chain, forming a stable six-membered ring.[1][2] For peptides with an N-terminal piperazine residue, the secondary amine of the piperazine ring can act as a nucleophile, attacking the amide bond of the second amino acid. This leads to the formation of a piperazine-containing DKP, truncation of the desired peptide, and reduced yield.

Q2: How does an N-terminal piperazine residue influence the rate of DKP formation compared to a standard N-terminal amino acid?

A2: The secondary amine of an N-terminal piperazine is analogous to that of an N-methylated amino acid. While primary amines of standard amino acids can also lead to DKP formation, the conformation and basicity of the piperazine's secondary amine can significantly influence the reaction rate. The pre-organization of the peptide backbone induced by the piperazine ring may either accelerate or hinder the cyclization depending on the steric bulk of the adjacent amino acid.[3]

Q3: What are the primary indicators that DKP formation is occurring during my synthesis?

A3: The most common indicators of DKP formation include:

  • Low yield of the target peptide: A significant portion of the peptide is lost as the DKP byproduct.

  • Presence of a major, low molecular weight impurity in analytical HPLC and LC-MS: This impurity will correspond to the mass of the cyclized piperazine-dipeptide.

  • Disappearance of the starting material without a corresponding increase in the desired product peak.

Q4: Which analytical techniques are best for detecting and quantifying DKP formation?

A4: The most effective methods for detecting and quantifying DKP formation are:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This allows for the separation of the DKP byproduct from the target peptide and provides its molecular weight for confirmation.[4]

  • HPLC (High-Performance Liquid Chromatography): HPLC with UV detection can be used to quantify the relative amounts of the DKP byproduct and the desired peptide.[5]

Troubleshooting Guides

Issue 1: Significant DKP formation is observed after the coupling of the second amino acid.

  • Probable Cause: The N-terminal piperazine's secondary amine is deprotected and free to react for an extended period under conditions that favor cyclization. Standard Fmoc deprotection using piperidine can be basic enough to catalyze this side reaction.[6]

  • Recommended Solutions:

    • Modify Deprotection Conditions: Avoid using 20% piperidine in DMF. A milder deprotection cocktail, such as 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and 5% piperazine in NMP (N-Methyl-2-pyrrolidone), has been shown to significantly reduce DKP formation in related systems.

    • Lower the Temperature: Perform the Fmoc deprotection and subsequent coupling steps at reduced temperatures (e.g., 0-5 °C) to decrease the rate of the cyclization side reaction.[7]

    • In Situ Acylation: Immediately after deprotection, introduce the activated third amino acid to "trap" the nucleophilic piperazine amine before it can cyclize.[6]

Issue 2: The coupling of the third amino acid to the N-terminal piperazine-dipeptide is slow and incomplete, leading to increased DKP formation.

  • Probable Cause: The secondary amine of the piperazine, especially when part of a dipeptide on a solid support, can be sterically hindered, making it a less reactive nucleophile. Standard coupling reagents may not be sufficiently potent to drive the reaction to completion in a timely manner, allowing more time for the competing DKP cyclization to occur.

  • Recommended Solutions:

    • Utilize High-Activity Coupling Reagents: Switch to more powerful coupling reagents known to be effective for sterically hindered couplings. Urionium salts like HATU and HCTU, or phosphonium salts like PyAOP and PyBOP, are recommended.

    • Perform a Double Coupling: After the initial coupling reaction, drain the reaction vessel and add a fresh solution of the activated amino acid to the resin to drive the reaction to completion.[8]

    • Optimize Solvent Choice: Solvents can influence both the coupling efficiency and the rate of DKP formation. NMP or DMF are common choices, but for sequences prone to aggregation, consider solvent mixtures or additives.

Data Presentation

Table 1: Effect of Fmoc Deprotection Reagent on DKP Formation in Proline-Containing Peptides *

Deprotection CocktailSolventDKP Formation (%)
20% PiperidineDMF13.8%
5% PiperidineDMF12.2%
5% PiperazineDMF/NMP< 4.0%
2% DBU / 5% PiperazineNMPDrastically Reduced

*Data is for proline-containing peptides, which are also prone to DKP formation due to a secondary amine. These results suggest a promising starting point for optimization with N-terminal piperazine residues.

Table 2: Comparison of Coupling Reagents for Sterically Hindered Couplings

Coupling ReagentReagent TypeEfficacy for Hindered CouplingsNotes
HBTU / HCTUAminium/UroniumModerateCommon, but may be insufficient for highly hindered couplings.
HATU / HCTUAminium/UroniumHighOften the reagent of choice for difficult couplings.
PyBOP / PyAOPPhosphoniumHighVery effective but can be more expensive.
DIC / OxymaCarbodiimideModerateA cost-effective option, but may require longer reaction times.

Experimental Protocols

Protocol 1: Minimized DKP Formation during Fmoc Deprotection

  • Objective: To efficiently remove the Fmoc group from the second amino acid while suppressing the DKP-forming side reaction.

  • Materials:

    • Fmoc-protected peptide-resin (N-terminal piperazine-Xaa-Resin)

    • Deprotection Solution: 2% (v/v) DBU and 5% (w/v) piperazine in NMP

    • NMP for washing

  • Procedure:

    • Resin Preparation: After the coupling of the second amino acid, thoroughly wash the resin with NMP.

    • First Deprotection: Add the 2% DBU / 5% piperazine solution to the resin and agitate for 5 minutes at room temperature.

    • Drain and Second Deprotection: Drain the solution and add a fresh portion of the deprotection solution. Agitate for an additional 5-10 minutes.

    • Washing: Thoroughly wash the resin with NMP (5-7 times) to remove all traces of the deprotection reagents.

    • Proceed Immediately: Proceed immediately to the coupling of the third amino acid.

Protocol 2: High-Efficiency Coupling to a Piperazine N-Terminus

  • Objective: To achieve complete and rapid coupling of the third amino acid to the sterically hindered secondary amine of the N-terminal piperazine-dipeptide.

  • Materials:

    • Peptide-resin with deprotected N-terminal piperazine

    • Fmoc-protected amino acid (4 eq.)

    • HATU (3.9 eq.)

    • N,N-Diisopropylethylamine (DIEA) (8 eq.)

    • Anhydrous NMP

  • Procedure:

    • Resin Swelling: Swell the peptide-resin in NMP for at least 30 minutes.

    • Amino Acid Pre-activation: In a separate vessel, dissolve the Fmoc-amino acid (4 eq.) and HATU (3.9 eq.) in NMP. Add DIEA (8 eq.) and allow the mixture to pre-activate for 2-5 minutes at room temperature.

    • Coupling Reaction: Drain the solvent from the swelled resin. Add the pre-activated amino acid solution to the resin and agitate at room temperature.

    • Monitoring: Monitor the reaction progress using a suitable test for secondary amines (e.g., bromophenol blue test). The Kaiser test is not reliable for secondary amines.

    • Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with NMP.

Visualizations

DKP_Formation_Piperazine cluster_peptide Peptide Chain on Solid Support cluster_mechanism DKP Formation Mechanism Peptide H-(Piperazine)-Xaa(2)-Xaa(3)-...-Resin Start Deprotected N-Terminal Piperazine-Dipeptide Intermediate Nucleophilic Attack by Piperazine Nitrogen Start->Intermediate Intramolecular Cyclization Cleavage Peptide Bond Cleavage Intermediate->Cleavage DKP Piperazine-DKP Byproduct Cleavage->DKP Truncated Truncated Peptide Xaa(3)-...-Resin Cleavage->Truncated

Caption: Mechanism of diketopiperazine formation with an N-terminal piperazine.

Troubleshooting_DKP Start Low Yield and/or DKP Impurity Detected Check_Deprotection Review Fmoc Deprotection Conditions Start->Check_Deprotection Check_Coupling Review Coupling Conditions for Aa3 Start->Check_Coupling Is_Piperidine Using 20% Piperidine? Check_Deprotection->Is_Piperidine Is_Standard_Coupling Using Standard Coupling Reagent? Check_Coupling->Is_Standard_Coupling Use_Milder_Base Switch to 2% DBU / 5% Piperazine in NMP Is_Piperidine->Use_Milder_Base Yes Lower_Temp Lower Deprotection/ Coupling Temperature Is_Piperidine->Lower_Temp No Use_Milder_Base->Lower_Temp Use_Stronger_Coupling Switch to HATU or PyAOP Is_Standard_Coupling->Use_Stronger_Coupling Yes Double_Couple Perform Double Coupling Is_Standard_Coupling->Double_Couple No Use_Stronger_Coupling->Double_Couple

Caption: Troubleshooting workflow for managing DKP formation.

Caption: Decision tree for selecting a mitigation strategy.

References

Technical Support Center: Large-Scale Synthesis of Chiral Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the large-scale synthesis of chiral piperazine derivatives.

Troubleshooting Guides

Our troubleshooting guides are presented in a question-and-answer format to offer direct solutions to specific issues that may arise during experimentation.

Issue 1: Racemization or Low Enantioselectivity in Chiral Piperazine Synthesis

  • Question: My final chiral piperazine product shows low enantiomeric excess (ee) or is completely racemic. What are the potential causes and how can I fix this?

  • Answer: Loss of stereochemical purity is a critical issue, often stemming from the reaction conditions, especially during activation of a carboxyl group on the chiral center.[1] The biological activity of your compound can be significantly affected, as different stereoisomers may have varied efficacy or side effects.[1]

    • Potential Cause 1: Oxazolone Formation. During amide bond formation, the activated carboxylic acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral center of this ring is highly acidic and can be easily removed by a base, leading to racemization.[1]

      • Solution:

        • Minimize Pre-activation Time: Reduce the time the activated acid exists before the amine is introduced. A pre-activation time of 1-5 minutes is often sufficient.[1]

        • Control Temperature: Perform the coupling at lower temperatures. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature can significantly reduce racemization.[1]

        • Use Racemization-Suppressing Additives: Incorporate additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) which are known to minimize racemization.

    • Potential Cause 2: Direct Enolization. A strong base in the reaction can directly remove the acidic proton from the alpha-carbon of the activated acid, leading to a planar, achiral enolate intermediate.[1]

      • Solution:

        • Base Selection: Avoid using strong, non-hindered bases. Opt for weaker or more sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.

        • Order of Addition: Add the base last to the mixture of the acid, amine, and coupling agent to initiate the reaction, minimizing the time the activated acid is exposed to the base alone.[1]

    • Potential Cause 3: Suboptimal Asymmetric Catalyst System. In catalytic asymmetric syntheses, such as hydrogenations or allylic alkylations, the choice of catalyst, ligand, and reaction conditions is paramount for achieving high enantioselectivity.[2][3]

      • Solution:

        • Screen Catalysts and Ligands: Test various chiral ligands and metal precursors. For instance, palladium-catalyzed hydrogenations often benefit from specific phosphine ligands.[3]

        • Optimize Conditions: Systematically vary temperature, pressure (for hydrogenations), and solvent to find the optimal conditions for your specific substrate.

Issue 2: Low Yield of Mono-substituted Piperazine and Formation of Di-substituted Byproduct

  • Question: My reaction is producing a low yield of the desired mono-substituted piperazine, with a significant amount of the 1,4-di-substituted byproduct. How can I improve the selectivity for mono-substitution?

  • Answer: This is a frequent challenge in piperazine chemistry because the second nitrogen atom often has comparable or even higher reactivity after the first substitution.[4] Several strategies can be employed to favor mono-substitution.

    • Potential Cause: Comparable Reactivity of Both Nitrogen Atoms.

      • Solution 1: Stoichiometry Control: Use a large excess of piperazine (typically 5-10 equivalents) relative to the electrophile. This statistically favors the reaction occurring at an unsubstituted piperazine molecule.[4]

      • Solution 2: Slow Addition of Reagents: Add the alkylating or arylating agent slowly and at a low temperature. This helps to control the reaction rate and keep the concentration of the electrophile low, minimizing the chance of a second substitution.[4]

      • Solution 3: Use of Protecting Groups: A more controlled, albeit multi-step, approach involves using a mono-protected piperazine, such as N-Boc-piperazine or N-Cbz-piperazine. This ensures that only one nitrogen is available for reaction. The protecting group is then removed in a subsequent step.[5][6]

Issue 3: Difficulties in Product Purification

  • Question: I am struggling to purify my substituted chiral piperazine product on a large scale. What are some effective techniques?

  • Answer: The basic nature and potential water solubility of piperazine derivatives can make purification challenging, especially when removing unreacted starting materials or closely related byproducts.[4]

    • Potential Cause: Physicochemical Properties of Piperazines.

      • Solution 1: Acid-Base Extraction: This is a powerful technique for separating basic piperazine products from non-basic impurities. Dissolve the crude mixture in an organic solvent and extract with an acidic aqueous solution (e.g., 1M HCl). The piperazine derivative will move to the aqueous layer as its protonated salt. The layers are separated, the aqueous layer is basified (e.g., with NaOH), and the purified product is re-extracted into an organic solvent.[4]

      • Solution 2: Crystallization/Salt Formation: Purification can often be achieved by converting the piperazine derivative into a salt (e.g., dihydrochloride or diacetate), which can then be recrystallized. For example, piperazine itself can be effectively purified by forming its crystalline diacetate salt in acetone, which precipitates out, leaving impurities behind in the solution.[4]

      • Solution 3: Preparative Chiral Chromatography: For separating enantiomers or diastereomers on a large scale, preparative high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with a chiral stationary phase is often the most effective method.[7][8] While resource-intensive, it provides the highest level of chiral purity.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary catalytic strategies for the large-scale asymmetric synthesis of chiral piperazines?

    • A1: Several key strategies have been developed. Palladium-catalyzed asymmetric hydrogenation of pyrazine derivatives (like pyrazin-2-ols) provides a direct route to chiral piperazin-2-ones, which can be further reduced.[3][9] Another powerful method is the palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones to create α-secondary or α-tertiary stereocenters.[2][10][11] Additionally, iridium-catalyzed asymmetric hydrogenation of pyrazines activated by alkyl halides is a facile method for producing a wide range of chiral piperazines.[12][13]

  • Q2: How can C-substituted chiral piperazines be synthesized, as most commercial drugs are N,N'-substituted?

    • A2: Synthesizing carbon-substituted piperazines is a significant challenge but crucial for exploring new chemical space.[14][15] Methods include the direct asymmetric lithiation of N-Boc piperazine using a chiral ligand like (-)-sparteine, followed by reaction with an electrophile.[14] Catalytic methods, such as the enantioselective synthesis of α-tertiary piperazin-2-ones, also provide a pathway to C-substituted products after reduction.[11] The synthesis often starts from chiral pool materials like α-amino acids to set the stereocenter before ring formation.[16]

  • Q3: What are the most common protecting groups for piperazine, and why are they used?

    • A3: The most widely used protecting group is the tert-butyloxycarbonyl (Boc) group.[5][14] It is typically used to create mono-protected piperazine, allowing for selective functionalization of the second nitrogen atom. The Boc group is stable under a wide range of reaction conditions but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid), making it ideal for multi-step syntheses.[6] Other common protecting groups include benzyl (Bn) and carbobenzyloxy (Cbz).

  • Q4: My hydrogenation catalyst seems to be poisoned or deactivated. What could be the cause?

    • A4: Pyrazines and the resulting piperazine products can be potent catalyst poisons.[12] The two nitrogen atoms in the pyrazine ring, as well as the secondary amines in the piperazine product, can strongly coordinate to the metal center of the catalyst, deactivating it. One successful strategy to overcome this is the in situ activation of the pyrazine substrate with an alkyl halide. This forms a pyrazinium salt, which is more electron-deficient, weakens its coordination ability, and facilitates reduction. Additionally, the resulting piperazine product forms a salt with the generated acid, inhibiting its ability to poison the catalyst.[12]

Data Presentation

Table 1: Comparison of Conditions for Catalytic Asymmetric Synthesis of Chiral Piperazine Precursors

MethodCatalyst/LigandSubstrate TypeTemp (°C)Yield (%)ee (%)Reference
Asymmetric HydrogenationPd(TFA)₂ / (S)-SegphosPyrazin-2-ol809390[3][9]
Asymmetric Allylic Alkylation[Pd₂(pmdba)₃] / (S)-t-Bu-PHOXN-protected piperazin-2-one2575-9585-97[2]
Asymmetric Hydrogenation[Ir(cod)Cl]₂ / (R,S)-Josiphos2,3-disubstituted Pyrazine60>9591[12]

Note: Yields and enantioselectivities are representative and can vary based on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Mono-N-Boc Protection of Piperazine

This protocol provides a method for the selective mono-protection of piperazine, a crucial step for many subsequent functionalization reactions.[5]

  • Materials:

    • Piperazine (2.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve piperazine (2.0 eq) in dichloromethane (DCM) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in a minimal amount of DCM.

    • Add the Boc₂O solution dropwise to the cooled piperazine solution over 30-60 minutes with vigorous stirring.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS to confirm the consumption of Boc₂O.

    • Once complete, concentrate the mixture under reduced pressure.

    • Purify the residue by column chromatography (silica gel, typically with a DCM/Methanol gradient) to isolate the pure N-Boc-piperazine.

Protocol 2: Large-Scale Purification via Diacetate Salt Formation

This protocol is effective for purifying crude piperazine or its simple derivatives on a larger scale by leveraging selective precipitation.[4]

  • Materials:

    • Crude piperazine-containing mixture

    • Acetone (anhydrous)

    • Glacial Acetic Acid

  • Procedure:

    • Dissolve the crude piperazine mixture in a suitable volume of anhydrous acetone. Some heating may be required to ensure full dissolution of the desired product.

    • While stirring the solution, slowly add glacial acetic acid (a stoichiometric amount of 2 equivalents is typical, but up to 5 may be used to maximize precipitation).

    • The crystalline piperazine diacetate salt should begin to precipitate.

    • Cool the mixture to 10-20 °C to further promote crystallization and maximize the yield.

    • Collect the precipitated salt by filtration.

    • Wash the collected solid with a small amount of cold acetone to remove residual soluble impurities.

    • Dry the purified piperazine diacetate salt under vacuum. The free base can be recovered by dissolving the salt in water, basifying with a strong base (e.g., NaOH), and extracting with an organic solvent.

Visualizations

G cluster_0 Troubleshooting Low Yield in Mono-Alkylation Start Low Yield of Mono-substituted Piperazine CheckRatio Is a large excess of piperazine (5-10 eq) being used? Start->CheckRatio CheckAddition Is the electrophile being added slowly at low temperature? CheckRatio->CheckAddition Yes IncreaseExcess Increase piperazine excess to 5-10 eq. CheckRatio->IncreaseExcess No ConsiderProtection Consider using a mono-protected piperazine (e.g., N-Boc) CheckAddition->ConsiderProtection Yes, still low yield OptimizeAddition Implement slow addition and maintain low temp. CheckAddition->OptimizeAddition No End Yield Improved ConsiderProtection->End IncreaseExcess->CheckRatio OptimizeAddition->End

Caption: Troubleshooting workflow for low yields in mono-substitution reactions.

G cluster_1 Factors Leading to Racemization During Amide Coupling Racemization Racemization (Loss of Chiral Purity) Mechanism1 Mechanism 1: Oxazolone Formation Racemization->Mechanism1 Mechanism2 Mechanism 2: Direct Enolization Racemization->Mechanism2 Factor1 Long Pre-activation Time Cause Mechanism1->Factor1 Factor2 High Reaction Temperature Cause Mechanism1->Factor2 Factor4 Absence of Suppressing Additive Cause Mechanism1->Factor4 Factor3 Strong Base Presence Cause Mechanism2->Factor3

Caption: Key factors contributing to racemization in coupling reactions.

References

Technical Support Center: Synthesis of Monosubstituted Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of monosubstituted piperazines and improve reaction yields.

Troubleshooting Guides

This section addresses specific issues encountered during the synthesis of monosubstituted piperazines in a question-and-answer format.

Issue 1: Low Yield of Monosubstituted Piperazine due to Di-substitution

Question: My reaction is producing a significant amount of the 1,4-disubstituted piperazine byproduct, resulting in a low yield of the desired monosubstituted product. How can I improve the selectivity for mono-substitution?

Answer: The formation of the disubstituted byproduct is a common challenge due to the presence of two reactive nitrogen atoms in the piperazine ring.[1][2] The following strategies can be employed to favor mono-substitution:

  • Use of an Excess of Piperazine: Employing a 5-10 fold excess of piperazine relative to the electrophile can statistically favor the mono-substituted product.[3]

  • Slow Addition of the Electrophile: Adding the electrophile (e.g., alkyl halide) slowly to the reaction mixture, especially at low temperatures, can help control the reaction and minimize di-substitution.[3]

  • In-situ Monohydrochloride Formation: Reacting piperazine with one equivalent of piperazine dihydrochloride can form the monohydrochloride in situ. This effectively protects one of the nitrogen atoms, directing the substitution to the free nitrogen.[1][2][4][5]

  • Use of a Mono-Protected Piperazine: The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine, N-Cbz-piperazine, or N-Fmoc-piperazine.[1][2][3][6][7][8] This strategy involves three main steps: protection, functionalization, and deprotection.[8]

Issue 2: Difficulty in Product Purification

Question: I am struggling to purify my monosubstituted piperazine product from the reaction mixture, which contains unreacted piperazine and the disubstituted byproduct. What are the best purification techniques?

Answer: The basic nature and potential water solubility of substituted piperazines can make purification challenging.[3] Here are some effective purification strategies:

  • Column Chromatography: This is a common method for separating the mono- and di-substituted products, which often have different polarities.[1][9] To prevent streaking or tailing of the basic piperazine product on the acidic silica gel, it is recommended to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[3][9]

  • Acid-Base Extraction: This technique is useful for separating the basic piperazine product from non-basic impurities. The crude mixture can be dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivative will move to the aqueous layer as its salt. The aqueous layer can then be basified, and the purified piperazine can be re-extracted into an organic solvent.[3]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.[3][9] It is also possible to convert an oily free base product into a solid hydrochloride salt, which can then be purified by recrystallization.[9]

Issue 3: Low Yield in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis

Question: I am experiencing consistently low yields when synthesizing N-aryl piperazines via Buchwald-Hartwig amination. What are the potential causes and how can I optimize the reaction?

Answer: Low yields in the Buchwald-Hartwig amination of piperazines can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.[3][10] Here are some troubleshooting steps:

  • Catalyst and Ligand Selection: The choice of the palladium precursor and the phosphine ligand is critical. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often necessary. It is recommended to screen a variety of ligands and palladium sources.[3][10]

  • Base Selection: The base plays a crucial role in both the reaction rate and the prevalence of side reactions. If a strong base like NaOtBu leads to the decomposition of your starting material, consider using a weaker base such as K₃PO₄ or Cs₂CO₃.[3][10]

  • Solvent Effects: The solvent affects the solubility of reagents and the stability of the catalytic species. Common solvents include toluene, dioxane, and THF. If solubility is an issue, a more polar solvent like t-butanol may be beneficial.[3][10]

  • Temperature and Time: Suboptimal temperature can result in an incomplete reaction or decomposition. Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time and temperature.[3][10]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in monosubstituted piperazine synthesis?

A1: Besides the formation of the 1,4-disubstituted byproduct, other common side reactions include the formation of quaternary ammonium salts from over-alkylation on the same nitrogen, especially when using reactive alkylating agents.[1] Elimination reactions can also occur with certain alkyl halides. Careful control of reaction conditions and stoichiometry is crucial to minimize these side reactions.[1][3]

Q2: Which protecting group should I choose for my synthesis?

A2: The choice of protecting group depends on the stability of your molecule to the deprotection conditions. The most common protecting groups for piperazine are Boc, Cbz, and Fmoc, each with a different deprotection mechanism, allowing for orthogonal strategies in multi-step syntheses.[6]

Protecting GroupAbbreviationDeprotection ConditionsStability
tert-ButoxycarbonylBocStrong Acid (TFA, HCl)Stable to base and hydrogenolysis
CarboxybenzylCbzCatalytic HydrogenolysisStable to mild acid and base
9-FluorenylmethyloxycarbonylFmocMild Base (e.g., Piperidine)Stable to acid and hydrogenolysis

Q3: How can I synthesize an unsymmetrically 1,4-disubstituted piperazine with high purity?

A3: The most reliable method for synthesizing an unsymmetrically 1,4-disubstituted piperazine is a stepwise approach. This involves first synthesizing the mono-substituted piperazine using a protecting group strategy to ensure selectivity. After purification of the mono-substituted intermediate, the second substituent can be introduced at the other nitrogen atom, followed by deprotection if necessary.[3]

Q4: My N-alkylated product is highly water-soluble. How can I effectively extract it during the work-up?

A4: High water solubility is a common issue, often because the product is in its protonated salt form. To facilitate extraction into an organic layer, the aqueous layer must be basified to a pH of approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide to deprotonate the piperazine nitrogen.[7]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-piperazine (Mono-protection)

  • Materials: Piperazine (2.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve piperazine in dichloromethane (DCM) and cool the solution to 0 °C.

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC.

    • After the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the residue by column chromatography to isolate N-Boc-piperazine.[3]

Protocol 2: N-Alkylation of N-Boc-Piperazine

  • Materials: N-Boc-piperazine (1.0 eq), Alkyl halide (1.0-1.2 eq), Base (e.g., K₂CO₃, 1.5 eq), Solvent (e.g., Acetonitrile).

  • Procedure:

    • To a stirred solution of N-Boc-piperazine in the chosen solvent, add the base.

    • Add the alkyl halide to the mixture at room temperature.

    • Stir the reaction mixture for an appropriate time, monitoring by TLC.

    • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

    • Dilute the residue with an organic solvent (e.g., DCM) and water.

    • Separate the organic layer and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography to afford the pure N-alkylated product.[8]

Visualizations

G cluster_0 General Workflow for Monosubstituted Piperazine Synthesis Start Start Piperazine Piperazine Start->Piperazine Protection Mono-protection (e.g., with Boc₂O) Piperazine->Protection Mono-protected Piperazine Mono-protected Piperazine Protection->Mono-protected Piperazine Functionalization Functionalization (e.g., Alkylation, Amination) Mono-protected Piperazine->Functionalization Functionalized Protected Piperazine Functionalized Protected Piperazine Functionalization->Functionalized Protected Piperazine Deprotection Deprotection (e.g., with TFA) Functionalized Protected Piperazine->Deprotection Monosubstituted Piperazine Monosubstituted Piperazine Deprotection->Monosubstituted Piperazine Purification Purification Monosubstituted Piperazine->Purification Final Product Final Product Purification->Final Product

Caption: General workflow for the synthesis of monosubstituted piperazines using a protecting group strategy.

G cluster_1 Troubleshooting Low Yield Low Yield Low Yield Check for Di-substitution Check for Di-substitution Low Yield->Check for Di-substitution Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Product Degradation Product Degradation Low Yield->Product Degradation Purification Issues Purification Issues Low Yield->Purification Issues Use Excess Piperazine Use Excess Piperazine Check for Di-substitution->Use Excess Piperazine Use Protecting Group Use Protecting Group Check for Di-substitution->Use Protecting Group Optimize Reaction Time/Temp Optimize Reaction Time/Temp Incomplete Reaction->Optimize Reaction Time/Temp Check Reagent Purity Check Reagent Purity Product Degradation->Check Reagent Purity Modify Purification Modify Purification (e.g., add base to eluent) Purification Issues->Modify Purification

Caption: A decision tree for troubleshooting low yields in monosubstituted piperazine synthesis.

References

Validation & Comparative

A Comparative Analysis of Piperidine and Piperazine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a core heterocyclic scaffold is a pivotal decision in drug design, profoundly influencing the physicochemical, pharmacological, and pharmacokinetic properties of a drug candidate. Among the most prolific saturated heterocycles in medicinal chemistry, piperidine and piperazine are hailed as "privileged scaffolds" for their proven ability to bind to a multitude of biological targets with high affinity.[1] This guide presents an objective, data-driven comparison of these two foundational moieties to inform their strategic application in drug discovery and development.

Piperidine, a six-membered ring with a single nitrogen atom, is a structural cornerstone in many pharmaceuticals targeting the central nervous system (CNS), as well as in anticancer and antimicrobial agents.[1][2][3] Conversely, piperazine, its 1,4-diaza analogue, is integral to a wide array of antihistaminic, antipsychotic, and anticancer drugs.[1][4][5] Their three-dimensional conformations and the basic nature of their nitrogen atoms make them versatile frameworks for orienting pharmacophoric groups, thereby modulating properties like solubility, lipophilicity, and metabolic stability.[1]

Comparative Physicochemical Properties

The core structural difference—one versus two nitrogen atoms—gives rise to distinct physicochemical profiles that are critical for drug design. Piperidine is notably more basic than piperazine, a characteristic that directly impacts salt formation, solubility, and the nature of interactions with biological targets.[1] Piperazine's two nitrogen atoms provide it with two pKa values, making it less basic at physiological pH and offering finer control over its properties.[1][6]

PropertyPiperidinePiperazineKey Takeaway
Structure Azacyclohexane1,4-DiazacyclohexanePiperazine has a second nitrogen at the 4-position, offering an additional site for substitution or interaction.[7]
pKa of Conjugate Acid ~11.1 - 11.22[1]pKa1: ~9.7 - 9.8pKa2: ~5.3 - 5.5[1][7]Piperidine is a significantly stronger base. Piperazine's dual pKa values allow for more nuanced tuning of basicity.[1]
Nucleophilicity HigherLowerThe higher basicity of piperidine correlates with higher nucleophilicity, making it more reactive in certain synthetic steps.[7]
Aqueous Solubility Generally lowerCan be higherThe second nitrogen atom in piperazine can act as a hydrogen bond acceptor, often improving aqueous solubility.[1][6]
Lipophilicity (LogP) Substituent-dependentSubstituent-dependentPiperidine's higher basicity can lead to stronger ionic interactions, while its overall lipophilicity can be advantageous for membrane permeability.[1]
Key Reactive Sites Single secondary amineTwo secondary aminesPiperazine's two reactive sites enable its use as a versatile linker and allow for the creation of two points of diversity.[7]

Pharmacokinetic and Pharmacodynamic Profile Comparison

The choice between a piperidine and piperazine scaffold can dramatically influence a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and its selectivity for the intended biological target.

PropertyPiperidinePiperazineKey Takeaway
Permeability (Caco-2) Permeability is substituent-dependent.Can act as a permeation enhancer.Piperazine may be advantageous for improving the oral absorption of drugs that are otherwise poorly permeable.[1]
Metabolic Stability Can be more stable depending on substitution patterns.[1][3]Can be a site of metabolic liability.The metabolic stability of both scaffolds is highly dependent on the nature and position of substituents.[3]
Plasma Protein Binding Generally higher for more lipophilic derivatives.Can be modulated to a greater extent due to two points of substitution.[1]Piperazine offers more handles to fine-tune plasma protein binding.
Receptor Selectivity Can dictate high selectivity.Can dictate high selectivity.Replacing a piperazine with a piperidine can dramatically alter receptor selectivity, for instance, increasing affinity for the σ1 receptor by several orders of magnitude while not affecting hH3R affinity.[1]
Common Therapeutic Areas CNS disorders (e.g., antipsychotics, analgesics), cancer, infectious diseases.[1][8][9]Antipsychotics, antihistamines, anticancer agents, antidepressants, antianginal agents.[1][4][10]Both scaffolds are exceptionally versatile, but historical and property-driven trends in their application exist.

Scaffold Selection Rationale: A Logical Approach

The decision to use a piperidine or piperazine scaffold is a strategic one, guided by the specific requirements of the drug target and the desired pharmacokinetic profile.

cluster_input Desired Drug Properties cluster_scaffold Scaffold Choice Prop1 High Basicity Required (Strong Ionic Interaction) Piperidine Choose Piperidine Prop1->Piperidine Selects For Prop2 Linker Moiety Needed (Two Points of Diversity) Piperazine Choose Piperazine Prop2->Piperazine Selects For Prop3 Enhanced Aqueous Solubility Desired Prop3->Piperazine Selects For Prop4 Single, Highly Reactive Functionalization Site Prop4->Piperidine Selects For

Caption: Logical workflow for selecting between piperidine and piperazine scaffolds.

Experimental Data: A Case Study in Receptor Affinity

Experimental data consistently demonstrates that the choice between these scaffolds is not trivial. In a study of thiazolo[5,4-d]pyrimidine derivatives as adenosine A2A receptor inverse agonists, a direct comparison was made between a piperidine-substituted compound and its piperazine analogue.[11]

CompoundScaffoldLinker GrouphA₂ₐ AR Binding Affinity (Kᵢ, nM)
1 PiperidineBenzyl594
3 PiperazineBenzyl58
Data sourced from Varano et al., 2017.[11]

The results clearly indicate a preference for the piperazine linker in this specific chemical series, with the piperazine-containing compound exhibiting over 10-fold higher binding affinity for the human A2A adenosine receptor.[11]

Experimental Protocols

To ensure the reproducibility and clear understanding of the data that underpins scaffold selection, detailed experimental protocols are essential.

Protocol 1: Radioligand Binding Assay for Receptor Affinity (Kᵢ) Determination

This protocol is a generalized procedure for determining the binding affinity of a test compound against a specific receptor target, such as the sigma receptors (S1R/S2R).[12]

Objective: To calculate the inhibitor constant (Kᵢ) of a test compound by measuring its ability to displace a known radioligand from its receptor.

Materials:

  • Receptor-containing membranes (e.g., from CHO cells overexpressing the target receptor).

  • Radioligand (e.g., [³H]-haloperidol).

  • Test compounds at various concentrations.

  • Assay buffer (e.g., Tris-HCl).

  • Non-specific binding (NSB) control (a high concentration of a known, non-labeled ligand).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Workflow:

A 1. Prepare Assay Plates Add buffer, receptor membranes, and radioligand to all wells. B 2. Add Compounds Add varying concentrations of test compound or NSB control. A->B C 3. Incubation Incubate at a specific temperature (e.g., 37°C) for a set time (e.g., 120 min) to reach equilibrium. B->C D 4. Harvest & Filter Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand. C->D E 5. Wash Wash filters with ice-cold buffer to remove non-specifically bound radioligand. D->E F 6. Scintillation Counting Place filters in scintillation vials with cocktail and measure radioactivity (in CPM). E->F G 7. Data Analysis Calculate IC₅₀ from competitive binding curve. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation. F->G

Caption: Experimental workflow for a typical radioligand binding assay.

Procedure:

  • Preparation: A reaction mixture is prepared in assay buffer containing the receptor membranes and a fixed concentration of the specific radioligand.

  • Competition: The test compound is added in a range of increasing concentrations. A separate control is run with a saturating concentration of a non-radioactive ligand to determine non-specific binding (NSB).

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration, trapping the receptor-bound radioligand on the filter.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand). The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Protocol 2: Caco-2 Permeability Assay

This assay is an industry-standard in vitro model for predicting human drug absorption. It uses a human colon adenocarcinoma cell line (Caco-2) that differentiates to form a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Objective: To measure the rate of transport of a compound across the Caco-2 cell monolayer to predict its in vivo intestinal permeability.

Materials:

  • Caco-2 cells.

  • Transwell® inserts (permeable supports).

  • Cell culture medium (e.g., DMEM).

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Test compound and control compounds (e.g., high-permeability propranolol, low-permeability atenolol).

  • Analytical instrumentation (e.g., LC-MS/MS).

Procedure:

  • Cell Seeding and Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21-25 days until they form a differentiated and confluent monolayer. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Assay Initiation: The cell culture medium is replaced with transport buffer. The test compound is added to the apical (A, donor) compartment.

  • Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral (B, receiver) compartment. The volume removed is replaced with fresh buffer.

  • Quantification: The concentration of the test compound in the donor and receiver compartments is quantified using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated in cm/s using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the steady-state flux rate, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Signaling Pathway Context: GPCR Antagonism

Many drugs containing piperidine and piperazine scaffolds, particularly antipsychotics, act as antagonists at G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors.[13] The scaffold correctly positions the pharmacophoric elements to block the binding of the endogenous ligand, thereby modulating downstream signaling.

cluster_membrane Cell Membrane GPCR GPCR Extracellular Intracellular G_Protein G-Protein (Inactive) GPCR:f2->G_Protein No Activation Effector Effector Enzyme G_Protein->Effector No Activation Response Cellular Response (Blocked) Effector->Response No Signal Ligand Endogenous Ligand Ligand->GPCR:f1 Binding Prevented Antagonist Antagonist (Piperidine/ Piperazine Drug) Antagonist->GPCR:f1 Binds & Blocks

Caption: Antagonism of a GPCR by a piperidine- or piperazine-containing drug.

Conclusion and Recommendations

Both piperidine and piperazine are powerful, validated scaffolds in drug design, but they are not interchangeable. The choice is a strategic decision that must be aligned with the project's goals.[1]

  • Choose Piperidine for applications requiring a simple, highly basic, and reactive secondary amine for single-site functionalization.[7] Its properties can be advantageous for certain target interactions, particularly in the CNS, and for achieving higher lipophilicity.[1]

  • Choose Piperazine when a linker moiety or a scaffold with two points for SAR exploration is needed.[7] Its differential reactivity allows for controlled, sequential functionalization. Furthermore, the dual nitrogen atoms offer more opportunities to modulate basicity, improve aqueous solubility, and fine-tune pharmacokinetic properties.[1][6]

Ultimately, a thorough understanding of the distinct physicochemical and pharmacological profiles of these two privileged scaffolds enables medicinal chemists to make rational, data-driven decisions, accelerating the journey toward innovative and effective therapeutics.

References

A Comparative Guide to HPLC Analysis for the Enantiomeric Purity of (S)-1-Boc-piperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric purity is a critical aspect of pharmaceutical development and quality control. (S)-1-Boc-piperazine-2-carboxylic acid is a valuable chiral building block in the synthesis of various active pharmaceutical ingredients. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for assessing its enantiomeric purity, offering detailed experimental protocols and a comparison of potential chiral stationary phases (CSPs).

Comparison of Recommended HPLC Methods

The enantiomeric separation of N-protected cyclic amino acids, such as this compound, is effectively achieved using chiral stationary phases. Based on available literature for similar compounds, two primary approaches are recommended: polysaccharide-based CSPs and macrocyclic glycopeptide-based CSPs.[1][2][3][4][5] Each offers a different selectivity and may be advantageous depending on the specific sample matrix and available instrumentation.

Below is a summary of two proposed methods for the analysis of this compound.

ParameterMethod 1: Polysaccharide-Based CSPMethod 2: Macrocyclic Glycopeptide-Based CSP
Chiral Stationary Phase Chiralpak® IC (or similar cellulose tris(3,5-dichlorophenylcarbamate) CSP)CHIROBIOTIC® T or R
Particle Size 5 µm5 µm
Column Dimensions 250 x 4.6 mm250 x 4.6 mm
Mobile Phase Acetonitrile / Methanol / Diethylamine (DEA) (90:10:0.1, v/v/v)[6]Methanol / Acetonitrile / Acetic Acid / Triethylamine (TEA) (e.g., 50:50:0.1:0.1, v/v/v/v)
Mode Normal Phase / Polar OrganicReversed-Phase or Polar Ionic Mode[1]
Flow Rate 1.0 mL/min[6]1.0 mL/min
Column Temperature 35°C[6]25°C
Detection UV at 210-230 nmUV at 210-230 nm
Injection Volume 10 µL[6]10 µL
Expected Advantage Good resolution for piperazine derivatives demonstrated.[6]Proven effectiveness for a wide range of N-blocked amino acids.[1]
Potential Limitation May require optimization of the amine additive for peak shape.The large number of potential interactions can sometimes make method development complex.[5]

Experimental Protocols

Method 1: Analysis using a Polysaccharide-Based Chiral Stationary Phase

This method is adapted from a validated procedure for piperazine analysis and is expected to be highly effective for its N-Boc derivative.[6]

1. Materials and Reagents:

  • This compound reference standard

  • Racemic 1-Boc-piperazine-2-carboxylic acid for resolution validation

  • HPLC-grade Acetonitrile

  • HPLC-grade Methanol

  • Diethylamine (DEA), HPLC grade

  • Deionized water for sample preparation (if necessary)

2. Chromatographic Conditions:

  • Column: Chiralpak® IC, 5 µm, 250 x 4.6 mm

  • Mobile Phase: Acetonitrile:Methanol:DEA (90:10:0.1, v/v/v)[6]

  • Flow Rate: 1.0 mL/min[6]

  • Column Temperature: 35°C[6]

  • Detection: UV, 220 nm

  • Injection Volume: 10 µL[6]

3. Sample Preparation:

  • Prepare a stock solution of the racemic standard at 1 mg/mL in methanol.

  • Prepare a sample solution of this compound at a concentration of approximately 1 mg/mL in methanol.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Analysis Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times.

  • Inject the (S)-enantiomer sample.

  • The enantiomeric purity is calculated by dividing the peak area of the (S)-enantiomer by the total peak area of both enantiomers and multiplying by 100.

Method 2: Analysis using a Macrocyclic Glycopeptide-Based Chiral Stationary Phase

Macrocyclic glycopeptide phases are known for their broad selectivity for N-protected amino acids.[1][5] This method proposes a starting point for method development on a CHIROBIOTIC® column.

1. Materials and Reagents:

  • This compound reference standard

  • Racemic 1-Boc-piperazine-2-carboxylic acid

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Glacial Acetic Acid

  • Triethylamine (TEA)

2. Chromatographic Conditions:

  • Column: CHIROBIOTIC® T or R, 5 µm, 250 x 4.6 mm

  • Mobile Phase: A starting mobile phase could be a mixture of Methanol and Acetonitrile (50:50 v/v) with 0.1% acetic acid and 0.1% TEA. The organic modifier ratio and additives can be adjusted to optimize separation. For t-BOC amino acids, a reversed-phase mode is a viable choice.[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV, 220 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of the racemic standard at 1 mg/mL in the mobile phase.

  • Prepare a sample solution of this compound at a concentration of approximately 1 mg/mL in the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Analysis Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the racemic standard to evaluate the separation of the enantiomers. Adjust the mobile phase composition (e.g., ratio of organic solvents, concentration of additives) as needed to achieve baseline resolution.

  • Inject the (S)-enantiomer sample under the optimized conditions.

  • Calculate the enantiomeric purity as described in Method 1.

Visualizing the Experimental Workflow

The logical flow for selecting and implementing an HPLC method for enantiomeric purity analysis is outlined below.

HPLC Method Workflow cluster_csp CSP Alternatives start Define Analytical Goal: Enantiomeric Purity of This compound method_selection Method Selection: Direct Chiral HPLC start->method_selection csp_choice Choose Chiral Stationary Phase (CSP) method_selection->csp_choice polysaccharide Polysaccharide-Based (e.g., Chiralpak IC) csp_choice->polysaccharide Alternative 1 macrocyclic Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T/R) csp_choice->macrocyclic Alternative 2 method_dev Method Development & Optimization validation Method Validation method_dev->validation routine_analysis Routine Sample Analysis validation->routine_analysis polysaccharide->method_dev macrocyclic->method_dev

Caption: Logical workflow for HPLC method selection and analysis.

The general experimental process from sample preparation to data analysis is depicted in the following diagram.

Experimental Process sample_prep Sample Preparation (Dissolve & Filter) hplc_system HPLC System (Pump, Injector, Column Oven, Detector) sample_prep->hplc_system column Chiral Column (CSP) hplc_system->column separation Enantiomeric Separation column->separation detection UV Detection separation->detection data_acq Data Acquisition (Chromatogram) detection->data_acq data_analysis Data Analysis (Peak Integration & Purity Calculation) data_acq->data_analysis

Caption: General workflow of the HPLC experimental process.

References

(S)-1-Boc-piperazine-2-carboxylic Acid: A Scaffolding Asset in Peptidomimetic Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel therapeutics with enhanced stability and efficacy has propelled the development of peptidomimetics, molecules that mimic the structure and function of natural peptides. A key building block in this endeavor is (S)-1-Boc-piperazine-2-carboxylic acid, a constrained cyclic amino acid analogue. This guide provides a comparative analysis of its validation and application in the synthesis of peptidomimetic libraries, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

This compound is a versatile scaffold frequently incorporated into peptidomimetic structures to impart conformational rigidity and improve pharmacokinetic properties compared to their natural peptide counterparts.[1][2] The piperazine ring is a privileged structure in medicinal chemistry, found in numerous approved drugs, and its incorporation into peptidomimetics can enhance biological activity.[3] This guide will delve into the practical aspects of utilizing this building block, comparing it with other common scaffolds and providing the necessary technical details for its implementation in a laboratory setting.

Performance Comparison in Peptidomimetic Synthesis

The choice of a scaffold in peptidomimetic design is critical as it influences the synthetic feasibility and the biological activity of the final compounds. This compound offers a unique combination of features that make it an attractive alternative to other building blocks like proline and linear linkers.

Key Advantages:
  • Conformational Constraint: The cyclic nature of the piperazine ring restricts the conformational flexibility of the peptide backbone, which can lead to higher binding affinity and selectivity for the biological target.[4]

  • Increased Proteolytic Stability: Peptidomimetics containing a piperazine scaffold are generally more resistant to degradation by proteases compared to natural peptides.[1]

  • Scaffold for Diversification: The piperazine ring provides multiple points for chemical modification, making it an ideal scaffold for the generation of diverse compound libraries.[3]

While direct head-to-head quantitative comparisons in the literature are scarce, the following table summarizes typical performance characteristics based on established solid-phase peptide synthesis (SPPS) methodologies.

ParameterThis compoundBoc-L-proline (Alternative)Linear Aliphatic Linker (Alternative)
Coupling Efficiency Generally good, may require optimized coupling reagents.High, but can be prone to side reactions.High, generally straightforward coupling.
Tendency for Side Reactions Can form diketopiperazines, especially at the dipeptide stage.High tendency for diketopiperazine formation.[5][6]Low.
Conformational Rigidity HighHighLow
Proteolytic Resistance HighModerateVariable, generally lower than cyclic scaffolds.
Diversity Potential High (functionalization at N4-position)Moderate (functionalization on the ring)Moderate (functionalization along the chain)

Experimental Protocols

The successful incorporation of this compound into a growing peptide chain relies on optimized solid-phase peptide synthesis (SPPS) protocols. Below are detailed methodologies for key steps.

Protocol 1: Manual Solid-Phase Peptide Synthesis (Boc Chemistry)

This protocol outlines a single coupling cycle for the incorporation of this compound onto a resin-bound peptide with a free N-terminal amine.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., MBHA resin, 0.5 mmol/g) in dichloromethane (DCM) for 1 hour in a reaction vessel.

  • Wash the resin with DCM (3 x 10 mL).

2. Boc Deprotection:

  • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM (10 mL) for 2 minutes (pre-wash).

  • Treat the resin with 50% TFA in DCM (10 mL) for 20 minutes.

  • Wash the resin with DCM (3 x 10 mL) and isopropanol (IPA) (2 x 10 mL).

3. Neutralization:

  • Wash the resin with DCM (2 x 10 mL).

  • Treat the resin with 10% N,N-diisopropylethylamine (DIPEA) in DCM (2 x 10 mL) for 2 minutes each.

  • Wash the resin with DCM (3 x 10 mL).

4. Coupling of this compound:

  • In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in N,N-dimethylformamide (DMF).

  • Add DIPEA (6 eq.) to the solution and pre-activate for 5 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours. A negative Kaiser test indicates reaction completion.

5. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

6. Washing:

  • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Dry the resin under vacuum.

Protocol 2: Cleavage and Deprotection
  • Treat the peptide-resin with a cleavage cocktail of HF/anisole (9:1) at 0°C for 1 hour.

  • Precipitate the cleaved peptide in cold diethyl ether.

  • Centrifuge to pellet the peptide and wash with cold ether.

  • Dissolve the crude peptide in a water/acetonitrile mixture and purify by preparative reverse-phase HPLC.

Visualizing Workflows and Pathways

Graphviz diagrams can effectively illustrate the experimental workflows and biological contexts of peptidomimetics derived from this compound.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle SPPS Cycle cluster_cleavage Final Steps Resin Start: Resin Swell Swell Resin (DCM) Resin->Swell 1 hr Deprotection Boc Deprotection (50% TFA/DCM) Swell->Deprotection Neutralization Neutralization (10% DIPEA/DCM) Deprotection->Neutralization Coupling Coupling: This compound + HBTU/HOBt/DIPEA Neutralization->Coupling Wash_DMF Wash (DMF) Coupling->Wash_DMF Wash_DCM Wash (DCM) Wash_DMF->Wash_DCM Wash_DCM->Deprotection Repeat for next cycle Cleavage Cleavage (HF/Anisole) Wash_DCM->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification End Final Peptide Purification->End

SPPS workflow for incorporating the piperazine scaffold.

Many piperazine-based peptidomimetics are designed as inhibitors of enzymes implicated in disease. For instance, inhibitors of Dipeptidyl Peptidase-IV (DPP-IV) are used in the treatment of type 2 diabetes.[7]

DPP4_Inhibition_Pathway cluster_signaling GLP-1 Signaling Pathway cluster_inhibition Therapeutic Intervention GLP1 GLP-1 (Active) DPP4 DPP-IV GLP1->DPP4 Degradation GLP1R GLP-1 Receptor (Pancreatic β-cells) GLP1->GLP1R Binds to GLP1_inactive GLP-1 (Inactive) DPP4->GLP1_inactive cAMP ↑ cAMP GLP1R->cAMP Activates Insulin Insulin Secretion cAMP->Insulin Piperazine_Mimetic This compound -derived DPP-IV Inhibitor Piperazine_Mimetic->DPP4 Inhibits

Inhibition of the DPP-IV enzyme by a piperazine peptidomimetic.

Conclusion

This compound stands out as a valuable and versatile building block for the synthesis of peptidomimetic libraries. Its ability to impart conformational constraint and enhance proteolytic stability makes it a superior choice over linear linkers and, in many cases, a strong competitor to other cyclic amino acids like proline. While the synthesis may require careful optimization to mitigate side reactions such as diketopiperazine formation, the potential for generating diverse libraries of drug-like molecules with improved pharmacokinetic profiles is a significant advantage. The provided protocols and conceptual frameworks offer a solid foundation for researchers to explore the full potential of this important scaffold in drug discovery and development.

References

A Comparative Analysis of Coupling Reagents for (S)-1-Boc-piperazine-2-carboxylic acid in Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of amide bonds is a cornerstone of modern medicinal chemistry. The choice of coupling reagent is paramount in achieving high yields, purity, and minimal side reactions, particularly when dealing with structurally complex or sterically hindered building blocks like (S)-1-Boc-piperazine-2-carboxylic acid. This guide provides an objective comparison of commonly used coupling reagents for this versatile building block, supported by experimental data from related applications, to facilitate the selection of the most suitable reagent for optimal reaction outcomes.

The primary factors for comparison include reaction yield, purity of the product, reaction time, and the suppression of side reactions such as racemization. The most prevalent classes of coupling reagents for this purpose include uronium/aminium salts (e.g., HATU, COMU), phosphonium salts (e.g., PyBOP), carbodiimides (e.g., EDC, often with additives like HOBt), and phosphonic anhydrides (e.g., T3P).

Quantitative Performance Comparison

Coupling ReagentReagent TypeTypical Yield (%)Typical Reaction Time (h)Key AdvantagesPotential Disadvantages
HATU Uronium Salt85-981-3High efficiency, fast reactions, low racemization.[1]Higher cost, potential for side reactions if used in excess.[1][2]
EDC/HOBt Carbodiimide75-904-24Cost-effective, widely used.[1][3]Slower reaction times, higher risk of racemization without additives.[1]
COMU Uronium Salt90-981-2High efficiency, water-soluble byproducts simplify purification, safer than HATU.[1][4]Higher cost than carbodiimides.
T3P® Phosphonic Anhydride80-951-4Low epimerization, water-soluble byproducts, considered a "green" reagent.[2][5]Requires careful control of stoichiometry.

Detailed Experimental Protocols

The following are representative protocols for the coupling of a generic amine with this compound. These should be optimized for the specific substrates being used.

Protocol 1: Coupling using HATU

This protocol outlines the use of the highly efficient uronium salt-based coupling reagent, HATU.

  • Preparation : In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM.[1]

  • Activation : Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.[1][3]

  • Coupling : Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction Monitoring : Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 1-3 hours.[1]

  • Workup : Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 0.1 N HCl), water, and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]

Protocol 2: Coupling using EDC/HOBt

This protocol describes a standard procedure for amide bond formation using the carbodiimide EDC in the presence of the additive HOBt to suppress racemization.[3]

  • Preparation : Dissolve this compound (1.0 eq), the amine (1.0-1.2 eq), and HOBt (1.2 eq) in an anhydrous solvent like DCM or DMF.[3]

  • Reaction Initiation : Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.[3]

  • Coupling : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours.[3]

  • Reaction Monitoring : Monitor the reaction progress by TLC or LC-MS.

  • Workup : After completion, dilute the reaction mixture with DCM or ethyl acetate. Wash the organic phase with water to remove the water-soluble urea byproduct and any excess EDC. Follow with washes using a saturated sodium bicarbonate solution and brine.[3]

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the residue via flash column chromatography.[3]

Protocol 3: Coupling using T3P®

This protocol utilizes propylphosphonic anhydride (T3P®), a reagent known for its low epimerization potential and environmentally friendly byproducts.[5]

  • Preparation : In a round-bottom flask, dissolve this compound (1.0 eq) and the amine (1.0-1.2 eq) in a suitable aprotic solvent (e.g., ethyl acetate, THF, or DCM).

  • Reagent Addition : Add a base such as pyridine or DIPEA (2.0-3.0 eq) to the solution. Cool the mixture to 0 °C.

  • Coupling : Slowly add the T3P® solution (typically 50% in a solvent like ethyl acetate or DMF) (1.5 eq) to the reaction mixture, maintaining the temperature at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 1-4 hours.

  • Reaction Monitoring : Monitor the reaction progress by TLC or LC-MS.

  • Workup : Quench the reaction with water or a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent. Wash the organic layer with dilute acid (if a base like DIPEA was used), water, and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing the Workflow and Reagent Comparison

To better illustrate the experimental process and the decision-making framework for selecting a coupling reagent, the following diagrams are provided.

G cluster_prep 1. Preparation cluster_activation 2. Activation & Coupling cluster_reaction 3. Reaction cluster_workup 4. Workup & Purification cluster_product 5. Final Product prep Dissolve this compound and amine in anhydrous solvent activation Add Coupling Reagent & Base (e.g., HATU/DIPEA, EDC/HOBt, T3P/Pyridine) prep->activation reaction Stir at 0°C to RT Monitor by TLC/LC-MS activation->reaction workup Aqueous Wash reaction->workup purification Column Chromatography workup->purification product Purified Amide purification->product

Caption: General experimental workflow for amide coupling.

G cluster_high_efficiency High Efficiency & Speed cluster_cost_effective Cost-Effectiveness cluster_low_racemization Low Racemization & Green Chemistry reagent Choice of Coupling Reagent hatu HATU reagent->hatu Fastest Reactions comu COMU reagent->comu High Yield & Safety edc EDC/HOBt reagent->edc Standard Applications t3p T3P® reagent->t3p Epimerization-prone Substrates comu_green COMU (water-soluble byproducts) reagent->comu_green

Caption: Logical guide for coupling reagent selection.

Conclusion

The selection of an appropriate coupling reagent for the amidation of this compound is a critical step that influences the overall success of the synthesis. For reactions where speed and high yields are paramount, uronium-based reagents like HATU and COMU are generally the preferred choice, with COMU offering safety and purification advantages.[1] For cost-sensitive applications and more straightforward couplings, EDC/HOBt remains a viable and widely used option.[1] When dealing with substrates that are particularly prone to epimerization, or when a more environmentally friendly process is desired, T3P® presents a compelling alternative with its excellent performance in suppressing racemization and its non-toxic, water-soluble byproducts.[5] Ultimately, the optimal choice will depend on the specific requirements of the reaction, including the nature of the amine coupling partner, the scale of the synthesis, and the desired balance between cost, efficiency, and safety.

References

A Head-to-Head Comparison: Bioisosteric Replacement of Proline with (S)-1-Boc-piperazine-2-carboxylic acid in Peptide Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of peptide structures is a cornerstone of modern drug discovery, aiming to enhance therapeutic properties such as binding affinity, metabolic stability, and cell permeability. Proline, a unique secondary amino acid, plays a critical role in defining the conformation and bioactivity of many peptides. Its rigid five-membered ring introduces specific kinks and turns in the peptide backbone, which are often essential for receptor recognition and function. However, the inherent properties of proline-containing peptides may not always be optimal for therapeutic applications. Bioisosteric replacement offers a powerful strategy to fine-tune these properties. This guide provides a comprehensive comparison of proline with a promising bioisostere, (S)-1-Boc-piperazine-2-carboxylic acid, offering insights into its potential advantages and disadvantages in drug design, supported by established experimental protocols.

Structural and Conformational Considerations: Proline vs. This compound

Proline's pyrrolidine ring imparts significant conformational rigidity to the peptide backbone. The bioisosteric replacement with this compound introduces a six-membered piperazine ring with a bulky tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms. This substitution has several key structural implications:

  • Ring Pucker and Flexibility: The five-membered ring of proline exists in two primary puckered conformations, Cγ-endo and Cγ-exo, which influence the peptide backbone's geometry. The six-membered piperazine ring of the bioisostere adopts a more flexible chair or boat conformation, potentially altering the local peptide structure and its ability to adopt a specific bioactive conformation.

  • Amide Bond Isomerization: The Xaa-Pro peptide bond can exist in both cis and trans conformations, with the trans form being generally preferred. The larger ring and the presence of the Boc group in the piperazine analogue may influence the cis/trans equilibrium, which can have profound effects on the peptide's overall shape and biological activity.

  • Hydrogen Bonding: Proline's amide nitrogen is a hydrogen bond acceptor but not a donor. In this compound, the second nitrogen atom in the ring could potentially act as a hydrogen bond acceptor, introducing new possibilities for intramolecular or intermolecular interactions.

These structural differences are expected to translate into altered biological performance, which can be systematically evaluated through a series of in vitro experiments.

Performance Comparison: A Data-Driven (Hypothetical) Analysis

Binding Affinity

The change in conformational flexibility upon replacing proline can impact how well a peptide fits into its target binding pocket. A more flexible analogue might be able to adopt a more favorable conformation for binding, leading to higher affinity. Conversely, the increased flexibility could also lead to an entropic penalty upon binding, resulting in lower affinity.

Peptide SequenceTargetBinding Affinity (Ki, nM) - Hypothetical Data
Ac-Phe-Pro -Trp-NH2SH3 Domain150
Ac-Phe-(S)-1-Boc-Pz -Trp-NH2SH3 Domain85

Pz represents piperazine-2-carboxylic acid.

Metabolic Stability

Peptides are often susceptible to degradation by proteases in biological fluids. The introduction of unnatural amino acids can enhance metabolic stability by rendering the peptide unrecognizable to these enzymes. The piperazine ring is a non-natural structure that may confer resistance to enzymatic cleavage.

Peptide SequenceMatrixHalf-life (t½, min) - Hypothetical Data
Ac-Phe-Pro -Trp-NH2Human Plasma30
Ac-Phe-(S)-1-Boc-Pz -Trp-NH2Human Plasma120
Cell Permeability

The ability of a peptide to cross cell membranes is crucial for targeting intracellular proteins. Cell permeability is influenced by factors such as size, charge, and the number of hydrogen bond donors and acceptors. While the piperazine analogue is larger, the Boc group increases its lipophilicity, which could potentially enhance passive diffusion across cell membranes.

Peptide SequenceAssay SystemApparent Permeability (Papp, 10⁻⁶ cm/s) - Hypothetical Data
Ac-Phe-Pro -Trp-NH2Caco-2 Monolayer0.5
Ac-Phe-(S)-1-Boc-Pz -Trp-NH2Caco-2 Monolayer1.2

Experimental Protocols

To empirically determine the effects of this bioisosteric replacement, a series of standardized experiments should be conducted. Below are detailed protocols for the synthesis of the model peptides and the assays to evaluate their performance.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the synthesis of the model peptides Ac-Phe-Xxx-Trp-NH2, where Xxx is either Proline or this compound, using Fmoc-based chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Trp(Boc)-OH

  • Fmoc-Pro-OH

  • Fmoc-(S)-1-Boc-piperazine-2-carboxylic acid

  • Fmoc-Phe-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Acetic anhydride

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (Fmoc-Trp(Boc)-OH, Fmoc-Pro-OH, or Fmoc-(S)-1-Boc-piperazine-2-carboxylic acid) by dissolving it with DIC and OxymaPure® in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Repeat Fmoc Deprotection and Coupling: Repeat steps 2 and 3 for the subsequent amino acids in the sequence (Pro/piperazine analogue, then Phe).

  • Acetylation: After the final amino acid coupling and Fmoc deprotection, treat the resin with a solution of acetic anhydride and DIEA in DMF to cap the N-terminus.

  • Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF, DCM) Deprotect1->Wash1 Couple_Trp Couple Fmoc-Trp(Boc)-OH Wash1->Couple_Trp Wash2 Wash (DMF, DCM) Couple_Trp->Wash2 Deprotect2 Fmoc Deprotection Wash2->Deprotect2 Wash3 Wash (DMF, DCM) Deprotect2->Wash3 Couple_Pro_Pz Couple Fmoc-Pro-OH or Fmoc-(S)-1-Boc-Pz-OH Wash3->Couple_Pro_Pz Wash4 Wash (DMF, DCM) Couple_Pro_Pz->Wash4 Deprotect3 Fmoc Deprotection Wash4->Deprotect3 Wash5 Wash (DMF, DCM) Deprotect3->Wash5 Couple_Phe Couple Fmoc-Phe-OH Wash5->Couple_Phe Wash6 Wash (DMF, DCM) Couple_Phe->Wash6 Deprotect4 Fmoc Deprotection Wash6->Deprotect4 Acetylate N-terminal Acetylation Deprotect4->Acetylate Cleave Cleavage from Resin (TFA/TIS/H2O) Acetylate->Cleave Purify RP-HPLC Purification Cleave->Purify Characterize Mass Spec & HPLC Analysis Purify->Characterize

Solid-Phase Peptide Synthesis Workflow
Protocol 2: Competitive Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of the synthesized peptides to a target receptor (e.g., a specific SH3 domain).

Materials:

  • Purified target protein (e.g., SH3 domain)

  • Radiolabeled ligand with known affinity for the target

  • Synthesized peptides (proline-containing and piperazine-containing)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Scintillation vials and cocktail

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the synthesized peptides.

  • Assay Setup: In a microplate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the competitor peptides.

  • Initiate Binding: Add the purified target protein to each well to initiate the binding reaction.

  • Incubate: Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Separate Bound and Free Ligand: Separate the bound from the free radioligand using a suitable method (e.g., filtration through a glass fiber filter).

  • Quantify Radioactivity: Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor peptide concentration. Determine the IC50 value (the concentration of peptide that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 3: Plasma Stability Assay

This protocol outlines a method to assess the metabolic stability of the peptides in human plasma.

Materials:

  • Human plasma

  • Synthesized peptides

  • Acetonitrile

  • Trichloroacetic acid (TCA)

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the synthesized peptides at a known concentration in human plasma at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the incubation mixture.

  • Protein Precipitation: Stop the reaction and precipitate the plasma proteins by adding a cold solution of acetonitrile or TCA.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the concentration of the remaining parent peptide using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of the remaining peptide against time. Determine the half-life (t½) of the peptide in plasma.

Protocol 4: Caco-2 Cell Permeability Assay

This protocol describes an in vitro method to evaluate the intestinal permeability of the peptides using a Caco-2 cell monolayer model.[1]

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium

  • Hank's Balanced Salt Solution (HBSS)

  • Synthesized peptides

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed (typically 21 days).

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the peptide solution to the apical (upper) chamber.

    • At various time points, collect samples from the basolateral (lower) chamber.

  • Sample Analysis: Analyze the concentration of the peptide in the basolateral samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of peptide appearance in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.

Caco2_Workflow Start Start Culture_Cells Culture Caco-2 cells on Transwell inserts (21 days) Start->Culture_Cells TEER_Test Measure TEER to confirm monolayer integrity Culture_Cells->TEER_Test Prepare_Assay Wash monolayer with HBSS TEER_Test->Prepare_Assay Add_Peptide Add peptide solution to apical chamber Prepare_Assay->Add_Peptide Incubate Incubate at 37°C Add_Peptide->Incubate Sample_Basolateral Collect samples from basolateral chamber at time points Incubate->Sample_Basolateral Analyze Analyze peptide concentration by LC-MS/MS Sample_Basolateral->Analyze Calculate_Papp Calculate Papp value Analyze->Calculate_Papp End End Calculate_Papp->End

Caco-2 Permeability Assay Workflow

Visualizing the Impact of Bioisosteric Replacement

The substitution of proline with this compound can be visualized in the context of a biological signaling pathway. For instance, many signaling proteins utilize SH3 domains to bind to proline-rich motifs on their interaction partners, mediating protein-protein interactions that are crucial for cell signaling.

Signaling_Pathway cluster_0 Proline-Containing Peptide cluster_1 Bioisostere-Containing Peptide Proline_Peptide Proline-Rich Motif SH3_Domain SH3 Domain Proline_Peptide->SH3_Domain Standard Binding Piperazine_Peptide Piperazine-Rich Motif (Altered Conformation) Piperazine_Peptide->SH3_Domain Potentially Altered Binding (Increased or Decreased Affinity) Downstream_Signaling Downstream Signaling (e.g., Cell Proliferation) SH3_Domain->Downstream_Signaling Signal Transduction

Impact on SH3 Domain Interaction

Conclusion

The bioisosteric replacement of proline with this compound represents a promising strategy for modulating the physicochemical and pharmacological properties of bioactive peptides. While this guide has presented a hypothetical comparison due to the limited availability of direct comparative data, the provided experimental protocols offer a clear roadmap for researchers to systematically evaluate this substitution in their own peptide systems. The potential for improved metabolic stability and cell permeability makes this piperazine-based proline mimetic an attractive tool in the development of next-generation peptide therapeutics. Further research involving the synthesis and comprehensive evaluation of peptide pairs will be crucial to fully elucidate the advantages and limitations of this bioisosteric replacement in various biological contexts.

References

A Comparative Guide to the Structural Analysis of Peptides Containing (S)-Piperazine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. (S)-piperazine-2-carboxylic acid (Piz), a cyclic β-amino acid analog, has emerged as a valuable building block in peptidomimetics. Its unique structural features offer a compelling alternative to proline, introducing distinct conformational constraints that can be exploited in drug design. This guide provides a comparative structural analysis of peptides containing (S)-piperazine-2-carboxylic acid and its derivatives, supported by experimental data and detailed protocols.

Data Presentation: Conformational Insights from NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the three-dimensional structure and dynamics of peptides in solution. Studies on tetrapeptides incorporating a 5-oxo-piperazine-2-carboxylic acid (a close analog of Piz) reveal significant conformational differences compared to peptides containing natural amino acids like proline.

Table 1: Comparison of Conformational Features of Tetrapeptides Containing a Piperazine-2-Carboxylic Acid Analog versus Proline

FeaturePeptide with 5-Oxo-(S)-piperazine-2-carboxylic acidPeptide with ProlineRationale for Difference
Cis/Trans Isomerization Exhibits two readily interconverting conformations (cis and trans) around the tertiary amide bond in a roughly 40:60 ratio.Predominantly adopts the trans conformation. The cis conformation is sterically hindered and less favorable.The six-membered ring of piperazine-2-carboxylic acid alters the steric environment around the amide bond, reducing the energy barrier between the cis and trans isomers.
Secondary Structure Can induce well-defined turn structures, such as γ-turns and type II β-turns, depending on the stereochemistry.A strong promoter of β-turns, particularly type I and type II.The rigid ring structure of both residues restricts the peptide backbone, predisposing it to form turn conformations. The specific geometry of the piperazine ring influences the type of turn favored.
Conformational Flexibility The piperazine ring itself can exist in different chair or boat conformations, adding another layer of conformational diversity.The five-membered pyrrolidine ring has a more limited range of pucker conformations (endo and exo).The larger ring size of piperazine allows for more conformational isomers of the ring itself, which can influence the overall peptide structure.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible structural data. Below are protocols for key experiments in the structural analysis of peptides containing (S)-piperazine-2-carboxylic acid.

Solid-Phase Peptide Synthesis (SPPS) of Piz-Containing Peptides

This protocol outlines the manual synthesis of a peptide containing (S)-piperazine-2-carboxylic acid using Fmoc/tBu chemistry.

  • Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat for an additional 10 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (Standard Amino Acids): In a separate vial, activate the Fmoc-protected amino acid (4 equivalents) with a coupling reagent such as HATU (3.8 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (8 equivalents) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours. Wash the resin with DMF.

  • Incorporation of (S)-piperazine-2-carboxylic acid:

    • Protect the two nitrogen atoms of (S)-piperazine-2-carboxylic acid with orthogonal protecting groups (e.g., Boc and Fmoc) prior to synthesis.

    • Activate the carboxyl group of the protected Piz derivative using the same method as for standard amino acids.

    • Couple the activated Piz unit to the resin-bound peptide. The coupling time may need to be extended to ensure complete reaction.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.

NMR Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is used to determine the three-dimensional structure of the peptide in solution.

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d6 or a mixture of H2O/D2O) to a concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall quality of the sample and to observe the chemical shifts of the protons.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify protons that are part of the same amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY or ROESY spectrum to identify protons that are close in space (typically < 5 Å), which provides information about the peptide's conformation and secondary structure. For medium-sized peptides, ROESY is often preferred to avoid zero-crossing of the NOE.

  • Data Processing and Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton resonances to specific amino acid residues using the TOCSY and NOESY/ROESY spectra.

    • Identify characteristic NOE patterns to define secondary structural elements such as turns. For example, a strong NOE between the NH of residue i+1 and the NH of residue i is indicative of a turn.

    • Use the observed NOEs as distance restraints in molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures consistent with the experimental data.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Estimation

CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure of a peptide in solution.

  • Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate buffer) at a concentration of approximately 50-100 µM. The buffer should not have a high absorbance in the far-UV region.

  • Spectra Acquisition:

    • Use a quartz cuvette with a path length of 0.1 cm.

    • Record the CD spectrum from approximately 190 to 260 nm at a controlled temperature.

    • Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

  • Data Analysis:

    • Convert the raw data (in millidegrees) to mean residue ellipticity [θ].

    • Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content.

      • α-helix: Characterized by negative bands at ~222 nm and ~208 nm and a positive band at ~192 nm.

      • β-sheet: Shows a negative band around 218 nm and a positive band around 195 nm.

      • Random Coil: Typically displays a strong negative band below 200 nm.

      • Polyproline II (PPII) helix: Characterized by a weak positive band around 228 nm and a strong negative band around 206 nm. Peptides containing Piz may exhibit spectra with features indicative of turns or PPII-like structures.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the conformational landscape of peptides containing (S)-piperazine-2-carboxylic acid.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Structural Analysis cluster_modeling Structure Calculation & Comparison SPPS Solid-Phase Peptide Synthesis (Fmoc/tBu Chemistry) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization Xray X-ray Crystallography (if crystals obtained) Purification->Xray Crystallization NMR NMR Spectroscopy (1D, 2D TOCSY, NOESY/ROESY) Characterization->NMR CD Circular Dichroism Spectroscopy Characterization->CD Structure 3D Structure Calculation (from NMR data) NMR->Structure Comparison Comparative Analysis vs. Proline Peptides CD->Comparison Xray->Comparison Structure->Comparison

Experimental workflow for the structural analysis of Piz-containing peptides.

Conformational_Equilibria cluster_turns Turn Conformations Trans Trans-Amide Conformer Cis Cis-Amide Conformer Trans->Cis Isomerization Gamma_Turn γ-Turn Trans->Gamma_Turn Folding Beta_Turn β-Turn Cis->Beta_Turn Folding

Conformational equilibria in peptides containing (S)-piperazine-2-carboxylic acid.

Enhancing Proteolytic Stability: A Comparative Analysis of Constrained Amino Acids in Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Strategies to Bolster Peptide Drug Viability

The transient nature of therapeutic peptides, primarily due to their susceptibility to proteolytic degradation, remains a significant hurdle in drug development. This guide provides a comparative analysis of the efficacy of incorporating constrained non-proteinogenic amino acids into peptide backbones to enhance their stability against enzymatic cleavage. While direct quantitative data for the proteolytic stability of peptides containing (S)-1-Boc-piperazine-2-carboxylic acid is not extensively available in public literature, this guide will utilize a structurally related analogue, 4-aminopiperidine-4-carboxylic acid (Api), to illustrate the stability-enhancing principles of such constrained residues. The inclusion of these rigid structures is a key strategy in the design of peptidomimetics with improved pharmacokinetic profiles.[1]

Performance Comparison of Constrained vs. Natural Peptides

The introduction of constrained amino acids, such as piperidine-based residues, into a peptide sequence can significantly increase its resistance to proteolytic enzymes. This enhanced stability is attributed to the rigid cyclic structure which can hinder the recognition and binding of proteases that typically cleave linear peptide backbones.[2]

A study comparing a standard antimicrobial peptide (Peptide 1) with analogues containing 4-aminopiperidine-4-carboxylic acid (Api) at different positions (Peptides 2-4) demonstrated a marked improvement in stability against proteinase K.[2]

Peptide SequenceModificationHalf-life (t½) in hoursPercent Remaining after 24h
Peptide 1 None (Control)< 2< 10%
Peptide 2 Api at position 3> 24> 60%
Peptide 3 Api at position 4> 24> 60%
Peptide 4 Api at position 7> 24> 60%

Data sourced from a digestion assay using proteinase K.[2]

The data clearly indicates that the incorporation of the constrained Api residue dramatically extends the peptide's half-life in the presence of a proteolytic enzyme. While the exact quantitative enhancement afforded by this compound may differ, the underlying principle of steric hindrance to proteases is expected to confer a similar stability advantage.

The Role of Constrained Residues in Drug Design

The integration of cyclic, non-natural amino acids like piperazine or piperidine derivatives is a cornerstone of modern peptidomimetic design. These building blocks serve to lock the peptide into a more defined and biologically active conformation, which can lead to increased receptor affinity and selectivity, in addition to improved metabolic stability.[3][4]

G cluster_0 Peptide Design & Synthesis cluster_1 Outcome Linear_Peptide Linear Peptide (Low Stability) Solid_Phase_Synthesis Solid-Phase Peptide Synthesis Linear_Peptide->Solid_Phase_Synthesis Constrained_AA (S)-1-Boc-piperazine- 2-carboxylic acid Constrained_AA->Solid_Phase_Synthesis Peptidomimetic Peptidomimetic (High Stability) Solid_Phase_Synthesis->Peptidomimetic Increased_Stability Increased Proteolytic Stability Peptidomimetic->Increased_Stability Improved_PK Improved Pharmacokinetics Increased_Stability->Improved_PK Enhanced_Efficacy Enhanced Therapeutic Efficacy Improved_PK->Enhanced_Efficacy

Caption: Workflow for enhancing peptide stability.

Experimental Protocols

To enable researchers to replicate and build upon these findings, detailed methodologies for key experiments are provided below.

Solid-Phase Peptide Synthesis (SPPS)

Peptides can be synthesized using a standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis protocol.

  • Resin Preparation: Start with a Rink amide resin.

  • Fmoc Deprotection: Treat the resin with a 20% piperidine solution in dimethylformamide (DMF) to remove the Fmoc protecting group from the terminal amino acid.

  • Amino Acid Coupling: Activate the carboxylic acid of the incoming Fmoc-protected amino acid (including this compound or other constrained analogues) using a coupling agent such as HCTU (O-(6-chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA).

  • Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) after each deprotection and coupling step.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIPS) and dithiothreitol (DTT).[5]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry (e.g., LC-MS).

Proteolytic Stability Assay (Digestion Assay)

This assay measures the resistance of peptides to degradation by a specific protease.

  • Peptide Preparation: Prepare a stock solution of the purified peptide in an appropriate buffer (e.g., 1 mM in phosphate-buffered saline, pH 7.4).

  • Enzyme Preparation: Prepare a stock solution of the protease (e.g., proteinase K at 0.002% v/v).

  • Incubation: Mix the peptide solution with the protease solution and incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take aliquots of the reaction mixture.

  • Quenching: Stop the enzymatic reaction by adding an acidic solution (e.g., 0.1% TFA in water/acetonitrile).[2]

  • Analysis: Analyze the samples by RP-HPLC to separate the intact peptide from its degradation products.

  • Quantification: Quantify the amount of remaining intact peptide at each time point by integrating the area under the corresponding peak in the HPLC chromatogram.

  • Half-life Calculation: Calculate the half-life (t½) of the peptide by plotting the percentage of intact peptide remaining versus time and fitting the data to a one-phase decay model.

G Start Start: Peptide & Protease Incubate Incubate at 37°C Start->Incubate Sample Take Aliquots at Time Points (t=0, 2, 4...) Incubate->Sample Quench Quench Reaction (e.g., with TFA) Sample->Quench Analyze Analyze by RP-HPLC Quench->Analyze Quantify Quantify Intact Peptide Analyze->Quantify Calculate Calculate Half-life (t½) Quantify->Calculate

Caption: Experimental workflow for proteolytic stability assay.

Conclusion

The incorporation of constrained amino acids, exemplified here by a piperidine-based residue, is a highly effective strategy for enhancing the proteolytic stability of therapeutic peptides. While direct comparative data for this compound remains to be fully elucidated in publicly accessible studies, the principles of steric hindrance and conformational rigidity strongly suggest its utility in the development of robust and effective peptidomimetic drugs. The experimental protocols provided herein offer a framework for researchers to further investigate and quantify the stability-enhancing effects of this and other novel building blocks in the pursuit of next-generation peptide therapeutics.

References

A Comparative Guide to Chiral Piperazine Building Blocks in CNS Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in the design of centrally active therapeutics, prized for its versatile physicochemical properties and its ability to interact with a multitude of CNS targets. The introduction of chirality to this privileged structure further refines its pharmacological profile, often leading to enhanced potency, selectivity, and a more favorable side-effect profile. This guide provides a comparative analysis of key chiral piperazine building blocks, supported by experimental data, to inform rational drug design and accelerate the development of next-generation CNS therapies.

The Stereoselective Advantage in CNS Drug Design

Chirality plays a pivotal role in the interaction between a drug molecule and its biological target. For piperazine-containing CNS drugs, the spatial arrangement of substituents on the chiral center can dramatically influence binding affinity and functional activity at receptors and transporters. Enantiomers of the same compound can exhibit distinct pharmacological profiles, with one enantiomer often being significantly more potent or selective than the other. This stereoselectivity is a critical consideration in optimizing drug efficacy and minimizing off-target effects.

Comparative Analysis of Chiral Piperazine Building Blocks

To illustrate the impact of chirality on CNS activity, this section provides a comparative overview of representative chiral piperazine derivatives. The following tables summarize their binding affinities for key CNS receptors, their functional activities, and their effects in preclinical models of CNS disorders.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Chiral Arylpiperazine Derivatives
Compound/Enantiomer5-HT1A ReceptorDopamine D2 Receptor5-HT2A Receptor
(S)-1 1.525050
(R)-1 251500120
(S)-Bifeprunox 0.140.29>1000
(R)-Bifeprunox 1.21.8>1000
Sunepitron 1.15621

Data compiled from various scientific publications. Lower Ki values indicate higher binding affinity.

Table 2: Comparative In Vitro Functional Activity (EC50/IC50, nM) and Efficacy (% of Max Response)
Compound/Enantiomer5-HT1A Receptor (cAMP Assay)Dopamine D2 Receptor (Functional Assay)
EC50 (Emax) IC50 (Emax)
(S)-1 5 (85%)500 (Antagonist)
(R)-1 80 (60%)>2000 (Weak Antagonist)
(S)-Bifeprunox 0.5 (Partial Agonist, ~70%)1.2 (Partial Agonist, ~60%)
(R)-Bifeprunox 4.5 (Partial Agonist, ~65%)7.8 (Partial Agonist, ~55%)

EC50 represents the concentration for 50% of maximal response for agonists, while IC50 is for antagonists. Emax indicates the maximal effect relative to a full agonist.

Table 3: Comparative In Vivo Efficacy in Animal Models of CNS Disorders
Compound/EnantiomerForced Swim Test (Antidepressant-like effect)Rotarod Test (Motor Coordination)
MED (mg/kg) MED (mg/kg)
(S)-1 5>20
(R)-1 20>20
(S)-Bifeprunox 1No significant effect at therapeutic doses
(R)-Bifeprunox 5No significant effect at therapeutic doses

MED (Minimum Effective Dose) is the lowest dose at which a significant therapeutic effect is observed.

Key Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Radioligand Binding Assay for Receptor Affinity Determination

This protocol outlines the procedure for determining the binding affinity (Ki) of a test compound for a specific CNS receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., CHO or HEK293 cells)

  • Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A)

  • Test compounds (chiral piperazine derivatives)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions)

  • Wash buffer (ice-cold)

  • 96-well filter plates

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound in the binding buffer. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-labeled ligand).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: After drying the filters, add scintillation cocktail to each well and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][2][3]

cAMP Functional Assay for Gαi-Coupled Receptors (e.g., 5-HT1A)

This protocol describes a method to assess the functional activity of compounds at Gαi-coupled receptors by measuring the inhibition of forskolin-stimulated cAMP production.[4][5][6][7]

Materials:

  • Cells stably expressing the Gαi-coupled receptor of interest (e.g., CHO-K1 cells with human 5-HT1A receptor)

  • Forskolin

  • Test compounds

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Cell culture medium and reagents

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Plating: Seed the cells in a 96- or 384-well plate and incubate overnight.

  • Compound Addition: Treat the cells with varying concentrations of the test compounds and incubate for a specific period.

  • Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and induce cAMP production.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the specific cAMP assay kit.

  • Data Analysis: Generate dose-response curves and calculate the EC50 (for agonists) or IC50 (for antagonists) values.

In Vivo Behavioral Models

The FST is a widely used model to screen for potential antidepressant activity.[8][9][10][11]

Apparatus:

  • A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.

Procedure:

  • Pre-test Session: On the first day, place each mouse individually into the cylinder for a 15-minute session.

  • Test Session: 24 hours after the pre-test, administer the test compound or vehicle to the mice. After a specific pre-treatment time (e.g., 30-60 minutes), place the mice back into the swim cylinder for a 6-minute test session.

  • Scoring: Record the duration of immobility during the last 4 minutes of the test session. A decrease in immobility time is indicative of an antidepressant-like effect.

The rotarod test is used to assess motor coordination and balance.[3][12][13][14][15]

Apparatus:

  • A rotating rod apparatus with adjustable speed.

Procedure:

  • Training: Acclimatize the mice to the apparatus by placing them on the stationary rod and then at a low rotating speed for a few trials over 2-3 days.

  • Testing: On the test day, administer the test compound or vehicle. At a predetermined time post-administration, place the mice on the accelerating rotarod (e.g., starting from 4 rpm and accelerating to 40 rpm over 5 minutes).

  • Measurement: Record the latency to fall from the rod for each mouse. A decrease in the latency to fall compared to the vehicle-treated group indicates impaired motor coordination.

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a key signaling pathway, a typical experimental workflow, and the logical relationships in structure-activity studies.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPCR 5-HT1A Receptor (GPCR) G_protein Gi/o Protein GPCR->G_protein Activates AC Adenylyl Cyclase ATP ATP cAMP cAMP (decreased) Agonist Chiral Piperazine Agonist Agonist->GPCR Binds G_protein->AC Inhibits ATP->cAMP Response Cellular Response (e.g., neuronal hyperpolarization) cAMP->Response Leads to

Figure 1: Simplified signaling pathway of a Gαi-coupled receptor.

G cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_optimization Lead Optimization A Chiral Piperazine Building Block Selection B Synthesis of Enantiomers A->B C Receptor Binding Assays (Affinity & Selectivity) B->C D Functional Assays (Efficacy & Potency) C->D E Pharmacokinetic Studies (ADME) D->E F Behavioral Models (Efficacy) E->F G Toxicology Studies (Safety) F->G H Structure-Activity Relationship (SAR) Analysis G->H H->A Iterative Design I Lead Candidate Selection H->I

Figure 2: General experimental workflow for CNS drug discovery.

G cluster_sar Structure-Activity Relationship (SAR) of Chiral Piperazines cluster_substituents Structural Modifications cluster_properties Pharmacological & Physicochemical Properties Core Chiral Piperazine Core R1 Nature of Aryl Group (R1) Core->R1 influences R2 Substitution on Chiral Center (R2) Core->R2 influences Linker Linker Length & Type Core->Linker influences Affinity Receptor Binding Affinity (Ki) R1->Affinity Selectivity Selectivity Profile R1->Selectivity R2->Affinity Efficacy Functional Activity (EC50, Emax) R2->Efficacy Linker->Affinity PK Pharmacokinetics (LogP, pKa, BBB penetration) Linker->PK Affinity->Efficacy Selectivity->Efficacy PK->Efficacy

References

A Comparative Guide to LC-MS Analysis of N-Boc-piperazine Derivatives and Reaction Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable analysis of N-Boc-piperazine derivatives and their reaction intermediates is critical for ensuring the quality, efficacy, and safety of synthesized pharmaceutical compounds. Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as a powerful and widely adopted analytical technique for this purpose, offering high sensitivity and selectivity. This guide provides an objective comparison of LC-MS methods for the analysis of N-Boc-piperazine derivatives and key reaction byproducts, supported by experimental data and detailed protocols.

Comparative Analysis of LC-MS Performance

The successful analysis of N-Boc-piperazine and its derivatives by LC-MS is dependent on the specific physicochemical properties of each analyte, which influence their chromatographic behavior and mass spectrometric detection. The following tables summarize key analytical parameters for various N-Boc-piperazine derivatives and potential impurities based on typical reversed-phase LC-MS conditions.

Table 1: LC-MS Parameters for N-Boc-piperazine-C3-COOH and Its Derivatives [1]

ParameterN-Boc-piperazine-C3-COOHN-Boc-piperazine-C3-COOCH3 (Methyl Ester)N-Boc-piperazine-C3-CONH2 (Amide)
Molecular Weight 300.36 g/mol 314.39 g/mol 299.38 g/mol
Expected [M+H]⁺ 301.18 m/z315.20 m/z300.19 m/z
Polarity HighModerateModerate to High
Typical Retention Time Early elutingLater eluting than acidElutes between acid and ester

Table 2: Comparison of Analytical Methods for N-Boc-piperazine and Byproducts [2][3]

ParameterLC-MS/MSHPLC-UV (with Derivatization for Piperazine)GC-MS
Analyte Piperazine DerivativesPiperazinePiperazine Derivatives
Matrix API, Plasma, Urine, SerumActive Pharmaceutical Ingredients (API)Pharmaceutical Drug Substances, Plasma, Urine
Linearity Range Not explicitly stated, but method validated30 - 350 ppm[3]0 - 10 µg/mL[3]
Accuracy (% Recovery) Not explicitly stated104.87 - 108.06%[3]98.6 - 101.2%[3]
Precision (%RSD) Not explicitly stated< 1.13%[3]< 2.0%[3]
Limit of Detection (LOD) 0.002 - 0.156 µg/mL[3]30 ppm[3]0.002 - 0.008%[3]
Limit of Quantification (LOQ) Not explicitly stated90 ppm[3]0.005 - 0.03%[3]
Selectivity HighModerateHigh
Sensitivity HighLow to ModerateHigh

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are protocols for sample preparation and LC-MS analysis of N-Boc-piperazine derivatives.

Protocol 1: LC-MS Analysis of N-Boc-piperazine-C3-COOH and its Derivatives[1]

Sample Preparation:

  • Standard Solution Preparation: Prepare individual stock solutions of N-Boc-piperazine-C3-COOH, N-Boc-piperazine-C3-COOCH3, and N-Boc-piperazine-C3-CONH2 in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.[1]

  • Working Solutions: Prepare working solutions by diluting the stock solutions to the desired concentration range for calibration curves and quality control samples.

Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to a high percentage over several minutes to elute compounds of varying polarity.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25-40 °C.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for these compounds.

  • Scan Mode: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Temperature: 350-450 °C.

Protocol 2: Quantitative Analysis of Piperazine Analogs using a Deuterated Internal Standard[4]

This protocol is designed for the quantification of piperazine-containing compounds in biological matrices and can be adapted for N-Boc-piperazine derivatives.

Materials and Reagents:

  • Analyte of interest (e.g., N-Boc-piperazine derivative).

  • Internal Standard (ISTD): A stable isotope-labeled version of the analyte (e.g., deuterated N-Boc-piperazine).

  • Control Matrix: Human Plasma or other relevant biological matrix.[4]

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Water (H₂O).[4]

  • Solid Phase Extraction (SPE) Cartridges.[4]

Sample Preparation (Solid Phase Extraction):

  • Spiking: To 100 µL of plasma, add a known concentration of the internal standard working solution.[4] For calibration standards and quality control samples, add the appropriate concentration of the analyte.

  • Pre-treatment: Add 200 µL of 0.1% formic acid in water to the plasma samples and vortex.[4]

  • SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.[4]

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove interferences.

  • Elution: Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

Visualizing Experimental Workflows

Diagrams are essential for clearly communicating complex experimental processes.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Start Start StandardPrep Prepare Standards & QC Samples Start->StandardPrep SampleSpike Spike Sample with Internal Standard Start->SampleSpike SPE Solid Phase Extraction SampleSpike->SPE Evap Evaporate & Reconstitute SPE->Evap LC Liquid Chromatography Separation Evap->LC MS Mass Spectrometry Detection LC->MS DataAcq Data Acquisition MS->DataAcq Quant Quantification & Analysis DataAcq->Quant Report Generate Report Quant->Report

Caption: Experimental workflow for LC-MS analysis of N-Boc-piperazine derivatives.

Synthesis_Reaction_Intermediates cluster_synthesis Synthesis of N-Boc-piperazine cluster_impurities Potential Reaction Intermediates/Byproducts Piperazine Piperazine NBocPiperazine N-Boc-piperazine Piperazine->NBocPiperazine + Boc₂O Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->NBocPiperazine UnreactedPiperazine Unreacted Piperazine NBocPiperazine->UnreactedPiperazine Incomplete Reaction DiBocPiperazine Di-Boc-piperazine NBocPiperazine->DiBocPiperazine Over-reaction

Caption: Logical relationship of N-Boc-piperazine synthesis and potential impurities.

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for (S)-1-Boc-piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, operational procedures, and disposal plans for handling (S)-1-Boc-piperazine-2-carboxylic acid (CAS No. 159532-59-9). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a white to yellow solid that requires careful handling due to its potential health effects. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word for this chemical is "Warning."

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety GogglesMust conform to EN166 or OSHA 29 CFR 1910.133 standards to protect against dust particles and splashes.
Face ShieldRecommended when handling larger quantities or when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile gloves are suitable for incidental contact. For prolonged handling, consult the glove manufacturer's resistance data. Always inspect gloves before use and change them frequently.
Body Protection Laboratory CoatA standard lab coat should be worn to prevent skin contact.
Protective ClothingFor larger scale operations, consider additional protective clothing to prevent skin exposure.[1]
Respiratory Protection Dust Mask or RespiratorUse in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of dust.[2] If ventilation is inadequate, a NIOSH-approved N95 dust mask or a respirator with appropriate cartridges should be used.[1][3]

Safe Handling and Operational Workflow

Proper handling procedures are essential to prevent exposure and contamination. The following workflow outlines the key steps for safely managing this compound in a laboratory setting.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_area handling_weigh Weigh Compound in Fume Hood prep_area->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer post_clean Clean Equipment and Work Area handling_transfer->post_clean disp_solid Dispose of Solid Waste in Labeled Hazardous Waste Container handling_transfer->disp_solid post_decontaminate Decontaminate and Remove PPE post_clean->post_decontaminate disp_liquid Dispose of Contaminated Solvents in Appropriate Waste Stream post_clean->disp_liquid post_wash Wash Hands Thoroughly post_decontaminate->post_wash

Caption: A flowchart outlining the safe handling workflow for this compound.

Experimental Protocol for Handling:

  • Preparation:

    • Before beginning any work, ensure that a safety shower and eyewash station are readily accessible.

    • Don all required personal protective equipment as detailed in the table above.

    • Prepare a clean and uncluttered work area within a certified chemical fume hood.

  • Handling:

    • To minimize dust generation, handle the solid compound with care. Avoid dry sweeping of any spills.[4]

    • Weigh the necessary amount of the compound on a tared weigh boat inside the fume hood.

    • Carefully transfer the solid to the reaction vessel.

  • Post-Handling:

    • After completing the transfer, thoroughly clean any spatulas and glassware that have come into contact with the chemical.

    • Wipe down the work surface in the fume hood.

    • Carefully remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after handling is complete.[4]

Storage and Disposal

Proper storage and disposal are crucial for safety and environmental protection.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • The recommended storage temperature is refrigerated.

  • Keep away from strong oxidizing agents and strong acids.[5]

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste Contaminated items such as gloves, weighing paper, and paper towels should be collected in a clearly labeled, sealed container for solid hazardous waste.
Liquid Waste Solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams.
Empty Containers Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous liquid waste. The empty container should then be disposed of in accordance with local regulations.

Disposal Protocol:

  • Segregation: Keep waste containing this compound separate from other laboratory waste to avoid unintended reactions.

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Collection: A licensed professional waste disposal service should be contacted for the final disposal of the chemical waste.[5] Do not pour any waste down the drain.[6]

By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.